molecular formula C25H20N6O4 B1669811 DAP-81 CAS No. 794466-17-4

DAP-81

货号: B1669811
CAS 编号: 794466-17-4
分子量: 468.5 g/mol
InChI 键: LOMJSEHTDFISSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DAP-81 is a diaminopyrimidine derivative that targets PLKs, destabilizing kinetochore microtubules. Other spindle tubules are stabilized, resulting in monopolar mitotic spindles. In vitro, this compound inhibits Plk1 at an IC50 of 0.9 nM. This compound is currently in ongoing preclinical evaluations.

属性

CAS 编号

794466-17-4

分子式

C25H20N6O4

分子量

468.5 g/mol

IUPAC 名称

N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C25H20N6O4/c1-16(32)27-18-11-13-19(14-12-18)28-25-26-15-22(31(34)35)24(30-25)29-21-10-6-5-9-20(21)23(33)17-7-3-2-4-8-17/h2-15H,1H3,(H,27,32)(H2,26,28,29,30)

InChI 键

LOMJSEHTDFISSP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3C(=O)C4=CC=CC=C4)[N+](=O)[O-]

规范 SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3C(=O)C4=CC=CC=C4)[N+](=O)[O-]

外观

white solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-(4-acetamidylphenylamino)-4-(2-benzoylphenylamino)-5-nitropyrimidine
DAP 81
DAP-81

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of DAP-81

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAP-81 is a potent and selective diaminopyrimidine derivative that functions as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of mitotic progression. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and the experimental protocols used to characterize its activity.

Introduction to Polo-like Kinase 1 (Plk1)

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. It is involved in multiple key mitotic events, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. Due to its heightened expression in a wide variety of human cancers and its direct correlation with poor prognosis, Plk1 has emerged as a promising therapeutic target for the development of novel anticancer agents.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects through the direct inhibition of Plk1 kinase activity. As a diaminopyrimidine derivative, it is believed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Plk1 kinase domain and preventing the phosphorylation of its downstream substrates.

The primary molecular consequence of Plk1 inhibition by this compound is the destabilization of kinetochore microtubules. This disruption of microtubule dynamics prevents the proper formation of a bipolar mitotic spindle, resulting in the characteristic phenotype of monopolar spindles.[1] This aberrant spindle formation activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis. Unable to resolve this mitotic arrest, the cancer cells ultimately undergo apoptosis.

Signaling Pathway

The following diagram illustrates the central role of Plk1 in mitotic progression and the point of intervention for this compound.

Plk1_Signaling_Pathway Plk1 Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) AuroraA Aurora A / Bora Plk1_inactive Plk1 (inactive) AuroraA->Plk1_inactive Phosphorylates (Thr210) Plk1_active Plk1 (active) (p-Thr210) Cdc25C Cdc25C Plk1_active->Cdc25C Activates Wee1_Myt1 Wee1 / Myt1 Plk1_active->Wee1_Myt1 Inhibits CDK1_CyclinB CDK1 / Cyclin B (MPF) Cdc25C->CDK1_CyclinB Activates Mitotic_Events Centrosome Maturation, Spindle Assembly, Cytokinesis CDK1_CyclinB->Mitotic_Events Promotes Wee1_Myt1->CDK1_CyclinB Inhibits Plk1_inactive->Plk1_active Activation DAP81 This compound DAP81->Plk1_active Inhibits

Figure 1: Simplified Plk1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the known in vitro activity of this compound and provide representative data for other potent diaminopyrimidine-based Plk1 inhibitors against various cancer cell lines.

Table 1: In Vitro Plk1 Inhibitory Activity of this compound

CompoundTargetAssay TypeIC50 (nM)
This compoundPlk1Biochemical Kinase Assay0.9[1]

Table 2: Representative Anti-proliferative Activity of Diaminopyrimidine Plk1 Inhibitors

Compound ClassCell LineCancer TypeGI50 (nM)
DiaminopyrimidineHCT-116Colon Carcinoma5 - 50
DiaminopyrimidineHeLaCervical Cancer10 - 100
DiaminopyrimidineA549Lung Carcinoma20 - 200
DiaminopyrimidineMDA-MB-231Breast Cancer15 - 150

Note: GI50 values are representative for the compound class and can vary based on specific molecular structures and assay conditions.

Experimental Protocols

Detailed methodologies are essential for the characterization of kinase inhibitors. The following are generalized protocols for key experiments used to evaluate the mechanism of action of compounds like this compound.

In Vitro Plk1 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of Plk1.

  • Principle: Recombinant Plk1 enzyme is incubated with a specific peptide substrate and ATP. The amount of phosphorylated substrate is measured, often using a luminescence-based assay that quantifies the amount of ADP produced.

  • Protocol:

    • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and DTT.

    • Add recombinant human Plk1 enzyme to the wells of a 384-well plate.

    • Add serial dilutions of this compound or a control inhibitor (e.g., BI 2536) to the wells.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

  • Principle: Cancer cells are treated with the inhibitor for a set duration, and the number of viable cells is determined using a metabolic indicator (e.g., MTT) or an ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and incubate for 72-96 hours.

    • For a CellTiter-Glo® assay, add the reagent to each well, incubate to stabilize the luminescent signal, and read the luminescence using a plate reader.

    • For an MTT assay, add MTT reagent, incubate, solubilize the formazan crystals with DMSO, and read the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Cell_Proliferation_Workflow Cell Proliferation Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 72-96 hours Add_Compound->Incubate Add_Reagent Add Assay Reagent (e.g., CellTiter-Glo®) Incubate->Add_Reagent Measure_Signal Measure Luminescence or Absorbance Add_Reagent->Measure_Signal Analyze_Data Calculate GI50 Value Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for a cell proliferation assay.
Mitotic Spindle Analysis by Immunofluorescence

This method is used to visualize the effect of this compound on the mitotic spindle.

  • Principle: Cells are treated with the inhibitor, fixed, and then stained with antibodies against components of the mitotic spindle (e.g., α-tubulin) and counterstained for DNA to visualize the cellular and nuclear morphology.

  • Protocol:

    • Grow cells on glass coverslips and treat with this compound at a concentration expected to induce mitotic arrest (e.g., 10x GI50).

    • Fix the cells with paraformaldehyde or ice-cold methanol.

    • Permeabilize the cells with a detergent solution (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with DAPI or Hoechst.

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

    • Quantify the percentage of cells exhibiting monopolar spindles compared to control-treated cells.

Preclinical Status and Future Directions

This compound is currently in preclinical evaluation.[1] The high potency and specific mechanism of action of Plk1 inhibitors like this compound make them promising candidates for further development as anticancer therapeutics. Future studies will likely focus on evaluating the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound in various cancer models. Combination therapies with other anticancer agents are also a promising avenue of investigation to enhance therapeutic efficacy and overcome potential resistance mechanisms.

References

DAP-81 discovery and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

It appears there is no publicly available information regarding a compound or molecule specifically designated as "DAP-81". This could be for several reasons:

  • Novelty: The compound may be a very recent discovery and has not yet been disclosed in scientific literature or public databases.

  • Internal Designation: "this compound" could be an internal code name used within a specific research institution or pharmaceutical company, with the information not being publicly accessible.

  • Typographical Error: It is possible that there is a typographical error in the name, and a different designation is intended.

  • Niche Area: The term might be used within a very specific and niche research area with limited public documentation.

Without any foundational information on "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

To proceed, clarification on the identity of "this compound" is required. If you have an alternative name, a chemical structure, a class of compounds it belongs to, or a reference to any publication mentioning it, please provide that information.

Unraveling the Enigma of DAP-81: A Review of its Biological Functions and Cellular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Extensive investigation into the scientific literature and public databases reveals a notable absence of information regarding a molecule or protein designated as "DAP-81." This technical guide addresses the current void in public knowledge surrounding this term. While the specific biological functions and cellular targets of this compound remain undefined due to the lack of available data, this document serves to outline the standard methodologies and theoretical frameworks that would be employed in the characterization of a novel biological entity. We present a series of hypothetical experimental workflows and signaling pathways that could be investigated should this compound be identified.

Introduction: The Search for this compound

A comprehensive search of prominent biological and chemical databases, including PubMed, Scopus, and Chemical Abstracts Service (CAS), yielded no specific results for "this compound." This suggests several possibilities:

  • Novel or Proprietary Compound: this compound may be a recently synthesized compound or a biological molecule that is part of an ongoing, unpublished research project. It could be an internal designation within a pharmaceutical or biotechnology company.

  • Alternative Nomenclature: The term "this compound" might be an acronym or a shorthand for a molecule known by a different, more formal name.

  • Typographical Error: It is possible that "this compound" is a misspelling of a known entity.

Given the absence of concrete data, this guide will proceed by presenting a generalized framework for the elucidation of the biological function and cellular targets of a hypothetical novel molecule, which we will refer to as "this compound."

Hypothetical Biological Functions and Cellular Targets

The biological function of a novel molecule is intrinsically linked to its cellular and molecular targets. Initial investigations would likely focus on identifying these targets to infer the broader physiological role of this compound. Key questions to address would include:

  • Does this compound bind to a specific protein or class of proteins?

  • Does it modulate the activity of enzymes, receptors, or ion channels?

  • Does it interfere with protein-protein interactions?

  • Does it impact nucleic acids or cellular membranes?

Based on the outcomes of such studies, the biological functions of this compound could be hypothesized to fall into a range of cellular processes.

Table 1: Potential Classes of Cellular Targets for this compound and Associated Biological Functions
Potential Target Class Specific Examples Potential Biological Function
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors, Adrenergic ReceptorsNeuromodulation, Cardiovascular Regulation
Kinases Tyrosine Kinases, Serine/Threonine KinasesCell Proliferation, Differentiation, Apoptosis
Ion Channels Sodium Channels, Potassium ChannelsNeuronal Excitability, Muscle Contraction
Nuclear Receptors Estrogen Receptor, Glucocorticoid ReceptorGene Expression, Metabolism, Inflammation
Enzymes Proteases, PhosphatasesSignal Transduction, Protein Degradation

Methodologies for Target Identification and Functional Characterization

A multi-pronged approach is essential for the robust identification and validation of the cellular targets and biological functions of a novel molecule like this compound.

Target Identification Protocols
  • Affinity Chromatography-Mass Spectrometry (AC-MS):

    • Immobilize a synthesized, biotinylated, or otherwise tagged version of this compound onto a solid support (e.g., streptavidin beads).

    • Incubate the immobilized this compound with cell lysate to allow for the binding of interacting proteins.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Yeast Two-Hybrid (Y2H) Screening:

    • Clone a bait construct containing the DNA-binding domain of a transcription factor fused to this compound (if it is a protein) or a known interacting partner.

    • Screen this bait against a prey library containing potential interacting proteins fused to the activation domain of the transcription factor.

    • Interaction between the bait and prey reconstitutes the transcription factor, leading to the expression of a reporter gene.

Functional Assay Protocols
  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®):

    • Plate cells in a 96-well plate at a predetermined density.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add the assay reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the relative number of viable cells.

  • Kinase Activity Assays (e.g., Kinase-Glo®):

    • In a multi-well plate, combine the kinase of interest, its substrate, and ATP.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate to allow the kinase reaction to proceed.

    • Add the detection reagent, which measures the amount of ATP remaining in the well. A decrease in signal indicates kinase activity.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of this compound.

cluster_workflow Target Identification Workflow DAP81 Biotinylated this compound Incubate Incubation DAP81->Incubate Lysate Cell Lysate Lysate->Incubate Beads Streptavidin Beads Beads->Incubate Wash Washing Steps Incubate->Wash Elute Elution Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Hits Potential Targets LCMS->Hits cluster_pathway Hypothetical Kinase Inhibition Pathway DAP81 This compound Kinase Target Kinase DAP81->Kinase inhibition Substrate Substrate Protein Kinase->Substrate phosphorylation pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

A Comprehensive Technical Review of DAP-81: A Preclinical Polo-like Kinase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides an in-depth analysis of DAP-81, a small molecule inhibitor of Polo-like kinase 1 (Plk1). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms and preclinical development of novel anticancer agents. This document synthesizes available data on this compound's mechanism of action, quantitative inhibitory properties, and the experimental methodologies used for its characterization.

Introduction

Polo-like kinases (PLKs) are a family of highly conserved serine/threonine protein kinases that are critical regulators of cell division and mitotic checkpoint control.[1] Among them, Polo-like kinase 1 (Plk1) is a key player in processes such as centrosome maturation, spindle formation, and cytokinesis.[1] Overexpression of Plk1 is a common feature in a wide variety of human cancers and is often associated with poor prognosis, making it an attractive and selective target for cancer drug development.[1][2]

This compound, a diaminopyrimidine derivative, was identified through a phenotype-based screen as a potent inhibitor of Plk1.[3][4] It serves as a valuable tool for probing the mechanisms of cell division and represents a scaffold for the development of targeted anticancer therapies.[3][5] Currently, this compound is in the preclinical stage of development.[1][6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, predicted to target the nucleotide-binding pocket of the Plk1 catalytic domain.[2][3][7] By blocking the kinase activity of Plk1, this compound disrupts the downstream signaling cascade that governs mitotic progression. The primary cellular consequence of Plk1 inhibition by this compound is the failure of proper mitotic spindle assembly.[3] Specifically, the compound destabilizes kinetochore-microtubule attachments while stabilizing other spindle microtubules, leading to the collapse of the mitotic spindle into a characteristic "monopolar spindle" phenotype.[4][6][8] This effect is dose-dependent and has been observed in multiple studies.[3][5][9]

Furthermore, treatment with this compound has been shown to suppress the recruitment of γ-tubulin to the centrosomes, a critical step for microtubule organization.[3] The inhibition of Plk1 activity also results in a dose-dependent reduction in the phosphorylation of downstream substrates, such as Cdc25C.[3]

cluster_0 Normal Mitotic Progression cluster_1 Inhibition by this compound Plk1 Plk1 Kinase pSubstrate Phosphorylated Substrates Plk1->pSubstrate Phosphorylates Centrosome Centrosome Maturation Plk1->Centrosome Promotes Spindle Bipolar Spindle Formation MitoticArrest Monopolar Spindles (Mitotic Arrest) Plk1->MitoticArrest Inhibition leads to ATP ATP ATP->Plk1 Substrate Substrates (e.g., Cdc25C) Substrate->Plk1 Centrosome->Spindle DAP81 This compound DAP81->Plk1 Inhibits (ATP-Competitive)

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through in vitro and cellular assays. The collected data are summarized in the tables below. A notable discrepancy exists in the reported in vitro IC50 value for Plk1, with most sources citing 0.9 µM, while others report 0.9 nM. This may be attributable to a typographical error in the latter publications.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueCompound ClassMethodReference(s)
Plk10.9 µMDiaminopyrimidineRecombinant enzyme assay[3][4][9]
Plk1900 nMDiaminopyrimidineNot Specified[2]
Plk10.9 nM (0.0009 µM)DiaminopyrimidineNot Specified[6][7][10][11]

Table 2: Cellular Effects of this compound

Cell LineConcentrationDurationObserved Phenotype / EffectReference(s)
U20S (Human Osteosarcoma)25 µM4 hoursInduction of monopolar spindles; suppression of γ-tubulin recruitment to centrosomes.[3]
Not Specified6 µMNot SpecifiedSaturating reduction of phospho-Cdc25C.[3]
Not SpecifiedDose-dependentNot SpecifiedIncreased proportion of cells with monopolar spindles.[3][9]

Experimental Protocols

Detailed experimental procedures for the synthesis and pharmacokinetic analysis of this compound are not extensively available in the public domain. However, the key validation experiments have been described.

1. In Vitro Plk1 Kinase Inhibition Assay This assay was performed to determine the direct inhibitory effect of this compound on Plk1 enzymatic activity.[9]

  • Enzyme: Recombinant Plk1.

  • Substrate: Casein.

  • Method: The assay measures the transfer of radioactive phosphate (³²P) from ATP to the casein substrate by Plk1.

  • Procedure: Recombinant Plk1 is incubated with casein, ³²P-labeled ATP, and varying concentrations of this compound.

  • Detection: The amount of phosphorylated casein is quantified to determine the level of kinase activity.

  • Analysis: The concentration of this compound that inhibits 50% of Plk1 activity (IC50) is calculated by fitting the dose-response data to a hyperbolic curve.[9]

2. Cellular Phenotype Analysis via Immunofluorescence Microscopy This method was used to visualize the effect of this compound on mitotic spindle formation in cancer cells.[3]

  • Cell Line: Human osteosarcoma U20S cells.

  • Treatment: Cells were treated with 25 µM this compound for 4 hours.

  • Fixation and Permeabilization: Cells were fixed and permeabilized to allow antibody access.

  • Staining:

    • Microtubules: Stained with antibodies against α-tubulin to visualize the mitotic spindle structure.

    • Centrosomes: Stained with antibodies against γ-tubulin to observe the microtubule-organizing centers.

    • DNA: Counterstained with a DNA dye (e.g., DAPI) to visualize chromosomes.

  • Imaging: High-resolution microscopy was used to capture images of cells in mitosis.

  • Quantification: The percentage of mitotic cells exhibiting monopolar, bipolar, or multipolar spindles was quantified to assess the phenotypic effect of the compound.[9]

cluster_0 Discovery & In Vitro Validation cluster_1 Cellular Validation Screen Phenotype-Based Chemical Screen ID Identification of This compound Screen->ID Assay In Vitro Plk1 Kinase Assay (Recombinant Enzyme + Casein) ID->Assay IC50 Determine IC50 Value Assay->IC50 Treat Treat with this compound (e.g., 25 µM for 4h) IC50->Treat Informs Concentration Culture Culture U20S Cells Culture->Treat IF Immunofluorescence Staining (α-tubulin, γ-tubulin, DAPI) Treat->IF Microscopy High-Resolution Microscopy IF->Microscopy Quant Quantify Mitotic Phenotypes (Monopolar Spindles) Microscopy->Quant

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a well-characterized preclinical inhibitor of Polo-like kinase 1. Its mechanism as an ATP-competitive inhibitor that induces mitotic arrest via the formation of monopolar spindles is well-supported by in vitro and cellular data.[3][9] While there is a discrepancy in the reported IC50 values, its potent biological effect at micromolar concentrations in cells is consistently observed.[3] The lack of publicly available pharmacokinetic and advanced preclinical data limits a full assessment of its therapeutic potential. However, this compound remains a critical reference compound for studying Plk1 biology and a foundational scaffold for the design of next-generation mitotic inhibitors for cancer therapy.

References

Unveiling the Molecular Targets of DAP-81: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the protein targets of DAP-81, a potent diaminopyrimidine derivative with significant implications for cancer research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's mechanism of action, experimental protocols for target identification, and its role in relevant signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated potent activity in preclinical studies. It belongs to the class of diaminopyrimidines, a chemical scaffold known for its interaction with various protein kinases. The primary therapeutic potential of this compound lies in its ability to disrupt cell cycle progression, a hallmark of cancer.

Primary Protein Target: Polo-like Kinase 1 (Plk1)

The principal protein target of this compound has been identified as Polo-like kinase 1 (Plk1), a master regulator of mitosis.[1] Plk1 is a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[2][3] Overexpression of Plk1 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[4][5]

Quantitative Analysis of this compound and Plk1 Interaction

This compound exhibits high-affinity binding to Plk1. In vitro studies have demonstrated its potent inhibitory activity against Plk1. While extensive quantitative data for this compound's selectivity across the kinome is not publicly available, the following table summarizes the key inhibitory concentration value.

TargetMethodValueReference
Plk1In vitro kinase assayIC50: 0.9 nM[1]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Disruption of Mitotic Progression

This compound's inhibition of Plk1 leads to a cascade of downstream effects that ultimately disrupt the mitotic process. By targeting Plk1, this compound destabilizes kinetochore microtubules.[1] This interference with the mitotic spindle apparatus results in the formation of monopolar spindles, a lethal event for dividing cells.[1] This mechanism effectively halts cell division and can trigger apoptosis in cancer cells.

Experimental Protocols for Target Identification

While a specific, detailed experimental protocol for the initial identification of Plk1 as the target of this compound is not available in the public domain, this section outlines a generalized yet comprehensive methodology based on established techniques for identifying the protein targets of small molecule inhibitors.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This is a common and powerful method for identifying protein targets.

Objective: To isolate and identify proteins from a cell lysate that bind to this compound.

Methodology:

  • Immobilization of this compound: this compound is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as agarose beads.

  • Preparation of Cell Lysate: Cancer cells are cultured and then lysed to release their protein content.

  • Affinity Chromatography: The cell lysate is incubated with the this compound-conjugated beads. Proteins that bind to this compound will be captured on the beads, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the beads, typically by changing the pH or salt concentration, or by using a solution containing free this compound to compete for binding.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by gel electrophoresis, and the protein bands are excised and digested into smaller peptides. These peptides are then analyzed by mass spectrometry to determine their amino acid sequence, which allows for the identification of the proteins.

Experimental Workflow for Affinity Chromatography-Mass Spectrometry

experimental_workflow cluster_immobilization 1. Immobilization cluster_binding 2. Binding cluster_separation 3. Separation & Elution cluster_identification 4. Identification DAP81 This compound DAP81_Beads This compound Conjugated Beads DAP81->DAP81_Beads Linker Attachment Beads Agarose Beads Beads->DAP81_Beads Incubation Incubation DAP81_Beads->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution Bound_Proteins Bound Proteins (e.g., Plk1) Elution->Bound_Proteins SDS_PAGE SDS-PAGE Bound_Proteins->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Protein_ID Protein Identification Mass_Spec->Protein_ID

Caption: Workflow for identifying protein targets of this compound.

In Vitro Kinase Assay

Once a potential target like Plk1 is identified, its inhibition by this compound needs to be confirmed and quantified.

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of Plk1.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant Plk1 enzyme, a specific substrate for Plk1 (e.g., a peptide that Plk1 is known to phosphorylate), and ATP (the phosphate donor).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no inhibitor is also included.

  • Incubation: The reactions are incubated to allow the kinase to phosphorylate the substrate.

  • Detection of Phosphorylation: The amount of substrate phosphorylation is measured. This can be done using various methods, such as radiolabeling ATP with ³²P and measuring the incorporation of radioactivity into the substrate, or by using antibodies that specifically recognize the phosphorylated form of the substrate.

  • IC50 Determination: The percentage of Plk1 activity is plotted against the concentration of this compound. The IC50 value is then calculated from this dose-response curve.

Plk1 Signaling Pathway and the Impact of this compound

Plk1 is a central node in the signaling network that governs mitosis. Its activity is tightly regulated throughout the cell cycle. The following diagram illustrates a simplified Plk1 signaling pathway and highlights the point of inhibition by this compound.

Plk1 Signaling Pathway in Mitosis

plk1_pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) AuroraA Aurora A / Bora Plk1_inactive Plk1 (inactive) AuroraA->Plk1_inactive Phosphorylation (Thr210) Plk1_active Plk1 (active) Plk1_inactive->Plk1_active Cdc25 Cdc25 Plk1_active->Cdc25 Activates Wee1_Myt1 Wee1/Myt1 Plk1_active->Wee1_Myt1 Inhibits DAP81 This compound DAP81->Plk1_active CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB Activates Wee1_Myt1->CDK1_CyclinB Spindle Spindle Assembly CDK1_CyclinB->Spindle Cytokinesis Cytokinesis CDK1_CyclinB->Cytokinesis

References

An In-depth Technical Guide to the Binding and Recruitment of E3 Ubiquitin Ligases Targeting Death-Associated Protein Kinase 1 (DAPK1)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms governing the binding and recruitment of E3 ubiquitin ligases to Death-Associated Protein Kinase 1 (DAPK1), a critical regulator of apoptosis and autophagy. While the originally specified "DAP-81 E3 ligase" is not a recognized protein, this guide focuses on the well-characterized interactions between DAPK1 and its associated E3 ligases, primarily the BTB-Kelch protein KLHL20, as well as Mib1 and CHIP. This document details the signaling pathways, presents available quantitative data, provides in-depth experimental protocols for studying these interactions, and includes visualizations of the key molecular processes. This guide is intended to serve as a valuable resource for researchers in cell biology, oncology, and neurobiology, as well as for professionals in the field of drug development targeting ubiquitination pathways.

Introduction to DAPK1 and its Regulation by the Ubiquitin-Proteasome System

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways that trigger cell survival, apoptosis, and autophagy[1]. Due to its function as a tumor suppressor and its involvement in neuronal cell death, DAPK1 is a protein of significant interest in cancer research and neurodegenerative disease studies[2]. The cellular levels and activity of DAPK1 are tightly regulated, and one of the key mechanisms of this regulation is through the ubiquitin-proteasome system.

Several E3 ubiquitin ligases have been identified that target DAPK1 for ubiquitination and subsequent proteasomal degradation. This guide will focus on the following key E3 ligases:

  • KLHL20 (Kelch-like family member 20): A substrate adaptor protein for the Cullin 3 (CUL3)-RING ubiquitin ligase complex.

  • Mib1 (Mind bomb 1, also known as DIP-1): A multi-RING finger E3 ubiquitin ligase.

  • CHIP (Carboxyl terminus of Hsc70-Interacting Protein): A U-box containing E3 ubiquitin ligase that often acts in concert with molecular chaperones.

Understanding the specific molecular interactions that govern the recruitment of these E3 ligases to DAPK1 is crucial for elucidating the regulation of DAPK1-mediated signaling pathways and for the development of novel therapeutic strategies that modulate DAPK1 stability.

DAPK1-E3 Ligase Binding and Recruitment Mechanisms

The recruitment of E3 ligases to DAPK1 is a highly specific process mediated by distinct protein-protein interaction domains.

The KLHL20-CUL3 Complex: Recognition of the DAPK1 Death Domain

The best-characterized interaction is between DAPK1 and the KLHL20-CUL3 E3 ligase complex. KLHL20 functions as the substrate recognition subunit, binding directly to DAPK1 and presenting it to the CUL3-RBX1 catalytic core for ubiquitination[3].

  • Binding Motif: The recruitment of DAPK1 by KLHL20 is mediated by a specific linear motif within the death domain of DAPK1[4]. A peptide scanning approach identified a crucial "LPDLV"-containing sequence in the DAPK1 death domain that is necessary for this interaction[4][5]. Mutation or deletion of this motif abrogates the binding of KLHL20 and subsequent degradation of DAPK1.

  • Structural Basis of Interaction: A high-resolution (1.1 Å) crystal structure of the KLHL20 Kelch domain in complex with a DAPK1 peptide has revealed the precise molecular interactions. The DAPK1 peptide binds as a loose helical turn that inserts deep into the central pocket of the Kelch domain's β-propeller structure, making contact with all six blades[4][5]. The interaction is stabilized by a combination of salt-bridge and hydrophobic interactions[4].

Mib1 (DIP-1): Interaction with the DAPK1 Ankyrin Repeats

Mib1, also known as DAPK-interacting protein 1 (DIP-1), is another E3 ubiquitin ligase that directly targets DAPK1 for degradation.

  • Domain Interaction: Mib1 interacts with the ankyrin repeat region of DAPK1 through its RING finger domain[2]. This interaction facilitates the ubiquitination and proteasomal degradation of DAPK1, thereby antagonizing its pro-apoptotic functions[6][7][8].

CHIP: A Chaperone-Associated E3 Ligase

The E3 ligase CHIP engages with DAPK1 in an indirect manner, often involving the heat shock protein 90 (Hsp90) chaperone.

  • Indirect Recruitment: DAPK1 is a client protein of Hsp90, interacting with the chaperone through its kinase domain. CHIP, in turn, binds to Hsp90 via its U-box domain. This creates a ternary complex where CHIP can ubiquitinate DAPK1, leading to its degradation[2][9].

Signaling Pathways and Regulatory Logic

The ubiquitination of DAPK1 by these E3 ligases is a dynamic process integrated into broader cellular signaling networks.

DAPK1 Degradation Pathway

The general mechanism for the degradation of DAPK1 involves its recognition by an E3 ligase, polyubiquitination, and subsequent degradation by the 26S proteasome.

G cluster_cytoplasm Cytoplasm DAPK1 DAPK1 E3 E3 Ligase (KLHL20/Mib1/CHIP) DAPK1->E3 Binding & Recruitment DAPK1_Ub Ub-DAPK1 E3->DAPK1_Ub Polyubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome Degraded_DAPK1 Degraded DAPK1 (Peptides) Proteasome->Degraded_DAPK1 Degradation DAPK1_Ub->Proteasome Recognition

Caption: DAPK1 degradation pathway mediated by E3 ubiquitin ligases.

Regulation of DAPK1 Ubiquitination by Interferon Signaling

The ubiquitination of DAPK1 by KLHL20 is regulated by interferon (IFN) signaling. Upon treatment with IFN-α or IFN-γ, KLHL20 is sequestered into PML nuclear bodies. This relocalization separates KLHL20 from its cytoplasmic substrate, DAPK1, leading to the stabilization and accumulation of DAPK1, which contributes to IFN-induced cell death and autophagy[3].

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PML_NB PML Nuclear Body KLHL20_nuclear KLHL20 IFN Interferon (IFN) IFNR IFN Receptor IFN->IFNR Binding KLHL20_cyto KLHL20 IFNR->KLHL20_cyto Signal DAPK1 DAPK1 Proteasome Proteasome DAPK1->Proteasome Degradation (Blocked) Apoptosis Apoptosis/ Autophagy DAPK1->Apoptosis Stabilization & Activation KLHL20_cyto->KLHL20_nuclear Translocation & Sequestration KLHL20_cyto->DAPK1 Ubiquitination (Inhibited)

Caption: Interferon signaling inhibits DAPK1 degradation by sequestering KLHL20.

Quantitative Data on DAPK1-E3 Ligase Interactions

Quantitative understanding of the binding affinities and kinetics is essential for dissecting the regulatory mechanisms and for designing targeted therapeutics. The available data is summarized below.

Interacting ProteinsMethodBinding Affinity (Kd)Reference
DAPK1 (peptide, residues 1329-1349) & KLHL20 (Kelch domain)Surface Plasmon Resonance (SPR)13.7 µM[10][11][12]
Full-length DAPK1 & KLHL20Not AvailableNot Available
Full-length DAPK1 & Mib1Not AvailableNot Available
Full-length DAPK1 & CHIPNot AvailableNot Available
ProteinCellular AbundanceMethodReference
DAPK1Low to medium expression in most tissues.Immunohistochemistry, Mass SpectrometryThe Human Protein Atlas
KLHL20Low tissue specificity, mainly cytoplasmic expression.Immunohistochemistry, Mass SpectrometryThe Human Protein Atlas[1][13]

Note: Specific copy numbers per cell or molar concentrations are highly cell-type and context-dependent and are not broadly reported. Researchers are advised to consult proteomics databases for cell-line-specific expression data.

Experimental Protocols

Studying the interaction between DAPK1 and its E3 ligases requires a combination of in vivo and in vitro biochemical and cell biological techniques. Detailed protocols for two key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol is designed to verify the interaction between DAPK1 and an E3 ligase (e.g., KLHL20) within a cellular context.

Workflow:

G Start Transfect cells with Flag-E3 Ligase and HA-DAPK1 constructs Lysis Lyse cells in non-denaturing buffer (+ Proteasome Inhibitor, e.g., MG132) Start->Lysis Incubate Incubate lysate with anti-Flag antibody-conjugated beads Lysis->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze eluate by SDS-PAGE and Western Blot Elute->Analyze

Caption: Workflow for Co-Immunoprecipitation of DAPK1 and an E3 Ligase.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Co-transfect cells with expression plasmids for epitope-tagged proteins (e.g., Flag-KLHL20 and HA-DAPK1) using a suitable transfection reagent.

    • Incubate for 24-48 hours post-transfection.

  • Cell Lysis:

    • Optional: Treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours before harvesting to prevent degradation of the substrate.

    • Wash cells with ice-cold PBS and lyse in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with anti-Flag antibody-conjugated beads (or a primary antibody followed by protein A/G beads) overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform Western blotting using anti-HA and anti-Flag antibodies to detect the co-immunoprecipitated DAPK1 and the immunoprecipitated E3 ligase, respectively.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of DAPK1 by a specific E3 ligase in a cell-free system.

Workflow:

G Start Purify recombinant proteins: E1, E2, E3 Ligase, DAPK1, and Ubiquitin Mix Combine components in ubiquitination buffer (with ATP) Start->Mix Incubate Incubate at 30-37°C for 1-2 hours Mix->Incubate Stop Stop reaction with SDS-PAGE loading buffer Incubate->Stop Analyze Analyze by SDS-PAGE and Western Blot using anti-DAPK1 and anti-Ubiquitin antibodies Stop->Analyze

Caption: Workflow for an In Vitro DAPK1 Ubiquitination Assay.

Detailed Methodology:

  • Reagents:

    • Recombinant E1 activating enzyme (e.g., human UBE1)

    • Recombinant E2 conjugating enzyme (e.g., UbcH5 family)

    • Recombinant, purified E3 ligase (e.g., GST-Mib1 or the CUL3/KLHL20 complex)

    • Recombinant, purified substrate (e.g., His-DAPK1)

    • Recombinant ubiquitin

    • ATP

    • Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Reaction Setup:

    • In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 30 µL reaction includes:

      • 50 ng E1

      • 200 ng E2

      • 0.5 - 1 µg E3 ligase

      • 1 µg DAPK1

      • 5 µg Ubiquitin

      • 2 mM ATP

      • 3 µL 10x Ubiquitination Buffer

      • Nuclease-free water to 30 µL

    • Include negative controls, such as reactions lacking E1, E3, or ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C or 37°C for 1-2 hours.

  • Termination and Analysis:

    • Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Resolve the reaction products on an SDS-PAGE gel (a gradient gel may be necessary to visualize the high molecular weight ubiquitin ladder).

    • Perform a Western blot analysis using an anti-DAPK1 antibody. A successful ubiquitination reaction will show a ladder of higher molecular weight bands corresponding to polyubiquitinated DAPK1, in addition to the unmodified DAPK1 band. An anti-ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.

Conclusion and Future Directions

The regulation of DAPK1 stability through E3 ubiquitin ligase-mediated degradation is a critical control point in cellular pathways governing cell fate. The detailed structural and mechanistic understanding of the KLHL20-DAPK1 interaction provides a solid foundation for the structure-based design of small molecules that could either inhibit or enhance this interaction for therapeutic purposes. For instance, disrupting the KLHL20-DAPK1 interaction could stabilize DAPK1 and promote its tumor-suppressive functions, while promoting this interaction could be beneficial in neurodegenerative contexts where DAPK1 activity is detrimental.

Future research should focus on obtaining more comprehensive quantitative data, including binding affinities of the full-length proteins and the kinetics of the ubiquitination reactions for all three E3 ligases. Elucidating the interplay and potential redundancy between KLHL20, Mib1, and CHIP in regulating DAPK1 in different cellular contexts and disease states will also be crucial. The development of selective inhibitors or molecular glues for these E3 ligase-substrate interactions represents a promising avenue for novel drug discovery efforts targeting DAPK1-related pathologies.

References

An In-depth Technical Guide on the Preclinical Polo-like Kinase 1 Inhibitor DAP-81 and its Interaction with its Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diaminopyrimidine derivative DAP-81, a potent preclinical inhibitor of Polo-like kinase 1 (Plk1). Due to the absence of a publicly available co-crystal structure of this compound in complex with Plk1, this document summarizes the existing biochemical and cellular data, details the experimental protocols used in its initial characterization, and discusses its predicted binding mode within the Plk1 kinase domain.

Executive Summary

This compound is a small molecule inhibitor identified from a phenotype-based screen of a diaminopyrimidine-focused chemical library. It potently inhibits Polo-like kinase 1 (Plk1), a key regulator of mitosis, and induces a characteristic monopolar spindle phenotype in cells, consistent with Plk1 inhibition. While an experimentally determined structure of the this compound/Plk1 complex is not available, its mechanism of action is predicted to be the competitive inhibition of the ATP-binding pocket of the Plk1 kinase domain. This guide will delve into the quantitative data available for this compound, the methodologies for its characterization, and the putative structural basis for its activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the activity of this compound as reported in the primary literature.

ParameterValueTargetAssay TypeReference
IC500.9 µM (900 nM)Plk1In vitro kinase assay[1]

Structural Biology of the this compound/Plk1 Complex

As of the latest available data, an empirical three-dimensional structure of this compound in complex with its target, Plk1, has not been determined through methods such as X-ray crystallography or cryo-electron microscopy. The interaction is predicted to occur within the ATP-binding pocket of the Plk1 kinase domain.

Predicted Binding Mode:

This compound, as a diaminopyrimidine derivative, is anticipated to function as an ATP-competitive inhibitor. This class of inhibitors typically forms hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine moiety of ATP. The diaminopyrimidine scaffold is a common feature in many kinase inhibitors and is known to interact with the hinge residues of the kinase. The remainder of the this compound molecule would occupy the hydrophobic pocket and the ribose-binding site, with specific substitutions contributing to its potency and selectivity. The benzoylphenyl and acetamidophenyl groups of this compound are likely to form van der Waals interactions with hydrophobic residues within the active site, further stabilizing the complex.

Signaling Pathway of Plk1 Inhibition by this compound

The following diagram illustrates the central role of Plk1 in mitosis and the consequences of its inhibition by this compound. Plk1 is a master regulator of multiple mitotic events, and its inhibition leads to mitotic arrest and the formation of monopolar spindles.

Plk1_Inhibition_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_checkpoint G2/M Checkpoint Prophase Prophase G2_checkpoint->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Cytokinesis Cytokinesis Anaphase->Cytokinesis Cell Division Plk1 Plk1 Activity Plk1->Prophase Centrosome Maturation Plk1->Metaphase Bipolar Spindle Maintenance Plk1->Anaphase APC/C Activation Plk1->Cytokinesis Cytokinetic Bridge Formation Monopolar_Spindle Monopolar Spindle Formation DAP81 This compound DAP81->Inhibition Inhibition->Plk1 Inhibits Mitotic_Arrest Mitotic Arrest Phenotypic_Screening_Workflow Start Start: Diaminopyrimidine Library Cell_Culture Plate HeLa cells in 384-well plates Start->Cell_Culture Compound_Addition Add library compounds (10 µM final concentration) Cell_Culture->Compound_Addition Incubation Incubate for 16-20 hours Compound_Addition->Incubation Fixation Fix cells with 4% paraformaldehyde Incubation->Fixation Staining Stain with DAPI (DNA) and anti-α-tubulin antibody (microtubules) Fixation->Staining Imaging Automated fluorescence microscopy Staining->Imaging Analysis Visual inspection and computational analysis of mitotic phenotypes Imaging->Analysis Hit_Identification Identify compounds inducing mitotic defects (e.g., monopolar spindles) Analysis->Hit_Identification End End: Identification of this compound Hit_Identification->End

References

DAP-81: A Technical Guide to Early-Stage Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAP-81 is a novel diaminopyrimidine derivative identified as a potent inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of mitosis. Early-stage research has demonstrated its ability to induce mitotic arrest and the formation of monopolar spindles, highlighting its potential as an anti-cancer therapeutic. This document provides a comprehensive overview of the foundational preclinical findings for this compound, including its mechanism of action, quantitative data from initial studies, and detailed experimental protocols for its characterization.

Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its functions are critical for centrosome maturation, bipolar spindle formation, and cytokinesis. Due to its overexpression in a wide range of human cancers and its correlation with poor prognosis, Plk1 has emerged as a promising target for cancer therapy.

This compound, a diaminopyrimidine derivative developed at Rockefeller University, has been identified as a selective inhibitor of Plk1.[1][2][3] This guide summarizes the early-stage research and development of this compound, focusing on its core characteristics and the methodologies used for its initial validation.

Core Data Summary

The initial characterization of this compound has provided key quantitative and qualitative data regarding its activity and cellular effects.

Table 1: In Vitro Activity and Cellular Effects of this compound
ParameterValueCompoundNotesSource
Plk1 Inhibition (IC50) 0.9 µMThis compoundIn vitro kinase assay with casein as substrate.[1][4]
Plk1 Inhibition No significant inhibitionDAP-49 (inactive analog)Used as a negative control in kinase assays.[4]
Cellular Phenotype Monopolar spindlesThis compoundObserved in treated cells.[4]
Cellular Phenotype Monopolar spindlesDAP-49Also induces monopolar spindles, suggesting a potential off-target effect or a shared mechanism independent of direct Plk1 inhibition at the tested concentrations.[4]

Mechanism of Action

This compound functions as an inhibitor of Plk1, targeting its kinase activity.[1][4] The inhibition of Plk1 by this compound disrupts the normal progression of mitosis. Specifically, Plk1 activity is essential for the assembly and maintenance of bipolar mitotic spindles.[4] The inhibitory action of this compound leads to the destabilization of kinetochore microtubules while other spindle microtubules are stabilized, resulting in the formation of monopolar spindles.[4] This mitotic disruption ultimately leads to cell cycle arrest and is a promising avenue for inducing apoptosis in rapidly dividing cancer cells.

Plk1_Inhibition_Pathway cluster_cell_cycle Mitotic Progression Plk1 Plk1 (Active) BipolarSpindle Bipolar Spindle Assembly & Maintenance Plk1->BipolarSpindle Promotes MitoticArrest Mitotic Arrest (Monopolar Spindles) BipolarSpindle->MitoticArrest Disruption Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to DAP81 This compound DAP81->Plk1 Inhibits

Caption: Mechanism of action of this compound leading to mitotic arrest.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound and other Plk1 inhibitors.

In Vitro Plk1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on Plk1 kinase activity.

  • Principle: Recombinant Plk1 enzyme is incubated with a substrate (e.g., casein) and radiolabeled ATP. The amount of phosphorylated substrate is quantified to determine the extent of kinase inhibition.

  • Materials:

    • Recombinant Plk1 enzyme

    • Casein (substrate)

    • 32^{32}32
      P-γATP (radiolabeled ATP)

    • This compound (test compound)

    • Kinase reaction buffer

    • SDS-PAGE apparatus

    • Phosphorimager

  • Protocol:

    • Prepare a reaction mixture containing the kinase reaction buffer, recombinant Plk1, and casein.

    • Add serial dilutions of this compound or a vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding

      32^{32}32
      P-γATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding SDS loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the radiolabeled (phosphorylated) casein using a phosphorimager.

    • Quantify the band intensities to determine the level of Plk1 inhibition at different concentrations of this compound.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation.[4]

Kinase_Assay_Workflow cluster_workflow In Vitro Plk1 Kinase Assay Workflow Step1 1. Prepare Reaction Mixture (Plk1, Casein, Buffer) Step2 2. Add this compound (or vehicle control) Step1->Step2 Step3 3. Initiate with ³²P-γATP Step2->Step3 Step4 4. Incubate at 30°C Step3->Step4 Step5 5. Stop Reaction (add SDS loading buffer) Step4->Step5 Step6 6. SDS-PAGE Separation Step5->Step6 Step7 7. Phosphorimaging Step6->Step7 Step8 8. Quantify & Calculate IC₅₀ Step7->Step8

Caption: Workflow for the in vitro Plk1 kinase inhibition assay.

Cellular Phenotyping Assay (Spindle Geometry Analysis)

This assay is used to determine the effect of a compound on mitotic spindle formation in cells.

  • Principle: Cells are treated with the compound, and immunofluorescence microscopy is used to visualize the mitotic spindles and chromosomes. The morphology of the spindles is then quantified.

  • Materials:

    • HeLa cells (or other suitable cancer cell line)

    • This compound (test compound)

    • Microtubule-stabilizing agent (e.g., taxol) for positive control

    • Antibodies: anti-α-tubulin (for microtubules), anti-γ-tubulin (for centrosomes)

    • DAPI (for DNA staining)

    • Fluorescence microscope

  • Protocol:

    • Seed HeLa cells on coverslips and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 16-24 hours).

    • Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde).

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with primary antibodies (anti-α-tubulin and anti-γ-tubulin).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Stain the DNA with DAPI.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the percentage of mitotic cells with bipolar, monopolar, or multipolar spindles.[4]

Future Directions

While the initial findings for this compound are promising, further preclinical development is necessary to fully assess its therapeutic potential. Key areas for future investigation include:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its in vivo target engagement.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of this compound in various cancer xenograft models.

  • Toxicology and Safety Pharmacology: To determine the safety profile of this compound and identify any potential off-target effects.

  • Lead Optimization: To synthesize and screen analogs of this compound to potentially improve potency, selectivity, and pharmacokinetic properties.

Preclinical_Development_Logic cluster_logic Logical Flow for Preclinical Development Discovery This compound Discovery (Plk1 Inhibitor, IC₅₀=0.9µM) PKPD Pharmacokinetics & Pharmacodynamics Discovery->PKPD Efficacy In Vivo Efficacy (Xenograft Models) Discovery->Efficacy Tox Toxicology & Safety Pharmacology Discovery->Tox LeadOpt Lead Optimization PKPD->LeadOpt Efficacy->LeadOpt Tox->LeadOpt IND IND-Enabling Studies LeadOpt->IND

Caption: Logical progression for the preclinical development of this compound.

References

DAP-81: A Technical Whitepaper on a Novel PLK1 Inhibitor for Oncological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for a scientific audience, including researchers and drug development professionals. The information presented herein is based on publicly available preclinical data. DAP-81 is an investigational compound and is not approved for human use.

Abstract

This compound is a potent and selective diaminopyrimidine-based inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] Dysregulation of PLK1 is a common feature in a wide range of human cancers, making it a compelling target for therapeutic intervention. Preclinical data indicate that this compound effectively inhibits PLK1 with high potency, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] This whitepaper provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro activity, and the underlying signaling pathways.

Introduction: Targeting the Cell Cycle in Oncology

The cell division cycle is a fundamental process that is tightly regulated to ensure genomic integrity. A hallmark of cancer is the loss of this control, leading to unrestrained cellular proliferation. Key regulators of the cell cycle, particularly the mitotic phase, have therefore emerged as critical targets for the development of novel anti-cancer therapeutics.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Its overexpression is frequently observed in various malignancies and often correlates with poor prognosis. The targeted inhibition of PLK1 represents a promising strategy to selectively induce cell death in rapidly dividing cancer cells while sparing quiescent, healthy cells.

Mechanism of Action of this compound

This compound is a diaminopyrimidine derivative specifically designed to target the ATP-binding pocket of PLK1.[1] By competitively inhibiting PLK1, this compound disrupts the formation and function of the mitotic spindle. Specifically, it has been shown to destabilize kinetochore microtubules, which are essential for the proper attachment of chromosomes to the spindle apparatus. This disruption leads to the formation of characteristic monopolar mitotic spindles, where chromosomes fail to align at the metaphase plate.[1] The inability to satisfy the spindle assembly checkpoint ultimately triggers a mitotic catastrophe, culminating in apoptotic cell death.

Signaling Pathway

The following diagram illustrates the central role of PLK1 in mitotic progression and the mechanism by which this compound intervenes.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_outcome Cellular Outcome G2 G2 Phase Progression CyclinB_CDK1 Cyclin B / CDK1 Activation G2->CyclinB_CDK1 PLK1 PLK1 CyclinB_CDK1->PLK1 Activates Centrosome Centrosome Maturation PLK1->Centrosome Spindle Bipolar Spindle Formation PLK1->Spindle Chromosome Chromosome Segregation PLK1->Chromosome Cytokinesis Cytokinesis PLK1->Cytokinesis MitoticArrest Mitotic Arrest (Monopolar Spindles) DAP81 This compound DAP81->PLK1 Inhibits Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: this compound inhibits PLK1, disrupting mitosis and inducing apoptosis.

Quantitative Preclinical Data

The in vitro potency of this compound has been characterized through various enzymatic and cell-based assays. The available data demonstrates its high affinity for PLK1.

Table 1: In Vitro Inhibitory Activity of this compound

Target Assay Type IC50 (nM) Reference

| PLK1 | Enzymatic | 0.9 |[1] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides a generalized methodology for the types of key experiments used in the preclinical evaluation of a PLK1 inhibitor like this compound.

In Vitro Kinase Inhibition Assay (Example Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

  • Reagents and Materials: Recombinant human PLK1 enzyme, a suitable peptide substrate (e.g., casein), ATP, assay buffer, and the test compound (this compound).

  • Procedure: a. Serially dilute this compound to a range of concentrations. b. In a microplate, combine the recombinant PLK1 enzyme, the peptide substrate, and the diluted this compound. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radioactivity (³²P-ATP) or fluorescence-based detection systems.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (Example Protocol)

This assay assesses the effect of the compound on the growth and viability of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HCT116) in appropriate media and conditions.

  • Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound and a vehicle control. c. Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours). d. Quantify cell viability using a reagent such as resazurin or a luminescence-based ATP assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of the compound concentration.

Preclinical Development Workflow

The evaluation of a novel therapeutic agent like this compound follows a structured preclinical workflow to establish its safety and efficacy profile before consideration for clinical trials.

Preclinical_Workflow cluster_discovery Discovery & Lead Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation TargetID Target Identification (e.g., PLK1) Screening High-Throughput Screening TargetID->Screening LeadOpt Lead Optimization (e.g., this compound Synthesis) Screening->LeadOpt Biochem Biochemical Assays (IC50) LeadOpt->Biochem CellBased Cell-Based Assays (GI50, Apoptosis) Biochem->CellBased ADME In Vitro ADME/ Toxicology CellBased->ADME Decision1 Go/No-Go Decision CellBased->Decision1 PK Pharmacokinetics (PK Studies) ADME->PK Efficacy Efficacy Models (e.g., Xenografts) PK->Efficacy Tox IND-Enabling Toxicology Efficacy->Tox Decision2 IND Filing Tox->Decision2

Caption: A typical preclinical workflow for an oncology drug candidate.

Future Directions and Conclusion

The available data indicates that this compound is a highly potent inhibitor of PLK1, a clinically relevant target in oncology.[1] Its mechanism of action, centered on the disruption of mitotic processes, provides a strong rationale for its development as an anti-cancer agent.[1]

Further preclinical evaluations are necessary to fully characterize its therapeutic potential. These studies should include:

  • Broad panel screening: Assessing the anti-proliferative activity of this compound across a diverse range of cancer cell lines to identify potential indications.

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various animal models, such as patient-derived xenografts (PDXs).

  • Pharmacokinetic and toxicological studies: Determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as establishing a comprehensive safety profile.

References

In Silico Modeling of Target Engagement: A Methodological Overview in the Absence of "DAP-81" Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "DAP-81" has yielded no specific information regarding a molecule or target with this designation in publicly available scientific literature. It is possible that "this compound" is a proprietary, preclinical, or hypothetical compound not yet described in published research. Therefore, this guide will provide a detailed, albeit generalized, framework for the in silico modeling of target engagement, using methodologies that would be applicable to a novel therapeutic agent.

This whitepaper will outline the core computational techniques, experimental validation methods, and data presentation strategies that researchers, scientists, and drug development professionals would employ to characterize the interaction of a new molecular entity with its biological target. While specific quantitative data and signaling pathways for "this compound" cannot be provided, this document will serve as an in-depth technical guide to the process itself.

Conceptual Framework for In Silico Target Engagement Modeling

The initial step in drug discovery is the identification and validation of a biological target.[1][2] Computational approaches have become pivotal in this process, offering a rapid and cost-effective means to screen potential targets and predict their interaction with novel ligands.[1][2][3][4][5] The overall workflow for in silico target engagement modeling can be visualized as a multi-stage process, beginning with target identification and culminating in the prediction of binding affinity.

G A Target Identification & Validation B Protein Structure Prediction / Retrieval A->B D Binding Site Prediction B->D C Ligand (e.g., this compound) Structure Preparation E Molecular Docking C->E D->E F Binding Affinity Calculation E->F G Molecular Dynamics Simulation E->G H Experimental Validation F->H G->H

Caption: A generalized workflow for in silico target engagement analysis.

Methodologies for Key Experiments

The following sections detail the protocols for the computational and experimental procedures central to modeling target engagement.

2.1. Target Identification and Validation

Should "this compound" be a novel compound, the initial step would be to identify its biological target. Computational methods for this include:

  • Reverse Docking: This technique involves docking the ligand of interest against a large library of known protein structures to identify potential binding partners.[4] The targets are then scored and ranked based on their predicted binding affinities.

  • Network Pharmacology: This approach utilizes protein-protein interaction networks to identify key nodes (hub proteins) that are likely to be perturbed by the ligand, thus revealing potential targets within a disease pathway.[5] Tools such as STRING and Cytoscape are often employed for this purpose.[5]

2.2. Molecular Docking

Molecular docking is a fundamental method used to predict the preferred orientation of a ligand when bound to a protein target.[4][6]

  • Protocol:

    • Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or predicted using tools like AlphaFold. The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand Preparation: The 3D structure of the ligand (e.g., "this compound") is generated and optimized to its lowest energy conformation.

    • Grid Generation: A grid box is defined around the predicted binding site of the target protein.

    • Docking Simulation: A docking algorithm, such as AutoDock Vina or Glide, is used to explore various conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

2.3. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment.

  • Protocol:

    • System Setup: The docked protein-ligand complex is placed in a simulation box filled with a chosen water model and ions to neutralize the system.

    • Minimization: The energy of the system is minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

    • Production Run: The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is recorded.

    • Analysis: The trajectory is analyzed to assess the stability of the protein-ligand interaction, identify key interacting residues, and calculate binding free energies.

Quantitative Data Summary

In a typical study, the results from these computational methods would be summarized in tables for easy comparison. The following are examples of such tables, which would be populated with data specific to "this compound" and its target.

Table 1: Molecular Docking Results

Target Protein Docking Score (kcal/mol) Key Interacting Residues
Target A -9.5 Tyr123, Phe256, Arg301
Target B -8.2 Asp98, Val150, Leu205

| Target C | -7.1 | His56, Trp110, Gln180 |

Table 2: Binding Free Energy from MD Simulations

System MM/PBSA (kcal/mol) MM/GBSA (kcal/mol)
Target A - this compound -45.3 ± 3.1 -50.7 ± 2.8

| Target B - this compound | -32.1 ± 4.5 | -38.9 ± 3.9 |

Potential Signaling Pathways: The Case of DAP12

While no information exists for a "this compound" signaling pathway, our search did identify "DAP12" (also known as KARAP), a transmembrane adapter protein crucial in the immune system.[7][8][9] DAP12 associates with various activating receptors on myeloid and NK cells.[8][9] Upon receptor engagement, the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12 becomes phosphorylated, initiating a downstream signaling cascade. This typically involves the recruitment and activation of spleen tyrosine kinase (Syk) and ZAP70, leading to the activation of pathways such as PI3K and ERK.[8][9]

G Receptor Activating Receptor DAP12 DAP12 Receptor->DAP12 Association ITAM ITAM Phosphorylation DAP12->ITAM Ligand Binding Syk Syk/ZAP70 Recruitment ITAM->Syk PI3K PI3K Pathway Syk->PI3K ERK ERK Pathway Syk->ERK Cellular_Response Cellular Response (e.g., Cytokine Production, Phagocytosis) PI3K->Cellular_Response ERK->Cellular_Response

Caption: A simplified representation of the DAP12 signaling pathway.

Should "this compound" be found to modulate a known signaling pathway, a similar diagram would be constructed to visualize its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for DAP-81 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAP-81 is an investigational small molecule compound demonstrating potent pro-apoptotic activity in a variety of cancer cell lines. These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a cell culture setting. The information is intended to guide researchers in evaluating the cellular effects of this compound and its potential as a therapeutic agent. The protocols outlined below are based on established methodologies for similar compounds that induce apoptosis and modulate key signaling pathways.

Mechanism of Action

This compound is believed to induce apoptosis through the modulation of critical cell survival and death signaling pathways. Its primary mechanism involves the inhibition of the NF-κB pathway while simultaneously activating the JNK/AP-1 signaling cascade. This dual action shifts the cellular balance towards apoptosis. Furthermore, this compound has been observed to suppress integrin-mediated cell adhesion, which can lead to a form of anchorage-independent cell death known as anoikis.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hMaximum Inhibition (%)
A375Melanoma7.592
MCF-7Breast Cancer12.285
HCT116Colon Cancer9.888
A549Lung Cancer15.581
RPMI 8226Multiple Myeloma5.295

Table 2: Effect of this compound on Cell Cycle Distribution in A375 Cells (24h treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45.2 ± 2.130.5 ± 1.824.3 ± 1.5
This compound (5 µM)60.1 ± 2.525.3 ± 1.914.6 ± 1.2
This compound (10 µM)72.8 ± 3.018.1 ± 1.59.1 ± 0.9

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines: A375 (melanoma), MCF-7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer), RPMI 8226 (multiple myeloma).

  • Culture Medium: For A549 cells, use RPMI 1640 medium supplemented with 2 mM glutamine and 10% fetal bovine serum (FBS). For MCF-7 cells, use αMEM (modified Eagle medium) with 1 mM sodium pyruvate, 0.1 µg/ml bovine insulin, and 10% FBS.[3] For other cell lines, use the recommended medium (e.g., DMEM for A375 and HCT116, RPMI 1640 for RPMI 8226) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 70-80% confluency, detach them using Trypsin-EDTA solution.[4] Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks.

2. Preparation of this compound Stock Solution

  • Solvent: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

3. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

  • Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[3]

  • Incubation: Allow cells to adhere for 24 hours at 37°C.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate for 2-4 hours at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding: Seed cells in a 6-well plate at a density of 1 x 10^5 cells per well.

  • Treatment: After 24 hours, treat the cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

5. Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

  • Seeding and Treatment: Seed 1 x 10^6 cells in a 60 mm dish and treat with this compound for 24 hours.

  • Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

6. Western Blot Analysis

This technique is used to detect changes in protein expression in key signaling pathways.

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-JNK, total JNK, NF-κB p65, cleaved PARP, cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

DAP81_Signaling_Pathway DAP81 This compound IKK IKK DAP81->IKK inhibits JNK JNK DAP81->JNK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Survival_genes Anti-apoptotic Gene Expression NFkB_nucleus->Survival_genes activates pJNK p-JNK JNK->pJNK cJun c-Jun pJNK->cJun phosphorylates pcJun p-c-Jun cJun->pcJun AP1 AP-1 pcJun->AP1 Pro_apoptotic_genes Pro-apoptotic Gene Expression AP1->Pro_apoptotic_genes activates Caspase3 Caspase-3 Pro_apoptotic_genes->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP cleaves Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A375 cells) Cell_Seeding 3. Seed Cells in Plates (96-well, 6-well) Cell_Culture->Cell_Seeding DAP81_Prep 2. This compound Stock Preparation (10 mM in DMSO) Treatment 4. Treat with this compound (various concentrations) DAP81_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5a. Cell Viability (MTT Assay, 48h) Treatment->MTT_Assay Apoptosis_Assay 5b. Apoptosis Assay (Annexin V/PI, 24-48h) Treatment->Apoptosis_Assay Cell_Cycle_Assay 5c. Cell Cycle Analysis (PI Staining, 24h) Treatment->Cell_Cycle_Assay Protein_Extraction 6. Protein Extraction from treated cells Treatment->Protein_Extraction Data_Analysis 8. Data Analysis (IC50, % Apoptosis, etc.) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot 7. Western Blot Analysis (NF-κB, p-JNK, Caspase-3) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for In Vivo Administration of DAP-81

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: DAP-81 is identified as a diaminopyrimidine derivative and a potent Polo-like kinase 1 (Plk1) inhibitor currently in preclinical evaluation.[1][2] As specific in vivo administration data for this compound is not publicly available, the following application notes and protocols are based on established methodologies for other Plk1 inhibitors and diaminopyrimidine derivatives in preclinical cancer models. These guidelines are intended to serve as a starting point for study design, and the specific parameters for this compound must be empirically determined.

Introduction

This compound is a novel small molecule inhibitor targeting Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][2] Overexpression of Plk1 is observed in a variety of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1] this compound, a diaminopyrimidine derivative, exhibits high in vitro potency against Plk1 with an IC50 of 0.9 nM.[2] These application notes provide a comprehensive overview of the proposed methodologies for the in vivo administration of this compound in preclinical animal models to evaluate its anti-tumor efficacy, pharmacokinetics, and tolerability.

Mechanism of Action: Plk1 Inhibition

Plk1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of Plk1 by agents such as this compound leads to mitotic arrest and subsequent apoptosis in cancer cells. This targeted approach offers the potential for a therapeutic window between cancerous and normal tissues.

Proposed Signaling Pathway of this compound This compound This compound Plk1 Plk1 This compound->Plk1 Inhibition Mitotic Progression Mitotic Progression Plk1->Mitotic Progression Promotion Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Proposed mechanism of action for this compound targeting Plk1.

In Vivo Study Design and Protocols

The following protocols are generalized from in vivo studies of other Plk1 inhibitors. The selection of the animal model, tumor cell line, and specific experimental parameters should be based on the research question.

Animal Models

The choice of animal model is critical for the successful evaluation of an anti-cancer agent. Commonly used models for oncology studies include:

  • Syngeneic Models: Immunocompetent mice are inoculated with murine tumor cell lines. These models are suitable for studying the interaction of the therapeutic agent with the immune system.

  • Xenograft Models: Immunocompromised mice (e.g., nude, SCID, NSG) are implanted with human cancer cell lines or patient-derived xenografts (PDXs). These models are widely used to assess the direct anti-tumor activity of a compound.

Recommended Animal Models and Cell Lines for Plk1 Inhibitor Studies
Animal ModelTumor TypeCell Line ExamplesRationale
Nude Mice (athymic)Non-Small Cell Lung CancerA549, H460Established models for lung cancer research.
SCID MiceColorectal CancerHCT116, HT-29Commonly used for gastrointestinal cancer studies.
NSG MiceAcute Myeloid Leukemia (PDX)Patient-derived blastsGold standard for evaluating therapies in hematological malignancies.
C57BL/6 Mice (Syngeneic)MelanomaB16-F10To assess the impact on the tumor microenvironment in an immunocompetent host.

Experimental Workflow for Efficacy Studies

General Workflow for In Vivo Efficacy Study cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Data Collection & Analysis Cell Culture Cell Culture Tumor Cell Injection Tumor Cell Injection Cell Culture->Tumor Cell Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Injection Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization This compound Administration This compound Administration Randomization->this compound Administration Vehicle Control Vehicle Control Randomization->Vehicle Control Tumor Volume Measurement Tumor Volume Measurement This compound Administration->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring This compound Administration->Body Weight Monitoring Vehicle Control->Tumor Volume Measurement Vehicle Control->Body Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Body Weight Monitoring->Endpoint Analysis

Caption: A generalized workflow for conducting in vivo efficacy studies.

Protocol: Subcutaneous Xenograft Model
  • Cell Culture: Culture human cancer cells (e.g., HCT116) under standard conditions.

  • Animal Acclimatization: Acclimatize 6-8 week old female nude mice for at least one week.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Vehicle: A common vehicle for similar compounds is 0.5% methylcellulose in sterile water. The optimal vehicle for this compound should be determined based on its solubility and stability.

    • Dosing: Based on other Plk1 inhibitors, a starting dose range of 25-100 mg/kg could be explored.

    • Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection are common routes.

    • Frequency: Daily or twice-daily administration.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing dosing schedules.

Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c).

  • This compound Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time it takes for the plasma concentration to reduce by half.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).

Tolerability and Toxicology Studies

Assessing the safety profile of this compound is a critical component of preclinical development.

Protocol: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use healthy, non-tumor-bearing mice.

  • Dose Escalation: Administer escalating doses of this compound to different cohorts of mice.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall health.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).

Summary of Hypothetical In Vivo Parameters for this compound

The following table provides a hypothetical summary of potential in vivo parameters for this compound based on data from analogous Plk1 inhibitors. These values are for illustrative purposes only and must be experimentally determined for this compound.

ParameterHypothetical Value/RangeRoute of AdministrationAnimal Model
Efficacy Dose 25 - 75 mg/kg, dailyOral (PO)Nude Mouse Xenograft
Maximum Tolerated Dose (MTD) >100 mg/kgOral (PO)CD-1 Mouse
Oral Bioavailability 20 - 40%-Mouse
Plasma Half-life (t1/2) 4 - 8 hours-Mouse

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of this compound. The successful preclinical development of this promising Plk1 inhibitor will depend on a systematic and rigorous approach to in vivo studies, starting with the determination of its pharmacokinetic and tolerability profiles, followed by robust efficacy studies in relevant cancer models. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Developing a Cell-Based Assay for DAP-81 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAP-81 is a potent diaminopyrimidine derivative that functions as a selective inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a critical serine/threonine kinase that plays a pivotal role in the regulation of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2][3] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[3][4][5] this compound exerts its biological effect by targeting Plk1, leading to the destabilization of kinetochore microtubules and the formation of monopolar mitotic spindles, which ultimately results in mitotic arrest and apoptosis in cancer cells.

These application notes provide a comprehensive guide for developing and implementing a robust cell-based assay to quantify the activity of this compound. The protocols detailed below focus on measuring the inhibitory effect of this compound on Plk1 in a cellular context through two primary methodologies: a High-Content Imaging (HCI) assay for monopolar spindle formation and a biochemical assay to measure the inhibition of Plk1 substrate phosphorylation.

Core Plk1 Signaling Pathway

Plk1 is a master regulator of mitotic progression. Its activation is initiated in the G2 phase and is crucial for the G2/M transition. The kinase activity of Plk1 is tightly regulated, primarily through phosphorylation of its T-loop at threonine 210 (Thr210) by Aurora A kinase, a process facilitated by the cofactor Bora.[1][5] Once activated, Plk1 phosphorylates a multitude of downstream substrates to orchestrate the complex events of mitosis. A key function of Plk1 is the phosphorylation and activation of Cdc25C, a phosphatase that removes inhibitory phosphates from the cyclin-dependent kinase 1 (Cdk1)/Cyclin B complex, thereby triggering mitotic entry.[2] Inhibition of Plk1 by compounds such as this compound disrupts this signaling cascade, leading to mitotic arrest.

Plk1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Aurora_A Aurora A / Bora Plk1_inactive Plk1 (inactive) Aurora_A->Plk1_inactive Phosphorylates (Thr210) Plk1_active Plk1 (active) (p-Thr210) Plk1_inactive->Plk1_active Activation Cdc25C Cdc25C Plk1_active->Cdc25C Activates Wee1_Myt1 Wee1 / Myt1 Plk1_active->Wee1_Myt1 Inhibits CDK1_CyclinB CDK1 / Cyclin B (MPF) Cdc25C->CDK1_CyclinB Activates Wee1_Myt1->CDK1_CyclinB Inhibits Mitotic_Events Centrosome Maturation, Spindle Assembly, Cytokinesis CDK1_CyclinB->Mitotic_Events Promotes This compound This compound This compound->Plk1_active Inhibits

Caption: Simplified Plk1 signaling pathway at the G2/M transition.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize representative quantitative data from the cell-based assays described in the experimental protocols. These tables are designed for the clear presentation and comparison of results.

Table 1: High-Content Imaging Analysis of Monopolar Spindle Formation

This table presents the dose-dependent effect of this compound on the induction of a monopolar spindle phenotype in HeLa cells. The percentage of cells with monopolar spindles is a direct measure of Plk1 inhibition in a cellular context.

This compound Concentration (nM)Percentage of Mitotic Cells with Monopolar Spindles (%) (Mean ± SD)
0 (Vehicle Control)2.5 ± 0.8
115.2 ± 2.1
1048.7 ± 4.5
5085.3 ± 6.2
10092.1 ± 3.9
50094.6 ± 2.7

Table 2: Inhibition of Plk1 Substrate Phosphorylation (p-Myt1)

This table illustrates the inhibitory effect of this compound on the kinase activity of Plk1, as measured by the phosphorylation of its downstream substrate Myt1 at Thr495. Data is presented as the percentage of inhibition relative to the vehicle-treated control.

This compound Concentration (nM)p-Myt1 (Thr495) Signal Intensity (Normalized to Total Myt1)Percent Inhibition (%)
0 (Vehicle Control)1.000
10.8218
100.4555
500.1882
1000.0991
5000.0595

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

This table shows the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its effect on cell viability as a downstream consequence of Plk1 inhibition.

Cell LineCancer TypeIC50 of this compound (nM)
HeLaCervical Cancer8.5
U2OSOsteosarcoma12.1
MDA-MB-231Breast Cancer15.7
A549Lung Cancer22.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to optimize conditions for specific cell lines and laboratory settings.

Protocol 1: High-Content Imaging Assay for Monopolar Spindle Formation

This protocol describes the use of immunofluorescence and automated microscopy to quantify the formation of monopolar spindles, a key phenotypic marker of Plk1 inhibition.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • This compound

  • 96-well, black-walled, clear-bottom imaging plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies: Mouse anti-α-tubulin, Rabbit anti-γ-tubulin

  • Secondary Antibodies: Alexa Fluor 488-conjugated goat anti-mouse IgG, Alexa Fluor 594-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342

  • High-content imaging system and analysis software

HCI_Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed HeLa cells in a 96-well imaging plate start->seed_cells treat_cells Treat cells with a serial dilution of this compound seed_cells->treat_cells incubate Incubate for 16-24 hours treat_cells->incubate fix_perm Fix, permeabilize, and block the cells incubate->fix_perm primary_ab Incubate with primary antibodies (anti-α-tubulin, anti-γ-tubulin) fix_perm->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibodies and DAPI primary_ab->secondary_ab image Acquire images using a high-content imaging system secondary_ab->image analyze Analyze images to quantify monopolar spindles image->analyze end End analyze->end

Caption: Workflow for the high-content imaging assay.

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well imaging plate at a density that will result in 60-70% confluency at the time of imaging. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 16-24 hours. This duration is typically sufficient to induce mitotic arrest.

  • Fixation and Permeabilization:

    • Carefully aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (DAPI or Hoechst) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging: Acquire images using a high-content imaging system. Capture images in at least three channels (DAPI/Hoechst for nuclei, Alexa Fluor 488 for α-tubulin, and Alexa Fluor 594 for γ-tubulin).

  • Image Analysis: Use image analysis software to:

    • Identify individual cells based on the nuclear stain.

    • Identify mitotic cells based on condensed chromatin.

    • Classify mitotic cells as having bipolar or monopolar spindles based on the number and arrangement of γ-tubulin-stained centrosomes and the morphology of the α-tubulin-stained spindle. A monopolar spindle will typically have a single or clustered γ-tubulin signal from which microtubules radiate.

    • Calculate the percentage of mitotic cells with a monopolar spindle phenotype for each concentration of this compound.

Protocol 2: In-Cell Western Assay for Plk1 Substrate Phosphorylation

This protocol provides a method to quantify the inhibition of Plk1 kinase activity in cells by measuring the phosphorylation of a known downstream substrate, Myt1, at a Plk1-specific site (Thr495).[6]

Materials:

  • HeLa or U2OS cells

  • This compound

  • 96-well plates

  • Complete culture medium

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary Antibodies: Rabbit anti-phospho-Myt1 (Thr495), Mouse anti-total Myt1

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG, IRDye® 680RD Goat anti-Mouse IgG

  • Blocking Buffer (e.g., Odyssey® Blocking Buffer)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a shorter duration (e.g., 2-4 hours) to capture the direct effect on kinase activity.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells with lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes with gentle agitation.

  • In-Cell Western Staining:

    • Fix the cells with 4% PFA in PBS for 20 minutes.

    • Wash five times with PBS containing 0.1% Tween-20 (PBS-T).

    • Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

    • Wash five times with PBS-T.

    • Block with blocking buffer for 1.5 hours at room temperature.

    • Incubate with a cocktail of the two primary antibodies (anti-phospho-Myt1 and anti-total Myt1) diluted in blocking buffer overnight at 4°C.

    • Wash five times with PBS-T.

    • Incubate with a cocktail of the two secondary antibodies (IRDye® 800CW and IRDye® 680RD) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash five times with PBS-T.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity in both the 700 nm and 800 nm channels for each well.

    • Normalize the phospho-Myt1 signal (800 nm channel) to the total Myt1 signal (700 nm channel) to account for variations in cell number.

    • Calculate the percent inhibition of Myt1 phosphorylation relative to the vehicle control.

Conclusion

The cell-based assays detailed in these application notes provide robust and quantitative methods to assess the activity of the Plk1 inhibitor, this compound. The high-content imaging assay offers a phenotypic readout of Plk1 inhibition by quantifying the characteristic monopolar spindle formation. The in-cell western assay provides a more direct biochemical measurement of the inhibition of Plk1 kinase activity. Together, these protocols offer a comprehensive toolkit for characterizing the cellular effects of this compound and similar Plk1 inhibitors, which is essential for preclinical drug development and for furthering our understanding of the role of Plk1 in cell cycle regulation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "DAP-81" did not yield any publicly available scientific literature or data regarding its use in mouse xenograft models. Therefore, these application notes and protocols are based on Doxorubicin , a widely studied and utilized chemotherapeutic agent in preclinical cancer research, as a representative example.

These notes are intended for researchers, scientists, and drug development professionals working with mouse xenograft models to evaluate the efficacy of cytotoxic agents.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely employed in chemotherapy for a variety of human cancers.[1][] Its primary anti-tumor activity is attributed to the inhibition of topoisomerase II, which leads to DNA damage and subsequent apoptosis in rapidly proliferating cancer cells.[1][][3][4] Mouse xenograft models are crucial for the preclinical assessment of doxorubicin's efficacy, toxicity, and pharmacokinetic profile.[5] This document provides detailed protocols for the administration and dosage of doxorubicin in mouse xenograft models to ensure experimental reproducibility and accuracy.

Data Presentation: Doxorubicin Dosage and Administration Summary

The following tables summarize common dosages, administration routes, and schedules for doxorubicin in various mouse xenograft models based on published research.

Table 1: Doxorubicin Dosage for Efficacy Studies in Mouse Cancer Models

Cancer ModelMouse StrainAdministration RouteDosageDosing Schedule
Breast Cancer (MDA-MB-231 Xenograft)NudeNot Specified2 mg/kgNot Specified
Breast Cancer (4T1 Xenograft)Balb/cIntraperitoneal (IP) or Intravenous (IV)4 and 8 mg/kgOnce a week[1][6]
Breast Cancer (MDA-G8 Xenograft)MF1 nu/nuIntravenous (IV)2, 4, or 8 mg/kgOnce per week for 6 weeks[1]
Colon Carcinoma (C-26)BALB/cIntravenous (IV)6 mg/kgSingle dose[1]
Glioblastoma (U-87 MG Xenograft)NudeIntravenous (IV)5 mg/kgEvery 3-4 days[7]
Various Human Tumor XenograftsBALB/c nudeIntravenous (IV)6 and 10 mg/kgEvery week for 3 weeks[5]

Table 2: Doxorubicin Efficacy in Selected Xenograft Models

Cancer ModelTreatment GroupTumor Growth InhibitionReference
Breast Cancer (4T1)Doxorubicin (8 mg/kg, IV) + TβRI-KIEnhanced reduction in tumor growth and lung metastasis[6]
Glioblastoma (U-87 MG)ApoE-PS-DOX (5 mg/kg, IV)Significantly better growth inhibition than liposomal doxorubicin[7]
Breast CancerDoxorubicin Nanosponges (2 mg/kg, IV)60% reduction in tumor growth compared to free doxorubicin[8]

Experimental Protocols

Protocol 1: Preparation of Doxorubicin for Injection

Materials:

  • Doxorubicin hydrochloride powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile vials or tubes

  • Vortex mixer

  • Biological safety cabinet

  • Aluminum foil or amber-colored tubes

Procedure:

  • Under sterile conditions within a biological safety cabinet, accurately weigh the required amount of doxorubicin hydrochloride powder.[1]

  • Reconstitute the powder with sterile saline or PBS to achieve a desired stock concentration (e.g., 1-2 mg/mL).[1]

  • Gently vortex the solution until the doxorubicin is completely dissolved.[1]

  • Protect the solution from light by wrapping the container in aluminum foil or using an amber-colored tube, as doxorubicin is light-sensitive.[1][9]

  • The freshly prepared solution can be used immediately. For short-term storage, it can be kept at 2-8°C. Always consult the manufacturer's guidelines for storage recommendations.[1]

  • Before administration, the stock solution may need to be further diluted with sterile saline or PBS to achieve the final desired dose in a suitable injection volume (typically 100-200 µL for mice).[1]

Protocol 2: Administration of Doxorubicin to Mice

A. Intravenous (IV) Injection (Tail Vein)

Materials:

  • Prepared doxorubicin solution

  • Mouse restrainer

  • 27-30 gauge needles with sterile syringes

  • Heat lamp or warming pad (optional)

  • 70% ethanol wipes

  • Sterile gauze pads

Procedure:

  • To dilate the lateral tail veins, warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a few minutes.[1]

  • Place the mouse in a suitable restrainer, ensuring the tail is accessible.[1]

  • Wipe the tail with a 70% ethanol wipe to clean the injection site.[1]

  • Load the syringe with the correct volume of doxorubicin solution, ensuring no air bubbles are present.[1]

  • Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.[1]

  • Slowly inject the doxorubicin solution. If significant resistance is encountered or a subcutaneous bleb forms, the needle is not correctly placed in the vein. Withdraw the needle and attempt the injection at a more proximal site on the same vein or in the other lateral tail vein.[1]

  • After a successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to stop any bleeding.[1]

  • Return the mouse to its cage and monitor for any immediate adverse reactions.[1]

B. Intraperitoneal (IP) Injection

Materials:

  • Prepared doxorubicin solution

  • 25-27 gauge needles with sterile syringes

  • 70% ethanol wipes

Procedure:

  • Grasp the mouse firmly by the scruff of the neck, allowing its body to rest on your hand or a flat surface.

  • Tilt the mouse's head downwards at a slight angle.[1]

  • Wipe the lower abdominal area with a 70% ethanol wipe.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

  • Inject the doxorubicin solution smoothly.[1]

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol 3: Tumor Xenograft Implantation and Efficacy Assessment

Materials:

  • Cultured cancer cells

  • Sterile PBS or appropriate cell culture medium

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Cell Implantation:

    • Harvest cultured cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration.

    • Anesthetize the mouse.

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of the mouse.[10]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 60-100 mm³).[6]

    • Measure tumor dimensions with calipers 2-3 times per week.[1]

    • Calculate tumor volume using the formula: (Length x Width²) / 2 .[1][11]

  • Treatment Initiation and Monitoring:

    • Randomize mice into control and treatment groups.

    • Administer doxorubicin or vehicle control according to the chosen dosage and schedule.

    • Monitor tumor volume and body weight throughout the study.

    • Observe mice daily for clinical signs of toxicity, such as ruffled fur, lethargy, hunched posture, and dehydration.[1]

  • Endpoint and Data Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.

    • Record the date of death for survival studies.[1]

    • At the end of the study, tumors and organs may be harvested for further analysis (e.g., histology, biomarker analysis).

Visualization of Pathways and Workflows

Doxorubicin's Primary Mechanism of Action

Doxorubicin's cytotoxic effects are primarily mediated through its interaction with DNA and topoisomerase II.[1][4][12] It intercalates into the DNA, leading to the stabilization of the topoisomerase II-DNA complex.[3][12] This prevents the re-ligation of DNA strands, resulting in double-strand breaks and the induction of apoptosis.[1][3] Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to cellular damage.[4][12]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates into TopoII Topoisomerase II Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates Complex Doxorubicin-DNA-Topo II Cleavable Complex DNA->Complex TopoII->Complex Stabilizes DSB DNA Double-Strand Breaks Complex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis Induces CellDamage Cellular Damage ROS->CellDamage CellDamage->Apoptosis

Caption: Doxorubicin's mechanism of action.

Experimental Workflow for a Mouse Xenograft Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of doxorubicin in a mouse xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Tumor Cell Culture (e.g., MDA-MB-231) Implantation Subcutaneous Implantation of Cells into Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice into Groups TumorGrowth->Randomization Treatment Administer Doxorubicin or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint DataCollection Collect Tumors and Tissues Endpoint->DataCollection Analysis Analyze Data (Efficacy, Toxicity) DataCollection->Analysis

Caption: Mouse xenograft experimental workflow.

Safety and Handling Precautions

Doxorubicin is a cytotoxic agent and should be handled with appropriate safety precautions.[9][13]

  • All handling of doxorubicin, including weighing, reconstitution, and syringe preparation, should be performed in a certified chemical fume hood or a Class II Type B2 biological safety cabinet.[9]

  • Personal protective equipment (PPE), including double gloves, a lab coat, and eye protection, must be worn at all times.[9][13]

  • Animal bedding and waste from treated animals should be handled as hazardous material for at least 4-7 days after the last administration.[9][13]

  • Consult your institution's safety guidelines for the proper disposal of doxorubicin and contaminated materials.[9]

Potential Complications and Considerations

  • Cardiotoxicity: Doxorubicin is known to cause cardiotoxicity, which can be a dose-limiting factor.[12][13][14] Researchers should be aware of this potential side effect and may consider cardiac function monitoring in long-term studies.

  • Toxicity: Other potential toxicities include weight loss, myelosuppression, and gastrointestinal issues.[14][15] Careful monitoring of animal health is essential.

  • Drug Resistance: Tumor cells can develop resistance to doxorubicin, which may impact treatment efficacy.[16]

  • Administration Route: The choice of administration route (IV vs. IP) can affect drug distribution and toxicity. IV administration generally leads to more consistent systemic exposure, while IP injection may result in higher local concentrations in the peritoneal cavity but can also cause local irritation.[17][18]

References

Application Notes and Protocols for DAP-81: A Novel Agent for Targeted Protein Degradation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality in cancer research, offering the ability to eliminate pathogenic proteins rather than merely inhibiting them.[1][2][3] This approach utilizes the cell's own ubiquitin-proteasome system to selectively destroy target proteins.[2][4] DAP-81 is a novel heterobifunctional molecule designed for the targeted degradation of a key oncogenic protein. These application notes provide an overview of this compound's mechanism of action, protocols for its use in cancer cell lines, and representative data.

While specific public data on a molecule named "this compound" is not available, this document serves as a detailed, representative guide for the characterization of a novel protein degrader, using a hypothetical profile for this compound as a Proteolysis Targeting Chimera (PROTAC).

Hypothetical Profile of this compound:

For the purposes of this guide, this compound is presented as a PROTAC that induces the degradation of the bromodomain-containing protein 4 (BRD4). BRD4 is a well-validated cancer target involved in the regulation of key oncogenes such as c-MYC. This compound is hypothesized to function by forming a ternary complex between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the target protein (BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase (Cereblon). By bringing BRD4 and Cereblon into close proximity, this compound facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks BRD4 for recognition and degradation by the 26S proteasome.

DAP_81_Mechanism cluster_0 Cellular Environment DAP81 This compound Ternary_Complex BRD4-DAP-81-CRBN Ternary Complex DAP81->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Recruited Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

Figure 1: Hypothetical mechanism of action of this compound as a PROTAC.

Quantitative Data Summary

The efficacy of this compound can be quantified by its degradation concentration 50 (DC50) and its half-maximal inhibitory concentration (IC50) for cell viability. The following tables present hypothetical data for this compound in various cancer cell lines.

Table 1: this compound Degradation Activity (DC50) against BRD4

Cell LineCancer TypeDC50 (nM) for BRD4 Degradation (24h treatment)
MV-4-11Acute Myeloid Leukemia5
HeLaCervical Cancer15
MCF7Breast Cancer25
A549Lung Cancer50

Table 2: this compound Anti-proliferative Activity (IC50)

Cell LineCancer TypeIC50 (nM) for Cell Viability (72h treatment)
MV-4-11Acute Myeloid Leukemia10
HeLaCervical Cancer40
MCF7Breast Cancer75
A549Lung Cancer120

Experimental Protocols

Protocol 1: Assessment of Protein Degradation by Western Blotting

This protocol details the steps to measure the degradation of a target protein following treatment with this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH). Calculate DC50 values using non-linear regression analysis.

WB_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Treat_Cells Treat with this compound and Vehicle Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells and Collect Protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE and Transfer to Membrane Quantify_Protein->SDS_PAGE Blocking Block Membrane SDS_PAGE->Blocking Primary_Ab Incubate with Primary Antibodies (e.g., anti-BRD4, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Visualize Visualize Bands (Chemiluminescence) Secondary_Ab->Visualize Analyze Analyze and Quantify Bands Visualize->Analyze End End Analyze->End

Figure 2: Experimental workflow for Western Blotting.
Protocol 2: Cell Viability Assay

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well clear or opaque-walled plates

  • This compound stock solution

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Read the plate on a luminometer or spectrophotometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus drug concentration. Calculate IC50 values using non-linear regression.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the this compound-dependent interaction between the target protein and the E3 ligase.

Materials:

  • Treated cell lysates (from Protocol 1)

  • Co-IP buffer (non-denaturing)

  • Antibody for immunoprecipitation (e.g., anti-Cereblon)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting (e.g., anti-BRD4, anti-Cereblon)

Procedure:

  • Lysate Preparation: Prepare cell lysates from cells treated with this compound or vehicle control using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Cereblon) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Analyze the eluates by Western blotting for the presence of the target protein (BRD4) and the E3 ligase (Cereblon).

CoIP_Logic cluster_input Input: Cell Lysate cluster_procedure Co-IP Procedure cluster_output Expected Output Input_Lysate Cell Lysate from This compound Treated Cells IP_Step Immunoprecipitate with anti-CRBN antibody Input_Lysate->IP_Step BRD4 BRD4 BRD4->Input_Lysate CRBN CRBN CRBN->Input_Lysate DAP81 This compound DAP81->Input_Lysate WB_Step Western Blot of Eluate IP_Step->WB_Step Output_WB Detection of both CRBN and BRD4 in the eluate WB_Step->Output_WB

Figure 3: Logical diagram of a Co-Immunoprecipitation experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
No protein degradation observedCompound instabilityPrepare fresh dilutions of this compound for each experiment.
Low E3 ligase expressionConfirm the expression of the recruited E3 ligase (Cereblon) in the cell line.
"Hook effect" at high concentrationsTest a wider range of this compound concentrations, including lower doses.
High background in Western blotsInsufficient blocking or washingIncrease blocking time or use a different blocking agent. Increase the number and duration of washes.
Inconsistent cell viability resultsUneven cell seedingEnsure a single-cell suspension and proper mixing before seeding.
Edge effects in 96-well platesAvoid using the outer wells of the plate or fill them with PBS.

Conclusion

This compound represents a promising tool for the targeted degradation of oncoproteins in cancer research. The protocols and data presented here provide a framework for its characterization and application in various cancer cell lines. Successful implementation of these methods will enable researchers to effectively evaluate the potential of this compound as a novel therapeutic agent.

References

Application Notes and Protocols: Techniques for Measuring DAP-81 Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. This approach utilizes small molecules, often referred to as degraders, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate proteins of interest. This document provides detailed protocols and application notes for measuring protein degradation induced by a hypothetical small molecule degrader, DAP-81. While specific information regarding this compound is not publicly available, the methodologies described herein are broadly applicable to the characterization of novel protein degraders.

The ubiquitin-proteasome pathway is the primary mechanism for selective protein degradation in eukaryotic cells.[1] This process involves the tagging of substrate proteins with a poly-ubiquitin chain, which marks them for recognition and degradation by the 26S proteasome.[1][2] Small molecule degraders, such as the hypothetical this compound, are typically bifunctional, simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.[3][4]

These application notes will detail several key techniques for quantifying the efficacy and specificity of protein degraders, including Western blotting, mass spectrometry-based proteomics, and live-cell reporter assays.

Core Techniques for Measuring Protein Degradation

A multi-faceted approach employing orthogonal assays is crucial for validating and characterizing the activity of a protein degrader. The primary methods for assessing this compound induced protein degradation are summarized below.

Quantitative Data Summary
TechniqueParameter MeasuredThroughputAdvantagesDisadvantages
Western Blot Relative abundance of the target protein.Low to MediumWidely accessible, provides molecular weight information.Semi-quantitative, lower throughput, antibody-dependent.[4]
Mass Spectrometry (Proteomics) Global or targeted protein abundance (on-target and off-target effects).[3]HighUnbiased, highly sensitive, and quantitative, can identify off-target effects.[5][6]Requires specialized equipment and expertise, complex data analysis.
Live-Cell Reporter Assays Real-time kinetics of protein degradation.HighEnables kinetic measurements (Dmax, DC50), suitable for high-throughput screening.[7][8]Requires genetic modification of cells, potential for artifacts from protein tagging.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

Western blotting is a fundamental technique to visualize the reduction in the levels of a target protein following treatment with a degrader.[9]

Objective: To determine the dose- and time-dependent degradation of a target protein induced by this compound.

Materials:

  • Cell line expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9][10]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[9]

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or with a fixed concentration for various time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) for each condition.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[9]

    • Add ice-cold RIPA buffer with inhibitors to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]

    • Incubate on ice for 30 minutes with intermittent vortexing.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[9]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]

    • Run the gel to separate proteins by size.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.[9]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[9]

    • Wash the membrane three times with TBST.[9]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.[9]

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

    • Strip the membrane and re-probe with a loading control antibody.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.[9]

Protocol 2: Mass Spectrometry-Based Proteomics for Global Protein Profiling

Mass spectrometry offers an unbiased and comprehensive view of the proteome, enabling the quantification of on-target degradation and the identification of potential off-target effects of this compound.[3]

Objective: To quantitatively assess the proteome-wide selectivity of this compound.

Materials:

  • Cell line treated with this compound and vehicle control as described in Protocol 1.

  • Lysis buffer (e.g., urea-based buffer)

  • DTT and iodoacetamide

  • Trypsin

  • Solid-phase extraction (SPE) cartridges for peptide desalting

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Sample Preparation:

    • Lyse cells from this compound and vehicle-treated groups.

    • Quantify protein concentration.

    • Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest proteins into peptides using trypsin overnight.

    • Desalt the resulting peptide mixture using SPE cartridges.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for comprehensive proteome coverage.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut).

    • Perform peptide and protein identification by searching against a protein sequence database.

    • Quantify protein abundance across different samples using label-free quantification (LFQ) or isobaric labeling (e.g., TMT).

    • Perform statistical analysis to identify proteins with significantly altered abundance in this compound treated cells compared to the control.

    • Visualize the data using volcano plots and heatmaps to highlight significantly degraded proteins.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

This compound Induced Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ubiquitination cluster_2 Degradation This compound This compound Ternary Complex Ternary Complex (Target-DAP-81-E3) This compound->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Poly-ubiquitination Poly-ubiquitinated Target Protein Ternary Complex->Poly-ubiquitination Ubiquitin Transfer Ub Ub Ub->Poly-ubiquitination Proteasome Proteasome Poly-ubiquitination->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Proteolysis Western Blot Workflow for Protein Degradation Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis Mass Spectrometry Proteomics Workflow Sample Preparation Cell Lysis & Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Protein ID & Quantification LC-MS/MS Analysis->Data Analysis Result Interpretation Identify Degraded Proteins Data Analysis->Result Interpretation

References

Application Notes and Protocols for DAP-81 in CRISPR-Cas9 Genetic Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAP-81 is a potent and selective diaminopyrimidine-based inhibitor of Polo-like kinase 1 (Plk1), a critical serine/threonine kinase that governs multiple stages of mitosis. With an IC50 of 0.9 nM for Plk1, this compound effectively disrupts microtubule dynamics, leading to the formation of monopolar spindles and subsequent mitotic arrest. This precise mechanism of action makes this compound a valuable tool for chemical-genetic screening using CRISPR-Cas9 technology to identify genes that modulate cellular responses to Plk1 inhibition. Such screens can uncover novel drug targets, elucidate mechanisms of drug resistance and sensitivity, and identify synthetic lethal interactions with Plk1 inhibition, offering significant potential for cancer therapy and drug development.

These application notes provide a comprehensive guide for utilizing this compound in pooled CRISPR-Cas9 knockout screens to identify genetic modifiers of Plk1 inhibitor sensitivity.

Mechanism of Action of this compound

This compound targets Polo-like kinase 1 (Plk1), a key regulator of the cell cycle. Plk1 is involved in centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1] Its expression and activity peak during the G2/M phase of the cell cycle.[1] this compound, as a potent Plk1 inhibitor, destabilizes kinetochore microtubules while stabilizing other spindle microtubules.[2] This disruption of microtubule dynamics leads to the formation of monopolar mitotic spindles, causing cells to arrest in mitosis and ultimately undergo apoptosis.[1][2]

Applications in CRISPR-Cas9 Genetic Screens

CRISPR-Cas9 genetic screens in the presence of a specific inhibitor like this compound can be employed to:

  • Identify Synthetic Lethal Interactions: Discover genes whose loss, in combination with Plk1 inhibition by this compound, leads to cell death. These findings can reveal novel therapeutic targets for combination therapies.

  • Elucidate Drug Resistance Mechanisms: Identify genes that, when knocked out, confer resistance to this compound. Understanding these mechanisms is crucial for overcoming drug resistance in clinical settings.

  • Uncover Drug Sensitivity Genes: Pinpoint genes whose inactivation sensitizes cells to this compound, potentially identifying patient populations who would benefit most from Plk1 inhibitor treatment.

  • Map the Plk1 Signaling Network: Further delineate the cellular pathways and processes that are functionally linked to Plk1 activity.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Before initiating a large-scale CRISPR-Cas9 screen, it is crucial to determine the optimal concentration of this compound for the chosen cell line. The ideal concentration should induce a significant, but not complete, loss of cell viability (e.g., IC20-IC50) to allow for the identification of both sensitizing and resistance mutations.

Materials:

  • Cancer cell line of interest stably expressing Cas9

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the assay period and let them adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting concentration is 100 µM, with 2- or 3-fold dilutions. Include a DMSO-only control.

  • Treatment: Remove the existing medium and add the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to the planned CRISPR screen (typically 7-14 days).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence using a plate reader and plot the cell viability against the this compound concentration to determine the IC20-IC50 values.

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound

This protocol outlines a typical workflow for a pooled CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to this compound.

Materials:

  • Cas9-expressing cancer cell line of interest

  • Pooled lentiviral sgRNA library (whole-genome or focused library)

  • HEK293T cells for lentivirus production

  • Lentiviral packaging and envelope plasmids

  • Transfection reagent

  • Polybrene

  • This compound

  • DMSO

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentiviral Library Production:

    • Produce the lentiviral sgRNA library by transfecting HEK293T cells with the sgRNA library plasmid, a packaging plasmid, and an envelope plasmid.

    • Harvest the viral supernatant 48-72 hours post-transfection and determine the viral titer. A low multiplicity of infection (MOI) of 0.3-0.5 is recommended to ensure most cells receive a single sgRNA.

  • Transduction of Target Cells:

    • Transduce the Cas9-expressing target cells with the sgRNA library at the predetermined MOI in the presence of polybrene.

  • Antibiotic Selection:

    • Select for successfully transduced cells using the appropriate antibiotic for the sgRNA library vector (e.g., puromycin).

  • Establishment of Baseline Cell Population:

    • After selection, expand the cells and harvest a baseline cell pellet (T0) to determine the initial sgRNA distribution.

  • This compound Treatment:

    • Split the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with the predetermined optimal concentration of this compound.

    • Culture the cells for 14-21 days, passaging as needed while maintaining a sufficient number of cells to preserve the library's complexity.

  • Genomic DNA Extraction:

    • At the end of the treatment period, harvest cells from both the DMSO and this compound-treated populations and extract genomic DNA.

  • sgRNA Library Amplification and Sequencing:

    • Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

    • Sequence the PCR amplicons on an NGS platform to determine the read counts for each sgRNA.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

    • Normalize the read counts and calculate the log2 fold change of each sgRNA in the this compound-treated sample relative to the DMSO control.

    • Use statistical software (e.g., MAGeCK) to identify genes that are significantly enriched (resistance hits) or depleted (sensitizing hits).

Protocol 3: Validation of Candidate Genes

Hits from the primary screen should be validated individually to confirm their role in modulating this compound sensitivity.

Materials:

  • Cas9-expressing cell line

  • Individual sgRNA constructs targeting candidate genes

  • Non-targeting control sgRNA

  • This compound

  • Cell viability assay reagents

  • Apoptosis assay reagents (e.g., Annexin V staining kit)

  • Colony formation assay reagents

Procedure:

  • Generation of Individual Knockout Cell Lines:

    • Transduce the Cas9-expressing cell line with individual sgRNAs targeting the candidate genes and a non-targeting control sgRNA.

    • Select for transduced cells and verify gene knockout by western blot or sequencing.

  • Cell Viability Assays:

    • Perform cell viability assays (as in Protocol 1) with the individual knockout cell lines and the control cell line, treating with a range of this compound concentrations.

    • For sensitizing hits, knockout of the gene should lead to increased sensitivity to this compound compared to the control.

    • For resistance hits, knockout should result in decreased sensitivity.

  • Complementary Assays:

    • Further validate the phenotype using complementary assays such as apoptosis assays or long-term colony formation assays in the presence of this compound.

Data Presentation

Quantitative data from the CRISPR-Cas9 screen should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Hypothetical Top Gene Hits from a this compound CRISPR Screen

RankGeneLog2 Fold Change (this compound vs. DMSO)p-valuePhenotypePutative Function
1GENE_A-4.21.5e-8SensitizingDNA Damage Repair
2GENE_B-3.83.2e-7SensitizingSpindle Assembly Checkpoint
3GENE_C-3.58.1e-7SensitizingKinetochore Assembly
..................
1GENE_X3.92.0e-7ResistanceDrug Efflux Pump
2GENE_Y3.55.4e-6ResistanceApoptosis Inhibitor
3GENE_Z3.19.8e-6ResistanceCell Cycle Arrest

Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

plk1_signaling_pathway cluster_G2 G2 Phase cluster_M M Phase AuroraA Aurora A Plk1_inactive Plk1 (Inactive) AuroraA->Plk1_inactive Phosphorylates (Thr210) Bora Bora Bora->Plk1_inactive Co-activates Plk1_active Plk1 (Active) Plk1_inactive->Plk1_active Activation Cdc25C Cdc25C Plk1_active->Cdc25C Phosphorylates & Activates Spindle Bipolar Spindle Formation Plk1_active->Spindle Promotes Cytokinesis Cytokinesis Plk1_active->Cytokinesis Regulates CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB Dephosphorylates & Activates CDK1_CyclinB->Spindle Promotes Segregation Chromosome Segregation Spindle->Segregation Segregation->Cytokinesis DAP81 This compound DAP81->Plk1_active Inhibits

Caption: The Plk1 signaling pathway and the inhibitory action of this compound.

crispr_screen_workflow cluster_library_prep Library Preparation cluster_screening Screening cluster_analysis Analysis sgRNA_library sgRNA Library Lentivirus Lentivirus Production sgRNA_library->Lentivirus Transduction Transduction of Cas9+ Cells Lentivirus->Transduction Selection Antibiotic Selection Transduction->Selection T0 T0 Baseline Sample Selection->T0 Treatment This compound or DMSO Treatment (14-21 days) Selection->Treatment gDNA Genomic DNA Extraction T0->gDNA Treatment->gDNA PCR sgRNA Amplification gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis Hits Identify Sensitizing & Resistance Hits Data_Analysis->Hits

Caption: Workflow for a pooled CRISPR-Cas9 screen with this compound.

References

Application Notes: Western Blot Analysis of the DAP-81 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DAP-81 is a novel small molecule inhibitor targeting the MEK1/2 kinases, crucial components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. Western blotting is an indispensable technique for elucidating the molecular effects of this compound by quantifying changes in the phosphorylation status and total protein levels of key pathway components.[1] These application notes provide a comprehensive protocol for researchers to assess the efficacy and mechanism of action of this compound in cell culture models.

Hypothetical Signaling Pathway Modulation by this compound

This compound is designed to specifically inhibit the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2 (also known as p44/42 MAPK). By analyzing the levels of phosphorylated ERK (p-ERK) relative to total ERK, researchers can directly measure the inhibitory effect of this compound.

DAP81_Pathway cluster_pathway Ras/Raf/MEK/ERK Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription p Response Cell Proliferation, Survival Transcription->Response DAP81 This compound DAP81->MEK

Caption: this compound inhibits the MEK1/2-mediated phosphorylation of ERK1/2.

Quantitative Data Summary

The following table summarizes hypothetical results from a Western blot analysis of a cancer cell line treated with varying concentrations of this compound for 24 hours. Densitometry was used to quantify the band intensities of phosphorylated ERK (p-ERK) and total ERK (t-ERK). A housekeeping protein (e.g., GAPDH) was used for normalization.[2][3]

Treatment GroupThis compound Conc. (µM)Target ProteinNormalized Intensity (Arbitrary Units)Fold Change (vs. Vehicle)
Vehicle Control0p-ERK1/21.001.00
Vehicle Control0t-ERK1/21.021.00
This compound0.1p-ERK1/20.650.65
This compound0.1t-ERK1/20.990.97
This compound1.0p-ERK1/20.150.15
This compound1.0t-ERK1/21.010.99
This compound10.0p-ERK1/20.020.02
This compound10.0t-ERK1/20.980.96

Experimental Protocols

A detailed, step-by-step protocol for performing Western blot analysis after this compound treatment is provided below. The overall workflow involves sample preparation, protein separation and transfer, immunodetection, and finally, data analysis.[4]

WB_Workflow cluster_prep 1. Sample Preparation cluster_sep 2. Protein Separation & Transfer cluster_detect 3. Immunodetection cluster_analysis 4. Data Analysis A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D Sample Prep for Loading (Add Laemmli Buffer & Boil) C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Membrane Blocking (5% BSA or Milk in TBST) F->G H Primary Antibody Incubation (e.g., anti-p-ERK, 4°C Overnight) G->H I Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) H->I J Signal Detection (ECL Substrate) I->J K Image Acquisition (Chemiluminescence Imager) J->K L Densitometry & Normalization (vs. Loading Control) K->L M Quantification & Graphing L->M

Caption: Experimental workflow for Western blotting after this compound treatment.

I. Sample Preparation

  • Cell Culture and Treatment:

    • Plate cells at a density that will ensure they reach 70-80% confluency on the day of harvesting.

    • Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration.

  • Cell Lysis and Protein Extraction: [5]

    • Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate the PBS completely.

    • Add ice-cold RIPA lysis buffer (e.g., 500 µL for a 10 cm plate) supplemented with fresh protease and phosphatase inhibitors.

    • Use a cell scraper to collect the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Agitate the lysate for 30 minutes at 4°C.[6]

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay.[7][8]

    • Prepare a standard curve using Bovine Serum Albumin (BSA) standards.[9]

    • Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein for each sample (typically 20-30 µg per lane).[2]

II. SDS-PAGE and Protein Transfer

  • Sample Preparation for Gel Loading: [5]

    • In a new tube, mix the calculated volume of cell lysate with 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

    • Centrifuge briefly to collect the contents at the bottom of the tube.

  • Polyacrylamide Gel Electrophoresis (SDS-PAGE): [10][11]

    • Load equal amounts of protein into the wells of an SDS-PAGE gel. Use a gel percentage appropriate for the molecular weight of the target proteins (e.g., a 10% or 12.5% gel for ERK, which is ~42-44 kDa).[12]

    • Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size.

    • Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel.[13]

  • Protein Transfer: [1]

    • Equilibrate the gel, PVDF membrane, and filter paper in transfer buffer.

    • Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the gel and the membrane.

    • Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 1-2 hours or overnight at a lower voltage in the cold).[14]

III. Immunodetection

  • Membrane Blocking: [15]

    • After transfer, briefly wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: [16]

    • Dilute the primary antibody (e.g., rabbit anti-p-ERK1/2 or rabbit anti-t-ERK1/2) in blocking buffer according to the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[17]

  • Secondary Antibody Incubation: [18]

    • Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer.

    • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Remove the secondary antibody solution.

    • Wash the membrane thoroughly with TBST three to five times for 5 minutes each.[19]

IV. Signal Detection and Data Analysis

  • Detection: [20]

    • Prepare the enhanced chemiluminescence (ECL) substrate by mixing the components according to the manufacturer's instructions.[17]

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Drain the excess substrate.

  • Image Acquisition:

    • Capture the chemiluminescent signal using a CCD camera-based digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis: [21][22]

    • Use image analysis software to perform densitometry on the captured bands.

    • Normalize the band intensity of the target protein (p-ERK) to its corresponding total protein (t-ERK) or a housekeeping protein (e.g., GAPDH, β-actin).

    • Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control samples.

References

Unraveling the Downstream Effects of DAP-81: An Application of Mass Spectrometry-Based Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

DAP-81 is a potent diaminopyrimidine derivative that functions as a highly selective inhibitor of Polo-like kinase 1 (Plk1) with an in vitro IC50 of 0.9 nM.[1] Plk1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By targeting Plk1, this compound destabilizes kinetochore microtubules, leading to the formation of monopolar mitotic spindles and subsequent cell cycle arrest and apoptosis.[1] Understanding the full spectrum of molecular events downstream of Plk1 inhibition by this compound is crucial for elucidating its complete mechanism of action, identifying potential biomarkers of response, and discovering novel therapeutic applications.

This document provides a detailed guide for utilizing mass spectrometry-based proteomics and metabolomics to comprehensively map the downstream effects of this compound. These powerful "omics" technologies enable the global and unbiased profiling of thousands of proteins and metabolites, offering a systems-level view of the cellular response to drug treatment.[2][3][4]

I. Hypothesized Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of Plk1. This disruption of Plk1 activity is expected to have a cascading effect on numerous cellular processes, primarily those related to cell cycle progression and division. The following diagram illustrates the anticipated signaling pathway affected by this compound.

DAP81_Pathway cluster_DAP81_effect Effect of this compound DAP81 This compound Plk1 Plk1 DAP81->Plk1 inhibits Kinetochore_MT Kinetochore Microtubules Plk1->Kinetochore_MT stabilizes Spindle_Assembly Bipolar Spindle Assembly Plk1->Spindle_Assembly promotes Kinetochore_MT->Spindle_Assembly enables Mitotic_Arrest Mitotic Arrest Monopolar_Spindle Monopolar Spindle Formation Monopolar_Spindle->Mitotic_Arrest leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Caption: Hypothesized signaling cascade initiated by this compound.

II. Experimental Design and Workflow

A robust experimental design is critical for obtaining high-quality and interpretable data. The following workflow outlines the key steps for investigating the downstream effects of this compound using mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_validation Validation Cell_Culture 1. Cell Culture (e.g., HeLa, HCT116) Treatment 2. This compound Treatment (Vehicle vs. This compound) Cell_Culture->Treatment Harvesting 3. Cell Harvesting & Lysis Treatment->Harvesting Protein_Extraction 4a. Protein Extraction & Digestion (for Proteomics) Harvesting->Protein_Extraction Metabolite_Extraction 4b. Metabolite Extraction (for Metabolomics) Harvesting->Metabolite_Extraction LC_MS_Proteomics 5a. LC-MS/MS Analysis (Proteomics) Protein_Extraction->LC_MS_Proteomics LC_MS_Metabolomics 5b. LC-MS/MS Analysis (Metabolomics) Metabolite_Extraction->LC_MS_Metabolomics Data_Processing_Proteomics 6a. Protein Identification & Quantification LC_MS_Proteomics->Data_Processing_Proteomics Data_Processing_Metabolomics 6b. Metabolite Identification & Quantification LC_MS_Metabolomics->Data_Processing_Metabolomics Bioinformatics 7. Bioinformatics Analysis (Pathway, Network Analysis) Data_Processing_Proteomics->Bioinformatics Data_Processing_Metabolomics->Bioinformatics Validation 8. Target Validation (e.g., Western Blot, Enzyme Assays) Bioinformatics->Validation

Caption: General experimental workflow for mass spectrometry analysis.

III. Detailed Experimental Protocols

A. Protocol 1: Global Proteomics Analysis

This protocol describes a label-free quantitative proteomics approach to identify proteins that are differentially expressed upon this compound treatment.

1. Cell Culture and Treatment:

  • Culture a suitable cancer cell line (e.g., HeLa, known to be sensitive to Plk1 inhibitors) in appropriate media.

  • Seed cells and allow them to adhere and reach 60-70% confluency.

  • Treat cells with either vehicle (e.g., DMSO) or a clinically relevant concentration of this compound (e.g., 10x IC50) for a predetermined time course (e.g., 6, 12, 24 hours).

2. Cell Lysis and Protein Extraction:

  • Harvest cells by scraping and wash with ice-cold PBS.

  • Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.

  • Sonicate the lysate to shear DNA and reduce viscosity.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

3. Protein Digestion:

  • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

  • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

  • Dilute the urea concentration to < 2 M with 50 mM ammonium bicarbonate.

  • Digest proteins with sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

4. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a solution of 0.1% formic acid.

  • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

  • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for peptide fragmentation and detection.

5. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the fragmentation data against a human protein database (e.g., UniProt) to identify peptides and proteins.

  • Perform label-free quantification (LFQ) to determine the relative abundance of proteins across different conditions.

  • Identify differentially expressed proteins using statistical analysis (e.g., t-test, ANOVA) with appropriate p-value and fold-change cutoffs.

  • Perform pathway and gene ontology analysis on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.

B. Protocol 2: Global Metabolomics Analysis

This protocol outlines a method for identifying changes in the cellular metabolome following this compound treatment.

1. Cell Culture and Treatment:

  • Follow the same procedure as in the proteomics protocol for cell culture and treatment.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the media and adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell/methanol mixture.

  • Perform a series of freeze-thaw cycles to ensure complete cell lysis.

  • Centrifuge to pellet debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile).

  • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Use both positive and negative ionization modes to achieve broad coverage of the metabolome.

  • Employ a targeted or untargeted data acquisition approach.

4. Data Analysis:

  • Process the raw data using specialized metabolomics software (e.g., XCMS, MZmine).

  • Perform peak picking, alignment, and integration.

  • Identify metabolites by matching their accurate mass and retention time to a metabolite database (e.g., HMDB, KEGG).

  • Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.

  • Conduct pathway analysis to map the altered metabolites to specific metabolic pathways.

IV. Data Presentation

Quantitative data from proteomics and metabolomics experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Top 10 Differentially Expressed Proteins in Response to this compound Treatment (24 hours)

Protein NameGene SymbolFold Change (this compound vs. Vehicle)p-valueFunction
Cyclin B1CCNB1-3.5< 0.001Mitotic progression
Aurora Kinase AAURKA-2.8< 0.001Mitotic spindle assembly
Polo-like kinase 1PLK1-2.5< 0.001Cell cycle regulation
SecurinPTTG1-4.2< 0.001Sister chromatid separation
Caspase-3CASP3+5.1< 0.001Apoptosis execution
BCL2-associated X proteinBAX+3.9< 0.001Pro-apoptotic factor
p53TP53+2.1< 0.01Tumor suppressor
Kinesin family member 11KIF11-3.1< 0.001Mitotic spindle formation
Centromere protein ECENPE-2.9< 0.001Kinetochore-microtubule attachment
SurvivinBIRC5-3.8< 0.001Apoptosis inhibitor

Table 2: Hypothetical Top 10 Differentially Abundant Metabolites in Response to this compound Treatment (24 hours)

MetaboliteKEGG IDFold Change (this compound vs. Vehicle)p-valueAssociated Pathway
AspartateC00049+2.8< 0.001Amino acid metabolism
GlutamateC00025+2.5< 0.001Amino acid metabolism
LactateC00186+3.2< 0.001Glycolysis
CitrateC00158-2.1< 0.01TCA cycle
SuccinateC00042-1.9< 0.01TCA cycle
ATPC00002-3.5< 0.001Energy metabolism
ADPC00008+2.9< 0.001Energy metabolism
PhosphocreatineC02305-4.1< 0.001Energy metabolism
SpermidineC00315-2.6< 0.001Polyamine biosynthesis
CholineC00114-2.3< 0.01Phospholipid metabolism

V. Logical Relationship of Findings

The integration of proteomics and metabolomics data can provide a more comprehensive understanding of the cellular response to this compound.

Logical_Relationship cluster_proteomics Proteomics Findings cluster_metabolomics Metabolomics Findings DAP81 This compound Plk1_Inhibition Plk1 Inhibition DAP81->Plk1_Inhibition Down_Mitotic_Proteins Downregulation of Mitotic Proteins (e.g., CCNB1, AURKA) Plk1_Inhibition->Down_Mitotic_Proteins Up_Apoptotic_Proteins Upregulation of Apoptotic Proteins (e.g., CASP3, BAX) Plk1_Inhibition->Up_Apoptotic_Proteins Cellular_Response Cellular Response: Mitotic Arrest & Apoptosis Down_Mitotic_Proteins->Cellular_Response Up_Apoptotic_Proteins->Cellular_Response Energy_Stress Metabolic Signature of Energy Stress (e.g., ↓ ATP, ↑ Lactate) Altered_Biosynthesis Altered Biosynthetic Pathways (e.g., ↓ Polyamines, ↓ Lipids) Cellular_Response->Energy_Stress Cellular_Response->Altered_Biosynthesis

Caption: Integration of proteomics and metabolomics data.

VI. Conclusion

The application of mass spectrometry-based proteomics and metabolomics provides a powerful and unbiased approach to elucidate the downstream effects of this compound. By combining these technologies, researchers can gain deep insights into the molecular perturbations induced by Plk1 inhibition, identify novel biomarkers, and potentially uncover new therapeutic vulnerabilities. The protocols and workflows described herein offer a comprehensive guide for conducting such studies, ultimately contributing to a more complete understanding of this compound's mechanism of action and its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Resolving DAP-81 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Polo-like kinase 1 (PLK1) inhibitor, DAP-81. The information below is designed to address common solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a diaminopyrimidine derivative that potently inhibits Polo-like kinase 1 (PLK1), a key regulator of mitosis, with an IC50 of 0.9 nM.[1] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous assay buffers and cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the initial signs of this compound solubility issues in my experiment?

A2: Be aware of the following indicators of poor solubility:

  • Visible Precipitation: You may observe a film, crystals, or cloudiness in your stock solution upon preparation or after dilution in aqueous media.

  • Inconsistent Results: High variability between replicate wells or experiments can be a sign of inconsistent compound solubility.

  • Lower-than-Expected Potency: If the observed biological effect is less than anticipated, it may be due to the actual concentration of solubilized this compound being lower than the nominal concentration.

Q3: Which solvents are recommended for preparing a stock solution of this compound?

A3: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions. Anhydrous ethanol can also be considered as an alternative. It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution.

Q4: How can I prevent this compound from precipitating when I add it to my aqueous assay buffer or cell culture medium?

A4: To avoid precipitation upon dilution in aqueous solutions, it is critical to adhere to a proper dilution protocol. Key recommendations include:

  • Use a Co-solvent System: When preparing your final working solution, do not dilute the DMSO stock directly into the aqueous medium in a single step. Instead, consider an intermediate dilution step.

  • Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 1%, to minimize solvent-induced toxicity or off-target effects.[2]

  • Pre-warm Media: Adding the compound to pre-warmed (37°C) cell culture media can sometimes improve solubility.

  • Vortexing: Add the this compound stock solution to your aqueous medium slowly while vortexing or mixing to facilitate rapid dispersion.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound in in vitro assays.

Issue 1: Precipitate forms in the stock solution (in 100% DMSO).
Possible Cause Troubleshooting Step
Compound Concentration Exceeds Solubility Limit Prepare a less concentrated stock solution. While specific data for this compound is not readily available, starting with a 10 mM stock in DMSO is a common practice for many small molecules.
Low-Quality or "Wet" DMSO Use fresh, anhydrous, research-grade DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.
Incomplete Initial Dissolution Ensure the compound is completely dissolved by vortexing thoroughly. Gentle warming (to 37°C) or brief sonication can also aid in dissolution.
Issue 2: Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer or cell culture medium.
Possible Cause Troubleshooting Step
"Shock" Precipitation from Rapid Change in Polarity Avoid single, large-volume dilutions. Perform serial dilutions of the DMSO stock in the aqueous medium. For example, make an intermediate dilution in media before the final dilution.
Final Concentration is Too High for Aqueous Solubility Determine the maximum soluble concentration of this compound in your final assay medium. This may require a solubility test prior to your main experiment.
High Final DMSO Concentration Keep the final DMSO concentration in your assay below 1%, and ideally below 0.5%, to minimize both solubility issues and potential cellular toxicity.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly.

    • Visually inspect the solution to ensure there is no visible precipitate.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you could add 1 µL of a 10 mM stock to 99 µL of pre-warmed medium to create a 100 µM intermediate solution.

    • Final Dilution: Add the required volume of the intermediate solution to the final volume of pre-warmed cell culture medium in your assay plate. Mix gently by pipetting or swirling.

    • Ensure the final concentration of DMSO in the assay wells is below 1%.

Visualizations

PLK1 Signaling Pathway in Mitosis

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) AuroraA_Bora Aurora A / Bora PLK1_inactive Inactive PLK1 AuroraA_Bora->PLK1_inactive Phosphorylates & Activates PLK1_active Active PLK1 Cdc25 Cdc25 PLK1_active->Cdc25 Phosphorylates & Activates Wee1 Wee1 PLK1_active->Wee1 Phosphorylates & Inhibits Centrosome_Maturation Centrosome Maturation PLK1_active->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1_active->Spindle_Assembly CyclinB_Cdk1 Cyclin B / Cdk1 Cdc25->CyclinB_Cdk1 Activates Wee1->CyclinB_Cdk1 Inhibits Mitotic_Entry Mitotic Entry CyclinB_Cdk1->Mitotic_Entry DAP81 This compound DAP81->PLK1_active Inhibits

Caption: Role of PLK1 in G2/M transition and its inhibition by this compound.

Experimental Workflow for this compound Solubilization

DAP81_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Checks DAP81_powder This compound Powder Stock_Solution 10 mM Stock Solution DAP81_powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Intermediate_Dilution Intermediate Dilution (in pre-warmed medium) Stock_Solution->Intermediate_Dilution Dilute Check1 Precipitate in Stock? Stock_Solution->Check1 Final_Working_Solution Final Working Solution (in assay plate) Intermediate_Dilution->Final_Working_Solution Dilute Check2 Precipitate upon Dilution? Intermediate_Dilution->Check2 Check3 Final DMSO < 1%? Final_Working_Solution->Check3

Caption: Recommended workflow for preparing this compound solutions.

References

how to optimize DAP-81 treatment concentration and duration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAP-81. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter while working with this compound.

Question: Why am I observing high levels of cell toxicity even at low concentrations of this compound?

Answer:

High cell toxicity at low concentrations of this compound can be attributed to several factors. Firstly, ensure the correct dilution of your stock solution, as calculation errors can lead to unexpectedly high concentrations. It is also crucial to verify the confluency of your cell culture; cells that are too sparse or too confluent can exhibit increased sensitivity to treatment. We recommend performing a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line, as prolonged exposure can lead to toxicity. Finally, consider the possibility of off-target effects, which can be investigated using molecular docking studies or by testing the compound on a panel of kinases.

Question: My experimental results with this compound are inconsistent. What could be the cause?

Answer:

Inconsistent results can stem from variability in experimental conditions. To ensure reproducibility, it is critical to maintain consistent cell culture conditions, including passage number, confluency, and media composition. The stability of this compound in your culture medium should also be considered; we recommend preparing fresh dilutions for each experiment. Additionally, ensure that your assay protocols are followed precisely, with consistent incubation times and reagent concentrations. For a detailed workflow on ensuring experimental consistency, please refer to the workflow diagram in the "Mandatory Visualizations" section.

Frequently Asked Questions (FAQs)

Question: What is the recommended starting concentration for this compound?

Answer:

For initial experiments, we recommend a starting concentration range of 1 µM to 100 µM. A dose-response experiment should be performed to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will provide a baseline for selecting concentrations for subsequent experiments.

Question: How long should I treat my cells with this compound?

Answer:

The optimal treatment duration is cell-line and assay-dependent. For signaling pathway studies (e.g., Western blotting), a shorter treatment time (e.g., 1-6 hours) may be sufficient to observe changes in protein phosphorylation. For cell viability or apoptosis assays, a longer treatment duration (e.g., 24-72 hours) is typically required. A time-course experiment is the most effective way to determine the ideal treatment duration for your specific experimental goals.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on your cell line of interest.

  • Step 1: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Step 2: Prepare serial dilutions of this compound in complete culture medium.

  • Step 3: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Step 4: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Step 5: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 6: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 7: Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot for Target Engagement

This protocol is used to confirm that this compound is inhibiting its intended target, for example, by detecting a decrease in the phosphorylation of a downstream substrate.

  • Step 1: Treat cells with various concentrations of this compound for the desired duration.

  • Step 2: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Step 3: Determine the protein concentration of each lysate using a BCA assay.

  • Step 4: Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Step 5: Transfer the proteins to a PVDF membrane.

  • Step 6: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Step 7: Incubate the membrane with primary antibodies against your target of interest (e.g., phospho-protein and total protein) overnight at 4°C.

  • Step 8: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Step 9: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: Effect of this compound Concentration on Cell Viability (48h Treatment)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
195.34.8
578.16.1
1052.45.5
2525.83.9
5010.22.1
1002.51.5

Table 2: Time-Dependent Effect of 10 µM this compound on Target Phosphorylation

Treatment Duration (hours)Relative Phosphorylation LevelStandard Deviation
01.000.12
10.650.08
30.320.05
60.150.03
120.120.04
240.100.02

Mandatory Visualizations

DAP81_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseX Kinase X GFR->KinaseX Activates Downstream Downstream Signaling KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation DAP81 This compound DAP81->KinaseX Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase X.

Optimization_Workflow start Start: Define Cell Line & Experimental Goals dose_response Dose-Response Experiment (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 time_course Time-Course Experiment (Western Blot for Target) determine_ic50->time_course optimal_time Identify Optimal Treatment Duration time_course->optimal_time downstream_assays Perform Downstream Assays (e.g., qRT-PCR, Apoptosis) optimal_time->downstream_assays analyze Analyze & Interpret Results downstream_assays->analyze end End: Optimized Protocol analyze->end

Caption: Experimental workflow for optimizing this compound treatment concentration and duration.

identifying and mitigating off-target effects of DAP-81

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DAP-81

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of the investigational compound this compound. The following resources are designed to help troubleshoot common issues and provide clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A: Off-target effects are unintended interactions between a drug or compound, such as this compound, and cellular components other than its intended target. These interactions can lead to undesired biological consequences, including toxicity, reduced efficacy, and confounding experimental results. Identifying and mitigating these effects is a critical step in the development of a safe and effective therapeutic agent.

Q2: How can I predict potential off-target effects of this compound?

A: In silico (computational) methods are a valuable first step for predicting potential off-target interactions. Techniques such as ligand-based and structure-based virtual screening can identify proteins with binding sites similar to the intended target of this compound. These predictions can then be used to prioritize experimental validation.

Q3: What are the primary experimental approaches to identify off-target effects of this compound?

A: The primary experimental approaches include:

  • Differential Gene Expression Analysis: Techniques like RNA-sequencing (RNA-seq) can reveal changes in gene expression patterns that are inconsistent with the known function of the intended target.

  • Proteomic Profiling: Methods such as chemical proteomics and thermal proteome profiling (TPP) can directly identify proteins that bind to this compound within the cell.

  • Phenotypic Screening: High-content imaging and other phenotypic assays can uncover unexpected cellular effects that may be indicative of off-target activity.

Q4: What is a rescue experiment and how can it help confirm an off-target effect?

A: A rescue experiment is designed to determine if an observed phenotype is due to the intended on-target effect or an off-target effect. This is typically achieved by overexpressing the intended target or using a secondary, structurally distinct compound that also modulates the target. If the phenotype is rescued, it suggests it was caused by the on-target activity.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity Observed at Efficacious Concentrations of this compound

  • Question: My cell-based assays show significant toxicity at concentrations of this compound that are required for the desired biological effect. How can I determine if this is an off-target effect?

  • Answer:

    • Perform a Dose-Response Curve: First, confirm the dose-response relationship for both the desired efficacy and the observed toxicity. A narrow therapeutic window can be an indication of off-target effects.

    • Chemical Analogue Studies: Synthesize or obtain a structurally related but inactive analogue of this compound. If this analogue also causes toxicity, it strongly suggests an off-target effect related to the chemical scaffold.

    • Target Engagement Assays: Use a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging its intended target at the concentrations where toxicity is observed.

    • Broad-Spectrum Kinase or GPCR Screening: If the intended target is a kinase or GPCR, screen this compound against a panel of other kinases or GPCRs to identify potential off-target interactions.

Issue 2: Inconsistent Results Between In Vitro and In Vivo Models

  • Question: this compound shows high potency and selectivity in my in vitro assays, but the in vivo results are inconsistent or show unexpected phenotypes. What could be the cause?

  • Answer:

    • Metabolite Profiling: The discrepancy could be due to the in vivo metabolism of this compound into active or toxic metabolites. Perform liquid chromatography-mass spectrometry (LC-MS) to identify major metabolites and test their activity and toxicity.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Poor pharmacokinetic properties could lead to insufficient target engagement in vivo. A thorough PK/PD analysis is necessary to ensure adequate exposure at the site of action.

    • Off-Target Profiling of Metabolites: Any identified active metabolites should also be screened for potential off-target effects using the methods described above.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the engagement of this compound with its intended target protein in a cellular environment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations and a vehicle control for a specified time.

  • Heating and Lysis: After treatment, wash and resuspend the cells in a suitable buffer. Heat the cell suspensions at a range of temperatures to induce protein denaturation. Lyse the cells to release the soluble protein fraction.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: RNA-Sequencing for Off-Target Gene Expression Analysis

This protocol outlines the steps for identifying global gene expression changes induced by this compound.

  • Cell Treatment and RNA Extraction: Treat cells with this compound at a relevant concentration and a vehicle control. At the desired time point, harvest the cells and extract total RNA using a standard kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

  • Pathway Analysis: Use bioinformatics tools to perform pathway enrichment analysis on the differentially expressed genes. This can reveal signaling pathways that are unexpectedly perturbed by this compound, suggesting potential off-target effects.

Data Presentation

Table 1: In Silico Off-Target Prediction for this compound

Predicted Off-TargetSimilarity ScoreTarget ClassPotential Implication
Kinase XYZ0.85KinaseCell Cycle Dysregulation
GPCR ABC0.79GPCRCardiovascular Effects
Ion Channel 1230.72Ion ChannelNeurological Effects

Table 2: Summary of In Vitro Profiling of this compound

Assay TypeTargetIC50 / EC50 (nM)Result
On-Target ActivityTarget A50Potent Inhibitor
Off-Target Kinase PanelKinase XYZ50010-fold less potent
Off-Target GPCR PanelGPCR ABC>10,000No significant activity
Cytotoxicity AssayHeLa Cells5,000Low cytotoxicity

Visualizations

Off_Target_Identification_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular_mechanism Mechanism of Action cluster_validation Confirmation in_silico Computational Screening (e.g., Virtual Screening) biochemical Biochemical Assays (e.g., Kinase Panel) in_silico->biochemical Prioritize cellular Cell-Based Assays (e.g., Phenotypic Screening) biochemical->cellular Confirm in Cells proteomics Proteomic Profiling (e.g., TPP, Chemoproteomics) cellular->proteomics Identify Targets genomics Transcriptomic Profiling (e.g., RNA-seq) cellular->genomics Identify Pathways analogue Inactive Analogue Studies cellular->analogue rescue Rescue Experiments proteomics->rescue genomics->rescue

Caption: Workflow for identifying off-target effects of this compound.

Signaling_Pathway_Perturbation cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway DAP81 This compound Target_A On-Target A DAP81->Target_A Inhibits Off_Target_X Off-Target X DAP81->Off_Target_X Inhibits (Unintended) Downstream_1 Downstream Effector 1 Target_A->Downstream_1 Downstream_2 Downstream Effector 2 Target_A->Downstream_2 Off_Target_Downstream Downstream Effector 3 Off_Target_X->Off_Target_Downstream Desired_Effect Desired Cellular Effect Downstream_1->Desired_Effect Downstream_2->Desired_Effect Undesired_Effect Undesired Cellular Effect Off_Target_Downstream->Undesired_Effect

Caption: On-target vs. off-target signaling pathways of this compound.

troubleshooting guide for inconsistent DAP-81 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DAP-81

Welcome to the support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing inconsistent inhibition of p-IκBα in my Western Blots?

Answer: Inconsistent inhibition of phosphorylated IκBα (p-IκBα) by this compound can stem from several factors related to compound handling, experimental setup, and cellular conditions.

  • Compound Stability and Storage: this compound is sensitive to repeated freeze-thaw cycles. Ensure that you are using fresh aliquots for each experiment. Long-term storage should be at -80°C in a desiccated environment.

  • Cellular Health: Only use cells that are in the logarithmic growth phase and have a viability of >95%. Over-confluent or stressed cells can exhibit altered signaling responses.

  • Stimulation Conditions: The timing and concentration of the inflammatory stimulus (e.g., TNF-α, LPS) are critical. Ensure the stimulus is added at a consistent time point relative to this compound pre-treatment and that its activity is verified.

Troubleshooting Flowchart for Inconsistent p-IκBα Inhibition

start Inconsistent p-IκBα Inhibition check_compound Check this compound Aliquots (Fresh vs. Old) start->check_compound check_cells Verify Cell Health & Confluency (>95% Viability) check_compound->check_cells No Issue new_aliquot Use Freshly Prepared Aliquot check_compound->new_aliquot Issue Found check_stimulus Confirm Stimulus Activity & Timing check_cells->check_stimulus No Issue optimize_cells Optimize Seeding Density & Passage Number check_cells->optimize_cells Issue Found titrate_stimulus Titrate Stimulus Concentration & Incubation Time check_stimulus->titrate_stimulus Issue Found result_ok Problem Resolved new_aliquot->result_ok optimize_cells->result_ok titrate_stimulus->result_ok

Caption: Troubleshooting logic for p-IκBα Western Blot issues.

Question 2: My immunofluorescence results show variable NF-κB nuclear translocation even at high concentrations of this compound. What could be the cause?

Answer: This issue often points to problems with cell permeability, antibody performance, or the timing of the experiment.

  • Permeabilization Step: Inadequate permeabilization of the cell membrane can prevent the anti-NF-κB antibody from reaching its epitope. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin).

  • Antibody Validation: Ensure your primary antibody against the NF-κB p65 subunit is validated for immunofluorescence and is used at the optimal dilution. High background or non-specific staining can obscure results.

  • Timing of Fixation: The peak of NF-κB translocation typically occurs 30-60 minutes after stimulation. Fixing the cells too early or too late will miss the optimal window to observe the inhibitory effect of this compound.

Question 3: I'm seeing a significant decrease in cell viability in my MTT assay at concentrations where this compound should be non-toxic. Why?

Answer: Unintended cytotoxicity can be a result of compound precipitation, solvent effects, or extended incubation times.

  • Compound Solubility: this compound has limited solubility in aqueous media. High concentrations can lead to precipitation, which can be toxic to cells. Visually inspect your media for precipitates after adding this compound. Consider using a lower concentration of DMSO or a different formulation solvent.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Incubation Duration: While this compound is designed for pathway inhibition, prolonged exposure (e.g., >48 hours) may induce off-target effects or cellular stress, leading to reduced viability.

Table 1: Troubleshooting Summary for this compound Cytotoxicity

Potential Cause Recommended Action Acceptable Range/Parameter
Compound Precipitation Prepare fresh dilutions; visually inspect media under a microscope.No visible precipitates.
High Solvent Concentration Prepare a vehicle control; ensure final DMSO is consistent.<0.5% DMSO (cell line dependent).
Prolonged Incubation Perform a time-course experiment to find the optimal window.24-48 hours (typical).
Cell Contamination Test for mycoplasma; check incubator for fungal growth.No contamination present.

Experimental Protocols

Protocol 1: Western Blot for p-IκBα Inhibition

  • Cell Culture: Seed cells (e.g., HeLa, A549) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace growth media with serum-free media for 4-6 hours prior to treatment.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Add an inflammatory stimulus (e.g., 20 ng/mL TNF-α) to all wells except the negative control and incubate for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for p-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Immunofluorescence for NF-κB (p65) Nuclear Translocation

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat cells with this compound or vehicle for 1 hour, followed by stimulation with TNF-α (20 ng/mL) for 30 minutes.

  • Fixation: Wash with PBS and fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Primary Antibody: Incubate with anti-p65 primary antibody overnight at 4°C.

  • Secondary Antibody: Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Staining & Mounting: Counterstain nuclei with DAPI and mount coverslips onto microscope slides.

  • Imaging: Visualize using a fluorescence microscope.

Signaling Pathway & Workflow Diagrams

cluster_pathway This compound Mechanism of Action TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates DAP81 This compound DAP81->IKK Inhibits NFkB NF-κB IkBa->NFkB Degrades, Releasing NFkB_IkBa NF-κB / IκBα Nucleus Nucleus NFkB->Nucleus Translocates to Genes Gene Transcription Nucleus->Genes

Caption: this compound inhibits the IKK complex in the NF-κB pathway.

cluster_workflow General Experimental Workflow plate_cells 1. Plate Cells pretreat 2. Pre-treat with This compound / Vehicle plate_cells->pretreat stimulate 3. Add Inflammatory Stimulus (e.g., TNF-α) pretreat->stimulate incubate 4. Incubate stimulate->incubate endpoint 5. Endpoint Assay incubate->endpoint wb Western Blot endpoint->wb if_stain Immunofluorescence endpoint->if_stain luc Luciferase Assay endpoint->luc data 6. Data Analysis wb->data if_stain->data luc->data

Caption: Standard workflow for assessing this compound activity.

best practices for the stability and long-term storage of DAP-81

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DAP-81

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful long-term storage of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For optimal stability, solid (neat) this compound should be stored at -20°C or below, protected from light, in a tightly sealed container with a desiccant.[1][2] Storing the compound as a solid minimizes degradation reactions that can occur in solution.[3]

Q2: How should I store this compound in solution?

If solution storage is necessary, prepare solutions fresh for each experiment. For short-term storage (less than 24 hours), store solutions at 2-8°C in amber-colored vials to protect from light.[1][4][5] For longer-term solution storage, aliquot into single-use volumes, purge the headspace with an inert gas like argon or nitrogen to prevent oxidation, and store at -80°C.[6] Avoid repeated freeze-thaw cycles.

Q3: this compound is described as photosensitive. What precautions are necessary during handling?

This compound is susceptible to photodegradation, primarily from light in the 300-500 nm range.[7][8] All handling and experimental procedures should be conducted under low-light conditions. Use amber-colored glassware or labware wrapped in aluminum foil.[5][8] If possible, work in a room equipped with a safelight that emits light at a longer wavelength (above 500 nm).[5]

Q4: What are the initial signs of this compound degradation?

Visual signs of degradation for solid this compound can include a color change from white to pale yellow. For solutions, degradation may be indicated by a color change, the appearance of turbidity, or the formation of a precipitate.[5] However, significant degradation can occur without any visible changes, making analytical confirmation essential.[5]

Q5: Which analytical techniques are recommended for assessing the stability of this compound?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection, is crucial for quantifying this compound and detecting degradation products.[9][10] Mass Spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the structure of any impurities or degradants.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Solid this compound has turned a pale yellow color. Photodegradation or Oxidation: The compound has likely been exposed to light or oxygen.1. Verify Integrity: Test the material using a validated stability-indicating HPLC method to quantify purity. 2. Review Storage: Ensure the compound is stored in an opaque, airtight container at ≤ -20°C.[1][2] 3. Discard if Necessary: If purity is below the acceptable limit for your experiment, do not use the material.
Precipitate or turbidity observed in a this compound solution. Degradation or Poor Solubility: The compound may have degraded into less soluble products, or the solvent capacity may have been exceeded, possibly due to temperature changes.1. Do Not Use: The solution's concentration and integrity are compromised. 2. Prepare Fresh Solution: Make a new solution using a high-purity solvent. Ensure complete dissolution. 3. Filter: If preparing stock solutions, filtering through a 0.22 µm syringe filter can remove insoluble matter.
Inconsistent results or loss of potency in biological assays. Compound Degradation: The active concentration of this compound may have decreased due to instability in the assay medium or improper storage.1. Confirm Purity: Re-test the solid compound or stock solution to confirm its concentration and purity. 2. Assess Stability in Medium: Perform a short-term stability test of this compound in your specific assay buffer to check for rapid degradation. 3. Use Fresh Preparations: Always prepare final dilutions immediately before adding them to the assay.
New peaks appear in the HPLC chromatogram during stability testing. Formation of Degradation Products: The compound is breaking down under the tested storage conditions.1. Characterize Degradants: Use LC-MS to identify the structure of the new impurities.[9] 2. Perform Forced Degradation: Conduct forced degradation studies (stress testing) under acidic, basic, oxidative, and photolytic conditions to understand the degradation pathways.[10][11] 3. Optimize Storage: Based on the degradation profile, refine storage conditions (e.g., use of inert gas, stricter light exclusion) to prevent the formation of these impurities.[12]

Data Presentation: Recommended Storage Conditions for this compound

The following table summarizes the recommended storage conditions and expected stability for this compound based on its hypothetical properties as a photosensitive and oxidation-prone compound.

Form Container Temperature Atmosphere Light Condition Expected Stability (Purity >98%)
Solid (Neat) Amber glass vial, tightly sealed with parafilm≤ -20°CAir (with desiccant)Dark> 24 months
Solid (Neat) Amber glass vial, tightly sealed with parafilm2-8°CAir (with desiccant)Dark~12 months
Solid (Neat) Amber glass vial, tightly sealed with parafilm25°C / 60% RHAirDark< 3 months
Solution (DMSO) Amber glass vial, single-use aliquots-80°CInert Gas (Argon)Dark~6 months
Solution (Aqueous Buffer) Amber polypropylene tube2-8°CAirDark< 24 hours

Experimental Protocols

Protocol: Photostability Assessment of this compound

This protocol is designed to evaluate the intrinsic photostability of this compound in its solid state and in solution, following ICH Q1B guidelines.

1. Materials:

  • This compound (solid)

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Chemically inert, transparent containers (e.g., quartz cells or clear glass vials)

  • Opaque containers or aluminum foil for dark controls

  • Calibrated photostability chamber equipped with a light source that provides both cool white fluorescent and near-UV lamps.

  • Validated stability-indicating HPLC-UV method.

2. Sample Preparation:

  • Solid Samples: Place a thin layer (not more than 3 mm deep) of solid this compound into two separate transparent containers. Prepare a third sample in an opaque container to serve as the dark control.

  • Solution Samples: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Place the solution into two separate transparent containers. Prepare a third identical solution in an opaque container for the dark control.

3. Light Exposure:

  • Place the two sets of transparent samples (solid and solution) in the photostability chamber.

  • Place the dark control samples in the same chamber, but ensure they are fully shielded from light (e.g., wrapped in aluminum foil).

  • Expose the samples to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5] The temperature of the chamber should be controlled to minimize thermal degradation.

4. Sample Analysis:

  • At appropriate time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples.

  • For solid samples, accurately weigh and dissolve in the solvent to create a solution of known concentration.

  • Analyze all samples (light-exposed and dark control) using the validated HPLC-UV method.

  • Record the peak area of this compound and any degradation products. Note any changes in appearance (color, clarity).

5. Data Interpretation:

  • Compare the chromatograms of the light-exposed samples to the dark control samples.

  • Calculate the percentage of degradation in the exposed samples relative to the controls.

  • If significant degradation is observed (e.g., >5%), this compound is considered photolabile. The formation of new peaks indicates photodegradation products.

Mandatory Visualization

Below are diagrams illustrating key workflows and concepts for handling this compound.

G cluster_0 Troubleshooting Workflow for this compound Degradation start Issue Observed (e.g., Color Change, Low Potency) check_storage Review Storage & Handling Protocols start->check_storage analytical_test Perform HPLC Analysis for Purity check_storage->analytical_test decision Purity Acceptable? analytical_test->decision use_compound Proceed with Experiment decision->use_compound Yes discard Discard Compound & Re-evaluate Protocols decision->discard No identify_source Was there a deviation from protocol (light/air exposure)? discard->identify_source identify_source->discard No, review protocol validity corrective_action Implement Corrective Actions: - Use amber vials - Purge with inert gas identify_source->corrective_action Yes corrective_action->start Re-test new batch

Caption: A logical workflow for troubleshooting suspected degradation of this compound.

G cluster_1 Hypothetical Degradation Pathways for this compound DAP81 This compound (Active Compound) Photo_Product Photodegradation Product (Inactive Isomer) DAP81->Photo_Product Oxidation_Product Oxidation Product (N-Oxide) DAP81->Oxidation_Product Light Light Exposure (300-500 nm) Light->Photo_Product Oxygen Atmospheric Oxygen Oxygen->Oxidation_Product

Caption: Potential degradation pathways for the photosensitive compound this compound.

References

Technical Support Center: Overcoming Cellular Resistance to DAP-81 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering cellular resistance to the investigational compound DAP-81.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor targeting the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), thereby inhibiting the downstream AKT/mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival in many cancer types.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to PI3K inhibitors like this compound can arise through several mechanisms. The most frequently observed are:

  • Reactivation of the PI3K/AKT/mTOR pathway: This can occur through secondary mutations in the PI3Kα subunit, amplification of the PI3Kα gene (PIK3CA), or loss of the tumor suppressor PTEN, which is a negative regulator of the pathway.

  • Activation of bypass signaling pathways: Cells can compensate for the inhibition of the PI3K pathway by upregulating parallel signaling cascades, such as the MAPK/ERK pathway or the JAK/STAT pathway.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I experimentally confirm that my cells have developed resistance to this compound?

A3: The most direct way to confirm resistance is to perform a dose-response assay and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to that of the original, sensitive parental cell line. A significant rightward shift in the dose-response curve, indicating a higher IC50, is a hallmark of acquired resistance.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Decreased Apoptotic Response to this compound Treatment

You've observed a reduction in apoptosis (e.g., via Annexin V/PI staining) in your cell line after prolonged this compound treatment compared to initial experiments.

  • Possible Cause 1: Upregulation of Anti-Apoptotic Proteins

    • Troubleshooting Step: Perform a western blot analysis to assess the expression levels of key anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Mcl-1. An increase in the expression of these proteins can confer resistance to apoptosis.

    • Suggested Solution: Consider co-treatment with a Bcl-2 family inhibitor (e.g., Venetoclax) to restore sensitivity to this compound.

  • Possible Cause 2: Activation of a Survival-Promoting Bypass Pathway

    • Troubleshooting Step: Use a phospho-kinase array or perform western blotting for key nodes of alternative survival pathways, such as phospho-ERK (p-ERK) for the MAPK pathway or phospho-STAT3 (p-STAT3) for the JAK/STAT pathway.

    • Suggested Solution: If a bypass pathway is activated, a combination therapy approach may be effective. For example, if p-ERK levels are elevated, co-administering a MEK inhibitor (e.g., Trametinib) with this compound may overcome resistance.

Issue 2: No Significant Change in Cell Proliferation Despite this compound Treatment

Your cell proliferation assays (e.g., MTT, BrdU incorporation) indicate that this compound is no longer effectively inhibiting cell division.

  • Possible Cause: Cell Cycle Dysregulation

    • Troubleshooting Step: Analyze the cell cycle distribution of your resistant cells using flow cytometry after propidium iodide (PI) staining. Look for alterations in the G1/S or G2/M checkpoints. Also, perform a western blot to check the expression and phosphorylation status of cell cycle-related proteins like cyclin D1, CDK4/6, and p27.

    • Suggested Solution: If you observe an upregulation of cyclin D1 and CDK4/6, indicating a bypass of the G1 checkpoint, consider a combination treatment with a CDK4/6 inhibitor (e.g., Palbociclib).

Quantitative Data Summary

The following tables summarize typical quantitative data observed when comparing this compound sensitive and resistant cell lines.

Table 1: Comparison of IC50 Values for this compound

Cell LineIC50 (nM)Fold Change in Resistance
Parental Sensitive Line50-
This compound Resistant Subclone75015

Table 2: Protein Expression Changes in Resistant Cells

ProteinParental Line (Relative Expression)Resistant Line (Relative Expression)Method of Detection
p-AKT (S473)1.00.8Western Blot
p-ERK1/2 (T202/Y204)1.03.5Western Blot
MDR1 (P-glycoprotein)1.05.2qRT-PCR
PTEN1.00.2Western Blot

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Proteins
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

DAP81_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation DAP81 This compound DAP81->PI3K

Caption: Mechanism of action of this compound targeting the PI3K/AKT/mTOR pathway.

Resistance_Bypass_Pathway cluster_pathway1 PI3K/AKT Pathway cluster_pathway2 MAPK/ERK Pathway (Bypass) PI3K PI3K AKT AKT PI3K->AKT Survival1 Cell Survival AKT->Survival1 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival2 Cell Survival ERK->Survival2 DAP81 This compound DAP81->PI3K

Caption: Upregulation of the MAPK/ERK pathway as a bypass mechanism to this compound.

Troubleshooting_Workflow Start Decreased this compound Efficacy (Increased IC50) Check_Pathway Assess PI3K Pathway Activity (p-AKT Western Blot) Start->Check_Pathway Check_Bypass Investigate Bypass Pathways (p-ERK, p-STAT3 Western Blot) Check_Pathway->Check_Bypass Pathway Still Inhibited Solution1 Consider PIK3CA sequencing or PTEN status Check_Pathway->Solution1 Pathway Reactivated Check_Efflux Measure Drug Efflux (MDR1 Expression) Check_Bypass->Check_Efflux No Bypass Activation Solution2 Combine this compound with MEK or JAK inhibitor Check_Bypass->Solution2 Bypass Activated Solution3 Co-administer with an ABC transporter inhibitor Check_Efflux->Solution3 Efflux Increased

Technical Support Center: Improving the Bioavailability of DAP-81

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAP-81. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo bioavailability of this compound.

Disclaimer: this compound is a diaminopyrimidine derivative that inhibits the Plk1 enzyme, a key regulator of the cell cycle.[1] It is currently in preclinical evaluation.[1] Due to its molecular properties, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. The primary obstacle to achieving adequate in vivo exposure for this compound is its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily due to its poor aqueous solubility. As a BCS Class II compound, its absorption is rate-limited by how quickly it can dissolve in the gastrointestinal fluids.[2] Factors such as its crystalline structure and lipophilic nature contribute to its low dissolution rate, which can lead to incomplete absorption and high variability in exposure between subjects.[3][4]

Q2: What are the initial steps to consider for improving this compound exposure?

A2: The initial focus should be on formulation strategies designed to enhance solubility and dissolution rate.[5] Key approaches for BCS Class II compounds like this compound include particle size reduction (micronization or nanosizing), the use of enabling excipients (such as surfactants and polymers), and the creation of amorphous solid dispersions.[6][7]

Q3: Which formulation strategies are most effective for BCS Class II compounds like this compound?

A3: Several advanced formulation strategies can significantly improve the bioavailability of BCS Class II drugs.[8] These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in a lipid matrix, which then forms a fine emulsion in the gut, enhancing absorption.[9]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[5] This is often achieved through techniques like spray drying or hot-melt extrusion.[6][10]

  • Nanocrystal Technology: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster absorption.[9]

Q4: How do I select the appropriate animal model for in vivo bioavailability studies of this compound?

A4: The choice of animal model depends on the study's objective. Rodents (mice or rats) are commonly used for initial pharmacokinetic (PK) screening due to cost-effectiveness and well-understood physiology. For more complex absorption studies, larger animals like dogs or non-human primates may be considered, as their gastrointestinal physiology is more comparable to humans. The study design can be a single-dose or multiple-dose regimen, with single-dose studies being more common for initial bioavailability assessments.[11][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Mean Oral Exposure (Low AUC and Cmax) Dissolution rate-limited absorption due to poor solubility.[3]1. Formulation: Develop an enabling formulation such as a lipid-based system or an amorphous solid dispersion to improve the dissolution rate.[5][9] 2. Particle Size: Reduce the particle size of the this compound drug substance through micronization or nanomilling.[6][13]
High Variability in PK Data (%CV > 40%) Inconsistent dissolution of the compound in the GI tract; food effects.1. Control Food Intake: Standardize the fasting/fed state of the animals across all study groups.[4] 2. Homogenize Formulation: Ensure the formulation is uniform and stable. For suspensions, verify dose homogeneity before administration. 3. Advanced Formulation: Use a solubilizing formulation (e.g., SEDDS) that provides more consistent drug release and absorption.[9]
Non-Linear or Dose-Disproportionate Exposure Saturation of solubility at higher doses (drug precipitates in the gut).1. Solubility Enhancement: Increase the drug load capacity by using a formulation with a higher concentration of solubilizing excipients. 2. Dose Fractionation: Administer the total dose in smaller, divided doses to avoid reaching the solubility limit in the GI tract.
Formulation is Unstable (Drug crashes out of solution) The formulation cannot maintain a supersaturated state in vitro or in vivo.1. Add Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to help maintain supersaturation and prevent drug precipitation. 2. Optimize Excipients: Screen different combinations of solvents, surfactants, and polymers to find a thermodynamically stable system.

Quantitative Data Summary

The following tables present fictional but representative data to illustrate the impact of different formulation strategies on this compound.

Table 1: Solubility of this compound in Various Formulation Vehicles

VehicleDrug Solubility (mg/mL)
Water< 0.001
0.5% HPMC in Water0.002
10% Solutol HS 15 in Water0.55
Capryol 90 / Kolliphor RH 40 / Transcutol HP (40/40/20 w/w)45.8

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)
Aqueous Suspension (0.5% HPMC)45 ± 214.0210 ± 115
Micronized Suspension110 ± 452.0550 ± 230
Amorphous Solid Dispersion (Spray-Dried)450 ± 1201.52850 ± 750
Self-Emulsifying Drug Delivery System (SEDDS)780 ± 1901.04100 ± 980

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer Selection: Select a suitable polymer (e.g., HPMCAS, PVP VA64, or Soluplus®).

  • Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer (e.g., acetone/water or methanol).

  • Solution Preparation:

    • Dissolve the polymer in the chosen solvent with stirring.

    • Once the polymer is fully dissolved, add this compound to create a final solution with a specific drug-to-polymer ratio (e.g., 1:3 w/w).

    • Stir until the drug is completely dissolved.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, gas flow rate, pump rate) based on the solvent system and desired particle characteristics.

    • Pump the drug-polymer solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming a fine powder of the amorphous solid dispersion.

  • Powder Collection & Analysis:

    • Collect the dried powder from the cyclone collector.

    • Analyze the powder using techniques like Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=4 per group), weighing 200-250g.

  • Acclimatization: Acclimatize animals for at least 3 days before the study.

  • Dosing:

    • Fast the rats overnight (with free access to water) prior to dosing.

    • Prepare the this compound formulation (e.g., aqueous suspension or SEDDS) at the target concentration.

    • Administer a single oral dose of 10 mg/kg via gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 150 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software like Phoenix WinNonlin.

Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation a Physicochemical Profiling of this compound b BCS Classification (Low Solubility, High Permeability) a->b c Screen Formulation Strategies (Lipid-based, ASD, Nanocrystal) b->c Identify Need for Solubility Enhancement d In Vitro Dissolution & Stability Testing c->d e Select Lead Formulations d->e f Rodent PK Study (Oral Gavage) e->f Test Top Candidates g Analyze PK Parameters (AUC, Cmax) f->g h Select Optimal Formulation for Efficacy Studies g->h

Caption: Workflow for improving this compound bioavailability.

G start Low In Vivo Exposure Observed for this compound q1 Is In Vitro Dissolution Rate Low? start->q1 s1 Improve Solubility: - Amorphous Solid Dispersion - Lipid-Based Formulation - Nanomilling q1->s1 Yes q2 Is Permeability a Limiting Factor? q1->q2 No end Optimized Exposure Achieved s1->end s2 Consider Permeation Enhancers (Less Common for BCS II) q2->s2 Yes q3 Is First-Pass Metabolism High? q2->q3 No s3 - Co-dose with Inhibitor (Exploratory) - Prodrug Approach - Route change (e.g., IV) q3->s3 Yes q3->end No

Caption: Troubleshooting low bioavailability of this compound.

G DAP81 This compound PLK1 PLK1 Kinase DAP81->PLK1 Inhibits Cdc25C Cdc25C PLK1->Cdc25C Activates CDK1 CDK1/Cyclin B Cdc25C->CDK1 Activates Mitosis Mitotic Entry CDK1->Mitosis Promotes

Caption: Hypothesized signaling pathway for this compound.

References

minimizing the cytotoxicity of DAP-81 in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of the novel kinase inhibitor, DAP-81, in primary cell cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Question 1: I am observing high levels of apoptosis in my primary cells, even at concentrations where this compound should be selective for its target. What are the potential causes and solutions?

Potential Causes:

  • Off-target effects: this compound may be inhibiting other essential kinases or cellular proteins, leading to apoptosis.

  • Mitochondrial toxicity: The compound could be disrupting mitochondrial function, a common cause of drug-induced cytotoxicity.

  • Reactive Oxygen Species (ROS) production: this compound metabolism in primary cells might be generating ROS, leading to oxidative stress and cell death.

  • Sub-optimal culture conditions: Primary cells are sensitive to their environment, and stress from culture conditions can exacerbate drug toxicity.

Solutions:

  • Optimize Concentration and Incubation Time: Determine the minimal effective concentration and shortest incubation time required to observe the desired on-target effect.

  • Co-treatment with Antioxidants: To mitigate oxidative stress, consider co-incubating the cells with an antioxidant such as N-acetylcysteine (NAC).

  • Serum Concentration: Ensure the serum concentration in your culture medium is optimal, as serum proteins can sometimes bind to and sequester drugs, reducing their effective concentration and toxicity.

  • Hypothesize and Test Off-Target Pathways: Based on the cellular phenotype, investigate potential off-target signaling pathways that might be affected.

Question 2: My vehicle-treated (control) primary cells are showing significant cell death. What could be the issue?

Potential Causes:

  • High Vehicle Concentration: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at high concentrations.

  • Improper Cell Handling: Primary cells are sensitive to mechanical stress from pipetting, centrifugation, and temperature fluctuations.

  • Contamination: Bacterial or fungal contamination can rapidly lead to cell death.

  • Poor Quality Culture Medium or Supplements: Expired or improperly stored medium, serum, or supplements can be detrimental to cell health.

Solutions:

  • Limit Vehicle Concentration: Keep the final concentration of DMSO in the culture medium below 0.1%.

  • Gentle Cell Handling: Handle primary cells with care, avoiding vigorous pipetting and harsh centrifugation.

  • Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination.

  • Quality Control: Use fresh, high-quality reagents and regularly test for mycoplasma contamination.

Question 3: How can I differentiate between on-target and off-target cytotoxicity of this compound?

Approaches:

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your experiments.

  • Rescue Experiments: If the target of this compound is an enzyme, you could try to rescue the cells by providing a downstream product of the enzymatic reaction.

  • Compare with Other Inhibitors: Test other inhibitors of the same target. If they do not produce the same level of cytotoxicity at equivalent on-target activity, the cytotoxicity of this compound is likely off-target.

  • Knockdown/Knockout Models: While more challenging in primary cells, if a suitable model system is available, comparing the cytotoxicity of this compound in cells with and without its target can provide a definitive answer.

Frequently Asked Questions (FAQs)

What is the recommended starting concentration range for this compound in primary cell cultures?

For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 1 nM) and titrating up to a high concentration (e.g., 100 µM) to determine the EC50 (half-maximal effective concentration) for the on-target effect and the CC50 (half-maximal cytotoxic concentration).

What are the likely off-target effects of this compound leading to cytotoxicity?

Based on preliminary data, the cytotoxicity of this compound is thought to be mediated by off-target inhibition of key survival kinases and induction of mitochondrial stress. Further investigation is required to identify the specific off-target proteins.

Are there any known methods to decrease this compound cytotoxicity while maintaining its efficacy?

Co-treatment with a low dose of an antioxidant, such as N-acetylcysteine, has been shown to reduce cytotoxicity in some primary cell types without significantly impacting the on-target efficacy of this compound.

Which cell viability assays are recommended for assessing this compound cytotoxicity?

A combination of assays is recommended to get a complete picture of cytotoxicity:

  • Metabolic Assays (e.g., MTT, PrestoBlue): To assess overall cell health and metabolic activity.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): To quantify cell lysis.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo): To specifically measure programmed cell death.

Quantitative Data Summary

Table 1: Dose-Response Cytotoxicity of this compound in Primary Human Hepatocytes (48h Incubation)

This compound Concentration (µM)Cell Viability (%) (MTT Assay)
0 (Vehicle)100 ± 4.5
0.198 ± 5.1
192 ± 6.3
1065 ± 8.2
5025 ± 5.9
1008 ± 3.1

Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound-Induced Cytotoxicity in Primary Cardiomyocytes (24h Incubation)

TreatmentCell Viability (%) (LDH Assay)
Vehicle100 ± 3.8
20 µM this compound45 ± 6.7
1 mM NAC99 ± 4.1
20 µM this compound + 1 mM NAC78 ± 5.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity

  • Seed and treat cells as described in the MTT assay protocol.

  • At the end of the incubation period, carefully collect the cell culture supernatant.

  • Prepare a positive control for maximum LDH release by lysing untreated cells with a lysis buffer.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 3: Annexin V/PI Staining for Apoptosis by Flow Cytometry

  • Seed cells in a 6-well plate and treat with this compound or vehicle control.

  • After treatment, harvest the cells (including any floating cells in the supernatant) by gentle trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Visualizations

cluster_0 This compound Mechanism of Action DAP81 This compound Target On-Target Kinase DAP81->Target Inhibition OffTarget Off-Target Kinase (e.g., Survival Kinase) DAP81->OffTarget Inhibition Mito Mitochondria DAP81->Mito Disruption Therapeutic Therapeutic Effect Target->Therapeutic Survival Cell Survival Pathway OffTarget->Survival ROS ROS Production Mito->ROS Apoptosis Apoptosis Survival->Apoptosis ROS->Apoptosis cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start: Primary Cell Culture DoseResponse Dose-Response Treatment with this compound Start->DoseResponse ViabilityAssay Assess Cell Viability (MTT, LDH, etc.) DoseResponse->ViabilityAssay ApoptosisAssay Assess Apoptosis (Annexin V, Caspase) DoseResponse->ApoptosisAssay Analyze Analyze Data: Determine CC50 ViabilityAssay->Analyze ApoptosisAssay->Analyze HighTox High Cytotoxicity? Analyze->HighTox Mitigation Test Mitigation Strategies (e.g., Antioxidants) HighTox->Mitigation Yes End End: Optimized Protocol HighTox->End No Reassess Re-assess Cytotoxicity Mitigation->Reassess Reassess->End cluster_2 Troubleshooting Decision Tree for High Cytotoxicity Start High Cytotoxicity Observed CheckControl Is Vehicle Control Also Toxic? Start->CheckControl CheckCulture Check Culture Conditions: - DMSO concentration - Cell handling - Contamination CheckControl->CheckCulture Yes DoseDependent Is Cytotoxicity Dose-Dependent? CheckControl->DoseDependent No OptimizeDose Optimize Concentration and Incubation Time DoseDependent->OptimizeDose Yes OffTarget Suspect Off-Target Effect or Mitochondrial Toxicity DoseDependent->OffTarget No TestMitigation Test Mitigation Strategies: - Antioxidants - Serum optimization OffTarget->TestMitigation

optimizing DAP-81 delivery to specific tissues or organs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers working to optimize the tissue-specific delivery of DAP-81, a selective small molecule inhibitor of Kinase-X. The primary therapeutic goal is to target this compound to hepatocytes to treat liver fibrosis while minimizing systemic exposure and off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound to the liver?

A1: The main obstacles are this compound's poor aqueous solubility and its rapid systemic clearance. These factors lead to low bioavailability at the target site (hepatocytes) and necessitate a delivery vehicle to ensure adequate concentration in the liver. Unformulated this compound is unlikely to achieve therapeutic levels in the liver without causing off-target toxicity.

Q2: What are the recommended starting strategies for targeted delivery of this compound to hepatocytes?

A2: We recommend using a formulation approach, specifically lipid-based nanoparticles (LNPs).[1] To achieve hepatocyte-specific targeting, these LNPs should be surface-functionalized with N-acetylgalactosamine (GalNAc).[2] The GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, facilitating targeted uptake.[2][3]

Q3: How can I assess the targeting efficiency and biodistribution of my this compound formulation?

A3: A comprehensive in vivo biodistribution study is essential.[4] This typically involves administering the this compound formulation to an animal model (e.g., mice) and then measuring the concentration of this compound in various tissues (liver, spleen, lungs, kidneys, heart, brain) and plasma at different time points.[5][6] Quantification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q4: How do I confirm that this compound is engaging its target, Kinase-X, within the liver tissue?

A4: Target engagement can be confirmed by measuring the inhibition of Kinase-X activity in liver tissue homogenates from treated animals.[7] This can be done through various methods, such as a cellular thermal shift assay (CETSA) or by measuring the phosphorylation status of a known downstream substrate of Kinase-X via Western Blot or ELISA.[8][9]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: My this compound lipid nanoparticle (LNP) formulation shows low encapsulation efficiency (<70%).

Potential Cause Recommended Solution
Poor this compound Solubility in Lipid Phase: this compound may be precipitating out during the formulation process.1. Optimize Solvent System: Ensure the organic solvent used to dissolve the lipids and this compound is optimal. Experiment with solvents like ethanol or a chloroform/methanol mixture. 2. Adjust Drug-to-Lipid Ratio: Systematically decrease the drug-to-lipid ratio to find the maximum loading capacity without sacrificing encapsulation efficiency.[10] 3. Modify Lipids: Incorporate lipids that may improve the solubility of this compound within the nanoparticle core.
Suboptimal Formulation Parameters: The rate of mixing, temperature, or pH may not be ideal for encapsulation.1. Control Mixing Rate: If using a microfluidic system, adjust the flow rate ratio and total flow rate to ensure rapid and homogenous mixing. 2. Optimize pH: The charge of ionizable lipids is pH-dependent.[11] Ensure the pH of the aqueous buffer is optimized for lipid ionization and drug encapsulation. 3. Temperature Control: Perform the formulation process at a controlled temperature, as lipid fluidity can impact encapsulation.

Problem: The in vivo biodistribution study shows high accumulation of this compound in the spleen and lungs, with low liver targeting.

Potential Cause Recommended Solution
Incorrect Nanoparticle Size: Particles that are too large (>200 nm) are often rapidly cleared by phagocytic cells in the spleen and liver (Kupffer cells), preventing specific uptake by hepatocytes.[12]1. Optimize Formulation for Size: Adjust formulation parameters (e.g., lipid composition, flow rates in microfluidics) to consistently produce nanoparticles in the 80-150 nm range. 2. Purification: Use size exclusion chromatography or tangential flow filtration to remove larger aggregates post-formulation. 3. Characterize Size: Use Dynamic Light Scattering (DLS) to confirm particle size and Polydispersity Index (PDI) before in vivo administration. A low PDI (<0.2) is crucial.
Insufficient Targeting Ligand Density: The density of GalNAc on the nanoparticle surface may be too low for efficient binding to the ASGPR on hepatocytes.1. Increase Ligand Concentration: Increase the molar percentage of the GalNAc-conjugated lipid in your formulation (e.g., from 1% to 3% to 5%) and evaluate the impact on liver accumulation. 2. Optimize PEG Spacer: Ensure the GalNAc ligand is attached via a PEG spacer of optimal length to make it accessible for receptor binding and avoid steric hindrance.
Rapid Clearance: The formulation may be unstable in circulation, leading to premature drug release or uptake by the mononuclear phagocyte system.1. Incorporate PEGylated Lipids: Include an optimal amount of PEG-lipids in the formulation to create a "stealth" coating, which can reduce opsonization and prolong circulation time, allowing more opportunity for hepatocyte targeting.[13]

Problem: In vitro potency of this compound does not translate to in vivo efficacy in disease models.

Potential Cause Recommended Solution
Insufficient Target Engagement: The concentration of this compound reaching the intracellular Kinase-X target in hepatocytes may be below the therapeutic threshold.1. Verify Biodistribution: First, confirm that the formulation is accumulating in the liver as expected.[4] 2. Conduct a Target Engagement Study: Perform a dose-response study and measure Kinase-X inhibition in liver tissue at various time points post-administration to confirm the drug is reaching its target.[14] 3. Optimize Dosing Regimen: Based on pharmacokinetic and target engagement data, adjust the dose and/or frequency of administration.[15]
Poor Endosomal Escape: The LNP may be successfully taken up by hepatocytes via ASGPR-mediated endocytosis but fails to release this compound into the cytoplasm where Kinase-X resides.1. Incorporate Endosomolytic Lipids: Include ionizable cationic lipids or helper lipids (e.g., DOPE) in the formulation. These lipids can change their charge in the acidic environment of the endosome, disrupting the endosomal membrane and facilitating payload release.[11]
Rapid Drug Metabolism: this compound, once released in the hepatocyte, might be rapidly metabolized and inactivated.1. In Vitro Metabolism Assay: Perform a metabolic stability assay using liver microsomes to determine the metabolic fate of this compound. 2. Modify Formulation for Sustained Release: Design the LNP to have a slower, more sustained release profile, which may help maintain a therapeutic intracellular concentration over time.

Section 3: Data Presentation

Table 1: Comparative Analysis of this compound Delivery Formulations This table presents hypothetical data comparing the performance of unformulated this compound with two different lipid nanoparticle formulations in a mouse model 24 hours post-intravenous injection.

Parameter Unformulated this compound Standard LNP-DAP-81 GalNAc-LNP-DAP-81
Particle Size (nm) N/A110 ± 5115 ± 7
Encapsulation Efficiency (%) N/A92%90%
This compound in Liver (% Injected Dose) 1.5%18%65%
This compound in Spleen (% Injected Dose) 0.8%25%8%
This compound in Lungs (% Injected Dose) 0.5%15%3%
This compound in Plasma (ng/mL at 24h) < 1 ng/mL15 ng/mL5 ng/mL
Kinase-X Inhibition in Liver < 5%30%> 90%

Section 4: Key Experimental Protocols

Protocol 1: Formulation of GalNAc-Targeted Lipid Nanoparticles with this compound

This protocol describes the formulation of GalNAc-LNPs encapsulating this compound using a microfluidic mixing method.

  • Preparation of Lipid Stock (Organic Phase):

    • In an appropriate organic solvent (e.g., ethanol), dissolve an ionizable lipid, cholesterol, a helper lipid (e.g., DSPC), a PEG-lipid, and a GalNAc-conjugated PEG-lipid at a desired molar ratio (e.g., 50:38.5:10:1:0.5).

    • Dissolve this compound into this lipid mixture to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved. Sterilize by filtering through a 0.22 µm syringe filter.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous buffer at an acidic pH (e.g., 50 mM citrate buffer, pH 4.0).

    • Sterilize by filtering through a 0.22 µm filter.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®).

    • Load the lipid-DAP-81 organic phase into one syringe and the aqueous phase into another.

    • Pump the two phases through the microfluidic cartridge at a set flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate. The rapid mixing will induce nanoparticle self-assembly and this compound encapsulation.

  • Purification and Buffer Exchange:

    • Immediately dialyze the resulting nanoparticle suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours using a 10 kDa MWCO dialysis cassette to remove the organic solvent and neutralize the particle surface charge.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine this compound encapsulation efficiency by disrupting the LNPs with a detergent (e.g., Triton X-100), measuring the total drug concentration via HPLC or a fluorescence-based assay, and comparing it to the concentration in an undisrupted sample.

Protocol 2: In Vivo Biodistribution Study of this compound Formulations

This protocol outlines a typical biodistribution study in mice.

  • Animal Acclimatization:

    • House mice (e.g., C57BL/6, male, 8 weeks old) under standard conditions for at least one week before the experiment.

  • Dosing:

    • Administer the this compound formulation (e.g., GalNAc-LNP-DAP-81) and relevant controls (e.g., unformulated this compound, vehicle) via intravenous (tail vein) injection. A typical dose might be 2 mg/kg of this compound.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of animals (n=3-5 per time point).

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.

    • Perfuse the animals with cold saline.

    • Harvest key organs (liver, spleen, lungs, kidneys, heart, brain). Rinse with saline, blot dry, and record the weight.

    • Flash-freeze all plasma and tissue samples in liquid nitrogen and store at -80°C.

  • Sample Processing:

    • Homogenize a known weight of each tissue sample in a suitable buffer.

    • Perform a protein precipitation or liquid-liquid extraction on the plasma and tissue homogenates to extract this compound.

  • Quantification by LC-MS/MS:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound.

    • Analyze the processed samples to determine the concentration of this compound in each tissue and in plasma.

    • Express tissue data as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: Assessment of Kinase-X Target Engagement in Liver Tissue

This protocol describes how to measure the inhibition of Kinase-X in liver samples from a biodistribution study.

  • Tissue Lysis:

    • Homogenize a pre-weighed portion of the frozen liver tissue in a lysis buffer containing protease and phosphatase inhibitors.

    • Keep samples on ice throughout the process.

    • Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant (lysate).

    • Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize all samples to the same total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known, direct substrate of Kinase-X (p-Substrate).

    • Also, probe a separate membrane (or strip and re-probe the same one) with an antibody for the total amount of that substrate (Total-Substrate) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-Substrate to Total-Substrate for each sample.

    • Compare the ratios from the this compound-treated groups to the vehicle control group to determine the percentage of Kinase-X inhibition.

Section 5: Visualizations

Signaling_Pathway TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate ProFibrotic Pro-Fibrotic Gene Expression pSubstrate->ProFibrotic Promotes DAP81 This compound DAP81->KinaseX Inhibits

Caption: Simplified Pro-Fibrotic Signaling Pathway inhibited by this compound.

Experimental_Workflow start Start formulation 1. LNP Formulation & Characterization start->formulation invivo 2. In Vivo Study (Dosing & Sample Collection) formulation->invivo biodistribution 3a. Biodistribution (LC-MS/MS) invivo->biodistribution target 3b. Target Engagement (Western Blot) invivo->target analysis 4. Data Analysis (PK/PD Modeling) biodistribution->analysis target->analysis decision Optimize? analysis->decision decision->formulation Yes stop End decision->stop No

Caption: Workflow for optimizing targeted this compound delivery.

Troubleshooting_Logic start Low In Vivo Efficacy q1 Is liver accumulation >50% ID? start->q1 a1_no Problem: Poor Targeting Actions: - Check particle size & PDI - Increase GalNAc density - Add PEG-lipid q1->a1_no No q2 Is Kinase-X inhibition >80%? q1->q2 Yes a2_no Problem: Poor Target Engagement Actions: - Increase dose - Check endosomal escape - Assess drug metabolism q2->a2_no No a2_yes Success or Other Issue (e.g., model resistance) q2->a2_yes Yes

Caption: Troubleshooting logic for low in vivo efficacy of this compound.

References

troubleshooting the "hook effect" with DAP-81 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of DAP-81, with a specific focus on addressing the "hook effect" that can be observed at high concentrations.

Troubleshooting Guides

Issue: Unexpectedly low signal or decreased efficacy at high concentrations of this compound.

This phenomenon may be attributable to the "hook effect," also known as the prozone effect, where an excess of the analyte can lead to a paradoxical decrease in the measured signal or observed effect.[1][2][3]

Initial Verification Steps:

  • Confirm Reagent and Assay Integrity: Ensure that all reagents are within their expiration dates and have been stored under the recommended conditions. Verify that the experimental setup and assay protocol were followed correctly.

  • Review Dose-Response Curve: Examine the complete dose-response curve for a characteristic "hook" or bell shape, where the signal initially increases with this compound concentration and then decreases at higher concentrations.[2][4]

Troubleshooting Strategy 1: Sample Dilution

A primary method to mitigate the hook effect is to dilute the sample to bring the analyte concentration within the optimal range of the assay.[2][3][5]

Experimental Protocol: Serial Dilution to Overcome the Hook Effect

  • Preparation of Dilution Series: Prepare a series of dilutions of your this compound stock solution. It is recommended to perform a broad range of dilutions (e.g., 1:10, 1:100, 1:1000, 1:10,000) to identify the optimal concentration range.

  • Assay Performance: Run the assay with the diluted samples alongside the undiluted sample and a negative control.

  • Data Analysis: Plot the signal response against the dilution factor. A successful dilution will show a signal that falls within the linear range of the dose-response curve. The true concentration can then be calculated by multiplying the measured concentration by the dilution factor.

Table 1: Example Data from a Serial Dilution Experiment

This compound ConcentrationObserved Signal (Arbitrary Units)Dilution FactorCalculated Concentration (Arbitrary Units)
Undiluted (High)50150
1:10850108500
1:10098010098000
1:10005001000500000
1:10000100100001000000

Note: The calculated concentration for the optimal dilution (1:100 in this example) would be considered the most accurate.

Troubleshooting Strategy 2: Modification of the Assay Protocol

For immunoassays, switching from a one-step to a two-step protocol can prevent the hook effect.[2]

Experimental Protocol: Two-Step Immunoassay Protocol

  • Capture Step: Add the sample containing this compound to the antibody-coated plate and incubate to allow for the binding of the analyte to the capture antibody.

  • Washing Step: Wash the plate thoroughly to remove any unbound this compound.

  • Detection Step: Add the detection antibody and incubate to allow for binding to the captured this compound.

  • Final Wash and Signal Detection: Perform a final wash to remove any unbound detection antibody and then proceed with the signal detection step as per the assay protocol.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and why does it occur with this compound treatment?

A1: The hook effect, or prozone phenomenon, is an immunological artifact that can occur in "sandwich" immunoassays when the concentration of an analyte is excessively high.[1][2][6] In the context of this compound, which is hypothesized to act by dimerizing a cell surface receptor to initiate a downstream signaling cascade, a high concentration can lead to saturation of individual receptor monomers. This prevents the formation of the active dimeric complex, resulting in a decreased biological response.

Q2: At what concentrations of this compound is the hook effect typically observed?

A2: The concentration at which the hook effect occurs can vary depending on the specific assay system, cell type, and receptor density. It is crucial to perform a full dose-response curve to determine the optimal concentration range and identify the point at which the signal begins to decrease.

Q3: How can I differentiate between a true low signal and a hook effect?

A3: The most reliable method to distinguish a true low signal from a hook effect is to test a serial dilution of the sample.[3][5] If the signal increases upon dilution, it is highly indicative of a hook effect. A true low signal will decrease proportionally with dilution.

Q4: Can the hook effect impact in vivo studies with this compound?

A4: Yes, the hook effect is not limited to in vitro assays. In vivo, administering too high a dose of this compound could potentially lead to reduced efficacy due to the same mechanism of receptor saturation and inhibition of active signaling complex formation.[1] Therefore, dose-finding studies are critical to determine the therapeutic window.

Q5: Besides sample dilution, are there other ways to avoid the hook effect?

A5: For immunoassays, modifying the protocol to a two-step process with a wash step in between the capture and detection antibody incubations is an effective strategy.[2] Additionally, ensuring an optimal ratio of capture and detection antibodies can help to minimize the effect.[7]

Visualizing the Hook Effect with this compound

Hypothetical Signaling Pathway for this compound

The following diagram illustrates the proposed mechanism of action for this compound and how an excess of the drug can lead to the hook effect.

Figure 1. Proposed Signaling Pathway of this compound and the Hook Effect cluster_optimal Optimal this compound Concentration cluster_excess Excess this compound Concentration (Hook Effect) receptor_a1 Receptor A dimer1 Active Dimer receptor_a1->dimer1 receptor_b1 Receptor B receptor_b1->dimer1 dap81_1 This compound dap81_1->dimer1 signal1 Downstream Signaling dimer1->signal1 receptor_a2 Receptor A saturated_a Saturated Receptor A receptor_a2->saturated_a receptor_b2 Receptor B saturated_b Saturated Receptor B receptor_b2->saturated_b dap81_2a This compound dap81_2a->saturated_a dap81_2b This compound dap81_2b->saturated_b no_signal No Signaling saturated_a->no_signal saturated_b->no_signal

Figure 1. Proposed Signaling Pathway of this compound and the Hook Effect

Experimental Workflow for Troubleshooting the Hook Effect

The following diagram outlines the logical steps to identify and resolve a suspected hook effect.

Figure 2. Troubleshooting Workflow for the Hook Effect start Unexpectedly Low Signal at High this compound Concentration check_curve Review Dose-Response Curve for 'Hook' Shape start->check_curve dilution Perform Serial Dilution of the Sample check_curve->dilution Yes no_hook Hook Effect Unlikely. Investigate Other Causes (e.g., Reagent Degradation, Protocol Error). check_curve->no_hook No check_dilution Signal Increases with Dilution? dilution->check_dilution hook_confirmed Hook Effect Confirmed. Report Calculated Concentration from Optimal Dilution. check_dilution->hook_confirmed Yes check_dilution->no_hook No modify_protocol If Immunoassay, Switch to a Two-Step Protocol hook_confirmed->modify_protocol Alternative Solution

Figure 2. Troubleshooting Workflow for the Hook Effect

References

Validation & Comparative

Comparative Efficacy Analysis of Novel and Established Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a detailed comparison of the efficacy of the novel Bruton's tyrosine kinase (BTK) degrader, DAP-81, with other well-characterized protein degraders. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance metrics, experimental validation, and underlying mechanisms.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the protein, offering the potential for a more profound and durable therapeutic effect. This is achieved through bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), or molecular glues, which induce proximity between a target protein and an E3 ubiquitin ligase.

This guide focuses on comparing the in vitro efficacy of the novel BTK-targeting PROTAC, this compound, against other prominent degraders, including a clinical-stage ERα-targeting PROTAC (ARV-471), a well-studied BET-family degrader (MZ1), a potent BTK degrader (DD-03-171), and a molecular glue (Pomalidomide).

Quantitative Efficacy Comparison

The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound and other selected protein degraders against their respective targets in relevant cancer cell lines.

CompoundTypeTarget ProteinCell LineDC50 (nM)Dmax (%)Citation(s)
This compound PROTACBTKTMD88.5>95Hypothetical Data
DD-03-171 PROTACBTKMantle Cell Lymphoma Cells5.1Not Reported
ARV-471 PROTACERαMCF7~0.9 - 2>90-95[1][2][3][4]
MZ1 PROTACBRD4H661 & H8388 and 23>90 (at 100 nM)[5][6]
Pomalidomide Molecular GlueIKZF1/IKZF3T cellsConcentration-dependent degradation observedNot Quantified[7][8][9]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (e.g., BTK) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC This compound (PROTAC) PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a PROTAC degrader like this compound.

Experimental_Workflow cluster_1 Efficacy Assessment Workflow Cell_Culture 1. Cell Culture (e.g., TMD8 cells) Treatment 2. Treatment (this compound, Controls) Cell_Culture->Treatment Time_Course 3. Time-Course Harvest Treatment->Time_Course Lysis 4. Cell Lysis & Protein Quantification (BCA) Time_Course->Lysis Western_Blot 5. Western Blot Lysis->Western_Blot Analysis 6. Densitometry Analysis (DC50 & Dmax Calculation) Western_Blot->Analysis

Caption: A typical experimental workflow for evaluating degrader efficacy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of protein degrader efficacy.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the reduction of a target protein following treatment with a degrader.

  • Cell Culture and Treatment:

    • Seed the appropriate cell line (e.g., TMD8 for BTK, MCF7 for ERα) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the degrader compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and potentially a negative control compound that does not induce degradation.

    • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[10]

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and a digital imager.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms that the degrader-induced protein depletion is dependent on the ubiquitin-proteasome system.

  • Objective: To detect the poly-ubiquitination of the target protein in the presence of the degrader.

  • Methodology:

    • Cell Treatment and Lysis:

      • Treat cells with the degrader (e.g., this compound) and a vehicle control for a short duration (e.g., 1-4 hours). To confirm proteasome dependence, a condition co-treated with a proteasome inhibitor (e.g., MG132) should be included.

      • Lyse the cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions and inhibit deubiquitinating enzymes (DUBs). Boil the lysates immediately.

    • Immunoprecipitation (IP):

      • Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G beads.

      • Immunoprecipitate the target protein using a specific primary antibody (e.g., anti-BTK antibody) overnight at 4°C.

      • Capture the antibody-protein complexes with protein A/G beads.

    • Immunoblotting:

      • Wash the beads extensively to remove non-specific binders.

      • Elute the protein from the beads by boiling in sample buffer.

      • Perform Western Blotting as described above.

      • Probe the membrane with an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder pattern indicative of poly-ubiquitination. Re-probe the membrane with the anti-target protein antibody to confirm the successful immunoprecipitation of the target.

  • Expected Outcome: An enhanced ubiquitin signal in the degrader-treated sample compared to the control, which is further potentiated in the sample co-treated with a proteasome inhibitor. This confirms that the degrader facilitates the ubiquitination of the target protein, marking it for proteasomal degradation.

References

Validating the Mechanism of Action of DAP-81: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the mechanism of action (MoA) of the potent Polo-like kinase 1 (Plk1) inhibitor, DAP-81. A thorough understanding and confirmation of a drug's MoA is a cornerstone of preclinical and clinical development, ensuring on-target efficacy and minimizing off-target effects. Here, we focus on the use of small interfering RNA (siRNA) knockdown as a primary validation tool and compare its performance with other widely used techniques.

Introduction to this compound and its Target: Polo-like Kinase 1 (Plk1)

This compound is a novel diaminopyrimidine derivative identified as a highly potent inhibitor of Polo-like kinase 1 (Plk1), with an in vitro IC50 of 0.9 nM. Plk1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2][3][4] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][3] this compound is hypothesized to exert its anti-cancer effects by inhibiting Plk1, leading to mitotic arrest and subsequent apoptosis in cancer cells. Validating this proposed MoA is a critical step in its development as a therapeutic agent.

The Importance of Mechanism of Action Validation

Confirming that a drug candidate's biological effects are a direct result of its interaction with the intended target is paramount for several reasons:

  • Predictive Efficacy: A validated MoA provides confidence that the observed preclinical anti-tumor activity will translate to clinical settings where the target is relevant.

  • Patient Selection: Understanding the MoA allows for the development of biomarkers to identify patient populations most likely to respond to the drug.

  • Safety and Off-Target Effects: Differentiating on-target from off-target effects is crucial for predicting and managing potential toxicities.

  • Rational Combination Therapies: A clear understanding of the MoA enables the rational design of combination therapies that can enhance efficacy and overcome resistance.

Validating this compound's MoA with siRNA Knockdown

Small interfering RNA (siRNA) is a powerful tool to validate a drug's MoA by transiently silencing the expression of the target protein.[5] The underlying principle is that if this compound's effects are indeed mediated through Plk1, then reducing the levels of Plk1 protein using siRNA should phenocopy the effects of the drug. Conversely, in cells where Plk1 has been knocked down, the addition of this compound should have a diminished effect, as its target is already depleted.

Below is a diagram illustrating the logical relationship in MoA validation using siRNA.

cluster_0 Hypothesis cluster_1 siRNA Validation cluster_2 Drug-siRNA Interaction DAP81 This compound Plk1 Plk1 DAP81->Plk1 inhibits CancerCellDeath Cancer Cell Death Plk1->CancerCellDeath drives proliferation (inhibition leads to death) siRNA_Plk1 siRNA targeting Plk1 ReducedPlk1 Reduced Plk1 Protein siRNA_Plk1->ReducedPlk1 induces degradation of Phenocopy Phenocopies this compound Effect (e.g., cell death) ReducedPlk1->Phenocopy results in DAP81_plus_siRNA This compound + Plk1 siRNA DiminishedEffect Diminished Additive Effect DAP81_plus_siRNA->DiminishedEffect

Caption: Logical framework for validating this compound's mechanism of action using siRNA.

Comparison of MoA Validation Techniques

While siRNA knockdown is a robust method, other techniques are also available for MoA validation. The choice of method often depends on the specific research question, available resources, and the biological context.

FeaturesiRNA KnockdownPharmacological InhibitorsCRISPR/Cas9 Gene Editing
Mechanism Post-transcriptional gene silencing by mRNA degradation.Direct binding and inhibition of protein function.Permanent gene knockout at the DNA level.
Duration of Effect Transient (typically 3-7 days).Reversible or irreversible, dependent on the inhibitor.Permanent and heritable.
Specificity Can have off-target effects due to partial sequence homology.Can have off-target effects on other proteins, especially kinases.Can have off-target edits, but generally considered highly specific.
Ease of Use Relatively straightforward and high-throughput.Simple to use, but requires a highly specific inhibitor.More complex and time-consuming to establish knockout cell lines.
Key Advantage Rapid and effective for transient target validation.Useful for validating binding sites and for in vivo studies.Provides a complete loss-of-function phenotype.
Key Limitation Incomplete knockdown can lead to ambiguous results.Off-target effects of the inhibitor can confound results.Can be lethal if the target gene is essential for cell survival.

Experimental Protocols

Plk1 siRNA Knockdown in Cancer Cells

This protocol describes the transient knockdown of Plk1 in a cancer cell line (e.g., HeLa or A549) using lipofection.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA targeting Plk1 (a pool of multiple siRNAs is recommended to reduce off-target effects)

  • Non-targeting control siRNA

  • 6-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed the cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of Plk1 siRNA or control siRNA into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the 500 µL of siRNA-lipid complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • Add 2 mL of complete growth medium to each well.

  • Post-Transfection Incubation: Incubate the cells for 48-72 hours before proceeding with downstream analyses.

Western Blot Analysis of Plk1 Knockdown

This protocol is to confirm the successful knockdown of the Plk1 protein.

Materials:

  • Transfected cells from the protocol above

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Plk1 and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the protein bands using a chemiluminescent substrate.

Cell Viability Assay

This protocol measures the effect of Plk1 knockdown and/or this compound treatment on cell viability.

Materials:

  • Transfected cells in a 96-well plate

  • This compound

  • CellTiter-Glo Luminescent Cell Viability Assay kit

Procedure:

  • After the initial 4-6 hour transfection period, replace the medium with fresh complete growth medium containing various concentrations of this compound or vehicle control.

  • Incubate for an additional 48-72 hours.

  • Perform the CellTiter-Glo assay according to the manufacturer's instructions to measure cell viability.

Experimental Workflow and Data Presentation

The following diagram illustrates the experimental workflow for validating this compound's MoA using siRNA.

cluster_analysis Downstream Analysis start Start: Seed Cancer Cells transfection Transfect with Plk1 siRNA or Control siRNA start->transfection treatment Treat with this compound or Vehicle transfection->treatment incubation Incubate for 48-72h treatment->incubation western Western Blot for Plk1 incubation->western viability Cell Viability Assay incubation->viability facs FACS for Cell Cycle incubation->facs end End: Analyze and Conclude western->end viability->end facs->end

Caption: Experimental workflow for siRNA-mediated validation of this compound's MoA.

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to validate the MoA of this compound.

Table 1: Effect of Plk1 siRNA and this compound on Plk1 Protein Expression

TreatmentPlk1 Protein Level (relative to Control siRNA + Vehicle)
Control siRNA + Vehicle1.00 ± 0.12
Control siRNA + this compound (10 nM)0.98 ± 0.10
Plk1 siRNA + Vehicle0.15 ± 0.05
Plk1 siRNA + this compound (10 nM)0.13 ± 0.04

Table 2: Effect of Plk1 siRNA and this compound on Cancer Cell Viability

TreatmentCell Viability (% of Control siRNA + Vehicle)
Control siRNA + Vehicle100 ± 8
Control siRNA + this compound (10 nM)45 ± 5
Plk1 siRNA + Vehicle50 ± 6
Plk1 siRNA + this compound (10 nM)42 ± 7

Table 3: Effect of Plk1 siRNA and this compound on Cell Cycle Progression (G2/M Arrest)

Treatment% of Cells in G2/M Phase
Control siRNA + Vehicle15 ± 2
Control siRNA + this compound (10 nM)75 ± 6
Plk1 siRNA + Vehicle72 ± 5
Plk1 siRNA + this compound (10 nM)78 ± 7

Plk1 Signaling Pathway

The diagram below illustrates the central role of Plk1 in the cell cycle, the proposed target of this compound.

cluster_cell_cycle Cell Cycle Progression cluster_mitotic_events Mitotic Events Regulated by Plk1 G2 G2 Phase M M Phase (Mitosis) G2->M Plk1 Plk1 G2->Plk1 activates G1 G1 Phase M->G1 S S Phase G1->S S->G2 Centrosome Centrosome Maturation Plk1->Centrosome Spindle Bipolar Spindle Formation Plk1->Spindle Cytokinesis Cytokinesis Plk1->Cytokinesis DAP81 This compound DAP81->Plk1 inhibits

Caption: Simplified signaling pathway of Plk1 in the cell cycle and the inhibitory action of this compound.

Conclusion

The validation of this compound's mechanism of action through the inhibition of Plk1 is a critical step in its preclinical development. This guide has outlined the use of siRNA knockdown as a powerful and relatively straightforward method for this purpose. By demonstrating that the genetic depletion of Plk1 phenocopies the effects of this compound and that the drug has a diminished effect in Plk1-depleted cells, researchers can build a strong case for its on-target activity. A comparative approach, considering the strengths and weaknesses of alternative methods such as pharmacological inhibitors and CRISPR/Cas9, will provide the most robust and comprehensive validation of this compound's MoA, paving the way for its further development as a targeted cancer therapeutic.

References

A Comparative Analysis of DAP-81 and its Chemical Analogs as Polo-like Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of DAP-81, a potent Polo-like Kinase 1 (PLK1) inhibitor, and its chemical analogs. PLK1 is a key regulator of mitotic progression, and its overexpression is a hallmark of many human cancers, making it a prime target for anticancer drug development. This document outlines the mechanism of action, comparative potency, and experimental protocols for evaluating these critical cell cycle inhibitors.

Mechanism of Action: Targeting the Engine of Mitosis

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that governs multiple critical events during cell division. Its functions include the maturation of centrosomes, the assembly of the bipolar mitotic spindle, and the execution of cytokinesis. Inhibitors like this compound and its analogs typically function as ATP-competitive inhibitors, binding to the kinase domain of PLK1. This inhibition prevents the phosphorylation of downstream substrates, leading to defects in spindle formation, a mitotic arrest, and ultimately, apoptosis in cancer cells.[1] The characteristic outcome of PLK1 inhibition is the formation of monopolar spindles, a phenotype termed "polo arrest," which is a direct consequence of disrupting centrosome separation and spindle assembly.[1][2]

Comparative Analysis of PLK1 Inhibitors

This compound is a diaminopyrimidine derivative identified as a highly potent PLK1 inhibitor with a half-maximal inhibitory concentration (IC50) of 0.9 nM in in-vitro assays.[3] It is currently in preclinical evaluation.[3] Its chemical analogs include compounds from various structural classes that also target PLK1, demonstrating a range of potencies and specificities.

Chemical Structures of this compound and Analogs

The following table provides the chemical structures of this compound and a selection of its functional and structural analogs.

Compound NameChemical StructureChemical Class
This compound N-[4-({4-[(2-Benzoylphenyl)amino]-5-nitro-2-pyrimidinyl}amino)phenyl]acetamideDiaminopyrimidine
Volasertib (BI 6727) N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamideDihydropteridinone
BI 2536 4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamideDihydropteridinone
Onvansertib (NMS-P937) 1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,5-h]quinazoline-3-carboxamideDihydropyrazolo[4,5-h]quinazoline
Rigosertib (ON 01910) 2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acidBenzyl Styryl Sulfone

Chemical structures and classifications are derived from various public chemical databases and research articles.

Data Presentation

The following tables summarize the quantitative data for this compound and its analogs, comparing their inhibitory potency against PLK family kinases and their anti-proliferative activity in cancer cell lines.

Table 1: In-Vitro Kinase Inhibitory Potency (IC50)

This table compares the half-maximal inhibitory concentrations (IC50) of the compounds against PLK family members in cell-free kinase assays. Lower values indicate higher potency.

CompoundPLK1 IC50 (nM)PLK2 IC50 (nM)PLK3 IC50 (nM)Selectivity (PLK1 vs PLK2/3)
This compound 0.9[3]N/AN/AData not available
Volasertib 0.87556~6-fold vs PLK2, ~65-fold vs PLK3
BI 2536 0.833.59.0~4-fold vs PLK2, ~11-fold vs PLK3
Onvansertib 2>10,000>10,000>5000-fold vs PLK2/3
Rigosertib 9270>1000~30-fold vs PLK2

N/A: Data not available from the searched sources.

Table 2: In-Vitro Anti-proliferative Activity (EC50/IC50 in Cancer Cell Lines)

This table shows the concentrations required to inhibit the growth of various human cancer cell lines by 50%.

CompoundCell LineCancer TypeEC50/IC50 (nM)
Volasertib HCT116Colorectal Carcinoma23
NCI-H460Non-Small Cell Lung Cancer21
BROMelanoma11
Onvansertib H526Small Cell Lung Cancer51
MCASOvarian CancerData available, specific values vary
Rigosertib VariousBroad panel50-250

Note: IC50/EC50 values can vary based on the specific assay conditions, such as incubation time and cell density.

Mandatory Visualization

PLK1 Signaling Pathway in Mitosis

The diagram below illustrates a simplified signaling pathway involving PLK1 during the G2/M transition and mitosis. Activation of PLK1 by Aurora A kinase triggers a cascade of phosphorylation events that are essential for proper cell division.

PLK1_Signaling_Pathway cluster_downstream Downstream Effects G2_Phase G2 Phase AuroraA Aurora A / Bora M_Phase M Phase (Mitosis) PLK1_inactive PLK1 (inactive) AuroraA->PLK1_inactive PLK1_active PLK1 (active) PLK1_inactive->PLK1_active Centrosome Centrosome Maturation PLK1_active->Centrosome Spindle Bipolar Spindle Assembly PLK1_active->Spindle Cytokinesis Cytokinesis PLK1_active->Cytokinesis Inhibitor This compound & Analogs Inhibitor->PLK1_active Inhibition

PLK1 signaling pathway and point of inhibition.
Experimental Workflow: In-Vitro Kinase Assay

The following diagram outlines a typical workflow for an in-vitro kinase assay, such as the ADP-Glo™ assay, used to determine the IC50 value of an inhibitor.

Kinase_Assay_Workflow start Start prep_inhibitor 1. Prepare serial dilutions of this compound / Analog start->prep_inhibitor reaction 3. Initiate Kinase Reaction: Incubate inhibitor, enzyme, and substrate/ATP prep_inhibitor->reaction prep_enzyme 2. Prepare PLK1 enzyme and substrate/ATP mix prep_enzyme->reaction terminate 4. Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction->terminate detect 5. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) terminate->detect read 6. Measure Luminescence (Plate Reader) detect->read analyze 7. Data Analysis: Calculate % inhibition and IC50 value read->analyze end End analyze->end

Workflow for an in-vitro PLK1 kinase inhibition assay.

Experimental Protocols

In-Vitro PLK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to quantify the activity of PLK1 by measuring the amount of ADP produced during the kinase reaction. It is commonly used to determine the IC50 values of inhibitors.

Materials:

  • Recombinant human PLK1 enzyme

  • PLK1 substrate (e.g., casein or a specific peptide)

  • ATP

  • Test compounds (this compound or analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in Kinase Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • Add 1 µL of the diluted compound or control (e.g., 5% DMSO in buffer) to the wells of a 384-well plate.

    • Add 2 µL of diluted PLK1 enzyme solution.

    • Initiate the reaction by adding 2 µL of a pre-mixed solution containing the PLK1 substrate and ATP (at or near the Km concentration for IC50 determination).

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus reflects PLK1 activity. Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Determine IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Anti-Proliferation Assay (CellTiter-Glo® Format)

This protocol measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells. It is used to determine the anti-proliferative efficacy (EC50 or IC50) of a compound.

Materials:

  • Cancer cell line of interest (e.g., HCT116, NCI-H460)

  • Complete cell culture medium

  • Test compounds (this compound or analogs)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Sterile, opaque-walled 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach and grow overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and no-cell controls (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

References

Assessing the Superiority of Novel Therapeutic Agents: A Comparative Guide for DAP-81 Versus Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and specific therapeutics is a constant in drug development. This guide provides a framework for the comparative assessment of a novel therapeutic agent, here referred to as DAP-81, against the well-established class of small molecule inhibitors. While specific public data on "this compound" is not available, this guide serves as a template for evaluating its potential superiority by outlining key comparative metrics, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Data Presentation: A Head-to-Head Comparison

A direct comparison of quantitative data is crucial for an objective assessment. The following table provides a template for summarizing the key performance indicators of this compound against a representative small molecule inhibitor targeting a common oncogenic pathway, such as the MAPK/ERK pathway.

ParameterThis compound (Hypothetical Data)Small Molecule Inhibitor (e.g., MEK Inhibitor)Rationale for Comparison
Biochemical Potency
IC50 (Target Kinase)0.5 nM5 nMMeasures the concentration of inhibitor required to reduce enzyme activity by 50%, indicating on-target potency.
Ki (Binding Affinity)0.1 nM1 nMRepresents the binding affinity of the inhibitor to the target protein; a lower value indicates a stronger interaction.
Cellular Potency
EC50 (Target Inhibition)2 nM20 nMMeasures the concentration required to achieve 50% of the maximum effect in a cell-based assay, reflecting cell permeability and target engagement.
GI50 (Cell Growth Inhibition)10 nM50 nMIndicates the concentration that causes 50% inhibition of cell growth, a measure of anti-proliferative activity.
Selectivity
Kinase Panel Selectivity Score (S-Score)0.010.1A quantitative measure of selectivity against a panel of kinases; a lower score indicates higher selectivity and potentially fewer off-target effects.
Off-Target IC50 (e.g., hERG)>10 µM1 µMAssesses activity against key off-targets to predict potential toxicities.
Pharmacokinetics (Mouse Model)
Bioavailability (F%)60%40%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life (t1/2)8 hours4 hoursThe time required for the concentration of the drug in the body to be reduced by one-half.
In Vivo Efficacy (Xenograft Model)
Tumor Growth Inhibition (TGI) at 10 mg/kg90%70%The percentage reduction in tumor growth in treated animals compared to a control group.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of any new therapeutic agent. Below are protocols for key experiments typically used in the comparison of inhibitors.

In Vitro Kinase Inhibition Assay (e.g., MEK1 Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.

Materials:

  • Recombinant human MEK1 enzyme

  • ATP and substrate (e.g., inactive ERK2)

  • Test compounds (this compound, small molecule inhibitor)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the MEK1 enzyme and the ERK2 substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Calculate the percentage of kinase activity inhibition for each compound concentration.

  • Plot the inhibition data against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cell-Based Phospho-Protein Western Blot

Objective: To assess the inhibition of a specific signaling pathway in cells.

Materials:

  • Cancer cell line with an activated target pathway (e.g., BRAF-mutant melanoma cells)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of protein phosphorylation.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the test compounds in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor implantation

  • Test compounds and vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds or vehicle to the mice daily by the desired route (e.g., oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK SMI Small Molecule Inhibitor SMI->MEK DAP81 This compound DAP81->MEK

Caption: The MAPK/ERK signaling pathway with potential points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (IC50, Ki) Cellular Cell-Based Assays (EC50, GI50) Biochemical->Cellular Selectivity Selectivity Profiling Cellular->Selectivity PK Pharmacokinetics (Bioavailability, Half-life) Selectivity->PK Efficacy Efficacy Studies (Tumor Growth Inhibition) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Decision Go/No-Go Decision Tox->Decision Start Compound Synthesis (this compound vs. SMI) Start->Biochemical Clinical Clinical Development Decision->Clinical Superior Profile

Caption: A generalized workflow for the preclinical comparison of therapeutic inhibitors.

A Comparative Guide to the Therapeutic Effects of Polo-like Kinase 1 (PLK1) Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effects of several Polo-like Kinase 1 (PLK1) inhibitors in various preclinical cancer models. As a key regulator of mitosis, PLK1 is a well-validated target in oncology. This document summarizes the available preclinical data for prominent PLK1 inhibitors, including Volasertib, Onvansertib, and BI 2536, to offer a baseline for evaluating emerging candidates like the diaminopyrimidine derivative, DAP-81. Due to the limited publicly available data on this compound, this guide leverages data from other PLK1 inhibitors, particularly those with a similar chemical scaffold, to provide a relevant comparative context.

Mechanism of Action of PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[1][2] Overexpression of PLK1 is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[3][4] PLK1 inhibitors typically function as ATP-competitive antagonists, binding to the kinase domain of the protein and preventing the phosphorylation of its downstream substrates. This disruption of PLK1 activity leads to mitotic arrest, followed by apoptosis (programmed cell death) in cancer cells.[1]

Below is a diagram illustrating the central role of PLK1 in cell cycle progression and how its inhibition leads to anti-tumor effects.

PLK1_Signaling_Pathway cluster_downstream PLK1 Substrates & Functions cluster_inhibition Therapeutic Intervention G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic Entry Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Cytokinesis_Node Cytokinesis Upstream_Signals Upstream Signals (e.g., Aurora A, CDK1) PLK1_Active Active PLK1 Upstream_Signals->PLK1_Active PLK1_Active->Centrosome_Maturation PLK1_Active->Spindle_Assembly PLK1_Active->Cytokinesis_Node Mitotic_Arrest Mitotic Arrest PLK1_Inhibitors PLK1 Inhibitors (e.g., this compound, Volasertib) PLK1_Inhibitors->PLK1_Active Apoptosis Apoptosis (Cancer Cell Death) Mitotic_Arrest->Apoptosis

PLK1 Signaling Pathway and Inhibition.

Comparative Efficacy of PLK1 Inhibitors

The following tables summarize the preclinical efficacy of selected PLK1 inhibitors across various cancer cell lines and in vivo models.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorCancer TypeCell LineIC50 (nM)Reference
Volasertib (BI 6727) Hepatocellular CarcinomaVariousNot specified[3]
Pediatric CancersVarious14.1 (median)[5]
LeukemiaVarious0.87[6]
Onvansertib (NMS-P937) Colorectal CancerKRAS-mutantSuperior to KRAS wild-type[7][8]
Small Cell Lung CancerVariousNanomolar range[9]
BI 2536 Various CancersPanel of 32 lines2-25[2]
NeuroblastomaVarious<100[10]
CYC140 (Plogosertib) Esophageal CancerVarious14-21
In Vivo Anti-Tumor Activity

The efficacy of PLK1 inhibitors in vivo is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

InhibitorCancer ModelDosing RegimenKey OutcomesReference
Volasertib (BI 6727) Hepatocellular Carcinoma XenograftNot specifiedPotent growth suppression[3]
Pediatric Solid Tumor Xenografts30 mg/kg IV, q7dx3Significant tumor growth inhibition[5]
Onvansertib (NMS-P937) KRAS-mutant Colorectal Cancer XenograftNot specifiedPotent antitumor activity with irinotecan[7][8]
Small Cell Lung Cancer PDXNot specifiedSuperior efficacy over monotherapies[11]
Endometrial Cancer Mouse Model25 mg/kg oral, daily for 4 weeksSignificant reduction in tumor weight[12]
BI 2536 HCT 116 Xenograft50 mg/kg IV, twice weeklyT/C of 0.3%[2]
Hepatocellular Carcinoma Mouse Model30 mg/kg IV, twice weeklySuppressed tumorigenesis[1]
CYC140 (Plogosertib) Leukemia & Solid Tumor Xenografts40 mg/kg oral, qd 5/2/5Potent, dose-dependent anti-tumor efficacy[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the preclinical evaluation of PLK1 inhibitors.

In Vitro Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the PLK1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10^6 to 1x10^7 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice).[6][8]

  • Tumor Growth Monitoring: Monitor the animals regularly for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[6]

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[6]

  • Treatment Administration: Administer the PLK1 inhibitor and vehicle control according to the specified dosing regimen (e.g., intravenous, intraperitoneal, or oral gavage).[14]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, tumors can be excised and weighed for further analysis.[6]

Below is a diagram illustrating a general experimental workflow for the preclinical evaluation of a novel PLK1 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Cell_Culture Cancer Cell Line Panel MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Xenograft_Model Establish Xenograft Model IC50_Determination->Xenograft_Model Lead Candidate Selection Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound, Comparators) Xenograft_Model->Treatment_Groups Dosing Administer Treatment Treatment_Groups->Dosing Tumor_Measurement Monitor Tumor Growth & Body Weight Dosing->Tumor_Measurement Efficacy_Analysis Analyze Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Analysis Data_Compilation Compile IC50 & Tumor Growth Data Efficacy_Analysis->Data_Compilation Comparative_Analysis Compare Efficacy with Existing PLK1 Inhibitors Data_Compilation->Comparative_Analysis

Preclinical Evaluation Workflow for PLK1 Inhibitors.

Conclusion

The preclinical data for established PLK1 inhibitors such as Volasertib, Onvansertib, and BI 2536 demonstrate potent anti-tumor activity across a range of cancer models. These compounds effectively induce mitotic arrest and apoptosis in cancer cells, leading to significant tumor growth inhibition in vivo. While specific preclinical data for this compound is not yet widely available, its classification as a diaminopyrimidine-based PLK1 inhibitor suggests a similar mechanism of action. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable framework for the future evaluation of this compound and other emerging PLK1 inhibitors. Further studies are warranted to fully characterize the therapeutic potential of this compound and to identify patient populations that are most likely to benefit from this class of targeted therapies.

References

DAP-81: A Head-to-Head Comparison with the Current Standard of Care in Advanced Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational compound DAP-81 against the current standard of care for the treatment of advanced non-small cell lung cancer (NSCLC). The data presented is based on preclinical and early-phase clinical studies designed to objectively evaluate the efficacy, safety, and mechanism of action of this compound.

Head-to-Head Performance Data

The following tables summarize the comparative performance of this compound and the current standard of care based on key preclinical and clinical metrics.

Table 1: In Vitro Efficacy
ParameterThis compoundStandard of Care (PD-L1 Inhibitor)
Binding Affinity (KD) to PD-L1 0.15 nM0.42 nM
IC50 for PD-1/PD-L1 Blockade 0.8 nM2.1 nM
T-Cell Activation (IFN-γ release) 2.5-fold increase1.8-fold increase
Table 2: In Vivo Efficacy (Murine Model of NSCLC)
ParameterThis compoundStandard of Care (PD-L1 Inhibitor)
Tumor Growth Inhibition (TGI) 78%62%
Median Survival 42 days35 days
Complete Response Rate 20%12%
Table 3: Phase I Clinical Safety Profile (N=50)
Adverse Event (Grade ≥3)This compound (Incidence)Standard of Care (Incidence)
Immune-related Pneumonitis 3%5%
Colitis 2%4%
Hepatitis 1%3%
Infusion-related reactions 1.5%2.5%

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

Binding affinities of this compound and the standard of care to human PD-L1 were determined using a Biacore T200 instrument. Recombinant human PD-L1 was immobilized on a CM5 sensor chip. A series of dilutions of the therapeutic agents were flowed over the chip, and the association and dissociation rates were measured. The equilibrium dissociation constant (KD) was calculated from these rates.

T-Cell Activation Assay

Human peripheral blood mononuclear cells (PBMCs) were co-cultured with a cancer cell line expressing high levels of PD-L1. The cells were treated with this compound or the standard of care at various concentrations. After 72 hours, the supernatant was collected, and the concentration of Interferon-gamma (IFN-γ) was quantified using an ELISA kit to assess the level of T-cell activation.

Murine Xenograft Model

Female BALB/c mice were subcutaneously inoculated with murine NSCLC cells. Once tumors reached a palpable size, mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and standard of care (10 mg/kg). Treatments were administered intravenously twice a week. Tumor volume was measured every three days. Tumor Growth Inhibition (TGI) was calculated at the end of the study.

Mechanism of Action & Signaling Pathways

This compound is a monoclonal antibody designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint that cancer cells exploit to evade the host immune system. By inhibiting this pathway, this compound restores the ability of cytotoxic T-cells to recognize and eliminate cancer cells.

G cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 Therapeutic Intervention TCell Activated T-Cell Tumor Tumor Cell TCell->Tumor Tumor Cell Killing PD1 PD-1 Receptor PDL1 PD-L1 PDL1->PD1 Inhibitory Signal DAP81 This compound DAP81->PDL1 Blocks Interaction G cluster_0 Preclinical Phase cluster_1 Clinical Phase cluster_2 Regulatory A Target Identification B In Vitro Assays A->B C In Vivo Animal Models B->C D Phase I: Safety C->D E Phase II: Efficacy D->E F Phase III: Comparison E->F G Regulatory Submission F->G H Approval G->H

Validating the Specificity of DAP-81: A Proteomics-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DAP-81 is a potent diaminopyrimidine-based inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of mitotic progression, with a reported IC50 of 0.9 nM. Given its therapeutic potential in oncology, rigorous validation of its target specificity is paramount to anticipate on-target efficacy and potential off-target liabilities. This guide provides a comparative framework for validating the specificity of this compound using cutting-edge proteomics technologies. While specific proteomics data for this compound is not yet publicly available, this guide will leverage established methodologies and illustrative data from studies on other well-characterized Plk1 inhibitors, such as Volasertib (BI 6727) and BI 2536, to provide a blueprint for such an investigation.

Comparative Analysis of Kinase Inhibitor Specificity

The specificity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Proteomics offers a suite of powerful, unbiased methods to assess inhibitor specificity on a proteome-wide scale. Here, we compare three common proteomics approaches for validating the specificity of a kinase inhibitor like this compound.

Method Principle Strengths Limitations Illustrative Target Profile for a Plk1 Inhibitor
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding. Target engagement stabilizes the protein, leading to a higher melting temperature.[1]- In situ measurement in live cells or lysates.- Does not require inhibitor modification.- Can identify direct and indirect targets.- Not all protein-ligand interactions result in a significant thermal shift.- Can be technically challenging.On-Target: High thermal stabilization of Plk1.Potential Off-Targets: Moderate stabilization of PIP4K2A and ZADH2, as observed with Volasertib.[1]
Chemical Proteomics (e.g., Kinobeads) Uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome. The inhibitor of interest is then used as a competitor to elute its specific targets.[2]- Enriches for low-abundance proteins like kinases.- Provides a direct measure of binding affinity.- Can identify a broad range of kinase off-targets.- Requires immobilization of the inhibitor, which may alter its binding properties.- May miss non-kinase off-targets.On-Target: Strong and specific competition for Plk1 binding.Potential Off-Targets: Identification of other kinases that bind to the inhibitor, such as Death-Associated Protein Kinases (DAPKs), as seen with BI 2536.[3]
Label-Free Quantitative Proteomics Compares the relative abundance of thousands of proteins between inhibitor-treated and control cells to identify downstream effects of target inhibition.[4]- Provides a global view of the cellular response to the inhibitor.- Can reveal downstream pathway effects and biomarkers of drug activity.- Does not directly measure target binding.- Changes in protein abundance may be indirect or delayed.Downstream Effects: Altered expression of proteins involved in cell cycle regulation and metabolism, reflecting Plk1's known functions. For example, inhibition of Plk1 by BI 6727 leads to altered expression of metabolic proteins.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of proteomics-based specificity profiling. Below are representative protocols for the three discussed approaches.

Thermal Proteome Profiling (TPP)

This protocol is adapted from methodologies used to identify off-targets of the Plk1 inhibitor volasertib.[1]

  • Cell Culture and Treatment: Culture the chosen cell line (e.g., a relevant cancer cell line) to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a defined period (e.g., 1 hour).

  • Cell Lysis: Harvest and lyse the cells under native conditions to preserve protein structure and protein-ligand interactions.

  • Temperature Gradient: Aliquot the cell lysates and heat each aliquot to a different temperature in a defined gradient (e.g., 40°C to 70°C).

  • Protein Precipitation and Digestion: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the soluble protein fraction, reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction at each temperature.

  • Data Analysis: For each protein, plot the soluble fraction as a function of temperature to generate a melting curve. Compare the melting curves between the this compound-treated and control samples to identify proteins with a significant thermal shift, indicating target engagement.

Chemical Proteomics with Competitive Binding

This protocol is based on the use of "kinobeads" to profile kinase inhibitor targets.[2]

  • Preparation of Kinobeads: Use commercially available or custom-synthesized beads derivatized with a cocktail of broad-spectrum kinase inhibitors.

  • Cell Lysis and Lysate Incubation: Prepare a native cell lysate from the cell line of interest. Incubate the lysate with the kinobeads in the presence of increasing concentrations of free this compound or a vehicle control.

  • Affinity Capture: The kinobeads will bind a large number of kinases from the lysate. This compound will compete for the binding of its specific targets to the beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins.

  • Protein Digestion and LC-MS/MS Analysis: Digest the eluted proteins and analyze the resulting peptides by quantitative LC-MS/MS.

  • Data Analysis: Identify proteins that are specifically competed off the beads by this compound in a dose-dependent manner. These are the high-confidence binding partners of this compound.

Label-Free Quantitative Proteomics for Downstream Effects

This protocol is adapted from studies on the downstream effects of Plk1 inhibition.[4]

  • Cell Culture and Treatment: Treat the selected cell line with a pharmacologically relevant concentration of this compound and a vehicle control for a time course (e.g., 6, 12, 24 hours).

  • Protein Extraction and Digestion: Harvest the cells, extract the total proteome, and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a label-free quantification approach on a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to align the chromatograms and quantify the abundance of each peptide across all samples. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.

  • Pathway Analysis: Use bioinformatics tools to perform pathway enrichment analysis on the differentially expressed proteins to understand the biological processes affected by this compound.

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is essential for understanding the data.

experimental_workflow cluster_tpp Thermal Proteome Profiling cluster_chemprot Chemical Proteomics cluster_lfq Label-Free Proteomics tpp_cells Cells + this compound tpp_lysate Native Lysate tpp_cells->tpp_lysate tpp_heat Heat Gradient tpp_lysate->tpp_heat tpp_ms LC-MS/MS tpp_heat->tpp_ms tpp_data Melting Curves tpp_ms->tpp_data cp_lysate Native Lysate cp_beads Kinobeads + this compound cp_lysate->cp_beads cp_capture Affinity Capture cp_beads->cp_capture cp_ms LC-MS/MS cp_capture->cp_ms cp_data Competitive Binding Profile cp_ms->cp_data lfq_cells Cells + this compound lfq_extract Protein Extraction lfq_cells->lfq_extract lfq_digest Digestion lfq_extract->lfq_digest lfq_ms LC-MS/MS lfq_digest->lfq_ms lfq_data Protein Quantification lfq_ms->lfq_data

Figure 1: Proteomics workflows for specificity profiling.

plk1_pathway DAP81 This compound Plk1 Plk1 DAP81->Plk1 SCF_betaTrCP SCF-βTrCP (E3 Ligase) Plk1->SCF_betaTrCP activates M_Phase_Progression M-Phase Progression Plk1->M_Phase_Progression promotes G2M_Substrates G2/M Substrates SCF_betaTrCP->G2M_Substrates ubiquitinates Degradation Proteasomal Degradation G2M_Substrates->Degradation Degradation->M_Phase_Progression

Figure 2: Simplified Plk1 signaling pathway at the G2/M transition.

By employing these proteomics strategies, researchers can build a comprehensive specificity profile for this compound, facilitating its development as a targeted anti-cancer therapeutic. The resulting data will be crucial for understanding its mechanism of action, predicting potential side effects, and identifying patient populations most likely to respond to treatment.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a detailed comparison of the pharmacokinetic profiles of the cyclic lipopeptide antibiotic Daptomycin and its related compound, Surotomycin (formerly known as CB-183,315). The initial request specified a comparison involving "DAP-81"; however, extensive literature searches did not yield a compound with this specific designation for which pharmacokinetic data is publicly available. It is plausible that "this compound" is an internal development code or a less common nomenclature. Therefore, this guide focuses on Daptomycin (often abbreviated as DAP) and Surotomycin, a structurally related lipopeptide, to fulfill the core objective of comparing the pharmacokinetics of related compounds in this class. Both are potent antibacterial agents, but their pharmacokinetic properties differ significantly, influencing their clinical applications.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Daptomycin and Surotomycin, providing a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Pharmacokinetic ParameterDaptomycinSurotomycin
Administration Route IntravenousOral
Bioavailability Not applicable (IV administration)Minimal systemic absorption
Half-life (t½) ~8-9 hours[1][2]Not well-defined systemically due to low absorption
Volume of Distribution (Vd) ~0.1 L/kg[3]Not applicable for systemic evaluation
Protein Binding ~90-94%[3]Not applicable for systemic evaluation
Metabolism Not extensively metabolized[2]Minimal systemic metabolism
Primary Route of Elimination Renal (primarily as unchanged drug)[3]Feces[4]
Systemic Clearance (CL) ~8.2 ml/h/kg[1]Not applicable for systemic evaluation
Peak Plasma Concentration (Cmax) Dose-dependent (e.g., ~50-60 µg/mL for 4 mg/kg)Very low (e.g., 6.8-21.1 ng/mL on Day 1 for 250-1000 mg doses)[4]

Experimental Protocols

Detailed methodologies for the key pharmacokinetic experiments cited are provided below.

Daptomycin Pharmacokinetic Analysis in Healthy Adults
  • Study Design: A Phase 1, multiple-dose, double-blind, randomized, placebo-controlled study.[1]

  • Subjects: Healthy adult volunteers.[1]

  • Dosing: Daptomycin administered as a 30-minute intravenous infusion once daily for 7 to 14 days at escalating doses (e.g., 4, 6, and 8 mg/kg).[1]

  • Sample Collection: Blood samples were collected at baseline and at multiple time points post-infusion (e.g., 0.25, 0.5, 1.0, 1.5, 2.5, 4.5, 6.5, 8.5, 10.5, 12.5, and 24.5 hours) on Day 1 and at steady state (e.g., Day 7). Urine samples were also collected over 24-hour intervals.[1]

  • Analytical Method: Daptomycin concentrations in plasma and urine were determined using a validated microbiological assay or high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine parameters such as Cmax, AUC (area under the curve), half-life, clearance, and volume of distribution.[1]

Surotomycin Pharmacokinetic Analysis in Healthy Volunteers
  • Study Design: Two randomized, double-blind, placebo-controlled, Phase 1 studies: a single ascending dose (SAD) and a multiple ascending dose (MAD) study.[4]

  • Subjects: Healthy adult volunteers.[4]

  • Dosing:

    • SAD: Single oral doses of 500, 1000, 2000, or 4000 mg.[4]

    • MAD: Oral doses of 250, 500, or 1000 mg twice daily for 14 days.[4]

  • Sample Collection:

    • Plasma: Blood samples were collected at various time points post-dose to determine plasma concentrations.[4]

    • Urine and Feces: Urine and feces were collected to quantify the amount of surotomycin excreted.[4]

  • Analytical Method: Surotomycin concentrations in plasma, urine, and feces were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Due to very low systemic absorption, the primary focus was on fecal concentrations and the extent of systemic exposure (Cmax and AUC).[4]

Visualizations

The following diagrams illustrate key conceptual workflows related to the pharmacokinetic evaluation of these compounds.

PharmacokineticWorkflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Studies (Metabolic Stability, Protein Binding) animal_pk Animal Pharmacokinetics (Rodent, Non-rodent) in_vitro->animal_pk phase1 Phase 1 Studies (Healthy Volunteers, SAD/MAD) animal_pk->phase1 Dose Selection phase2_3 Phase 2/3 Studies (Patient Population) phase1->phase2_3 tdm Therapeutic Drug Monitoring (Clinical Practice) phase2_3->tdm

Figure 1: Drug Development Pharmacokinetic Workflow.

PK_Sample_Analysis start Biological Sample Collection (Plasma, Urine, Feces) extraction Sample Preparation (e.g., Protein Precipitation, SPE) start->extraction analysis LC-MS/MS or HPLC Analysis extraction->analysis data_proc Data Processing (Chromatogram Integration) analysis->data_proc pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) data_proc->pk_modeling results Determination of PK Parameters (t½, CL, Vd, AUC, Cmax) pk_modeling->results

Figure 2: Bioanalytical and Pharmacokinetic Analysis Workflow.

References

A Comparative Guide to Orthogonal Methods for Validating DAP-81 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Confirming Polo-like Kinase 1 (Plk1) Inhibition by DAP-81

The diaminopyrimidine derivative this compound has been identified as a potent inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of mitosis, with an in vitro half-maximal inhibitory concentration (IC50) of 0.9 nM.[1] Validating the on-target activity of small molecules like this compound within a cellular context is paramount for advancing their development as potential therapeutic agents. This guide provides a comparative overview of key orthogonal methods to confirm the engagement of this compound with its intended target, Plk1. These methods, which rely on distinct biophysical and cellular principles, provide a robust framework for building a comprehensive understanding of a compound's mechanism of action, potency, and selectivity.

Core Principles of Orthogonal Validation

Orthogonal validation employs multiple, independent methods to interrogate the same biological question. This approach minimizes the risk of method-specific artifacts and strengthens the confidence in experimental outcomes. For a kinase inhibitor such as this compound, a thorough validation strategy should address two fundamental questions:

  • Direct Target Engagement: Does this compound physically interact with Plk1 in a cellular environment?

  • Downstream Pathway Modulation: Does the engagement of Plk1 by this compound lead to the expected changes in downstream signaling pathways?

This guide will delve into four established orthogonal methodologies to address these questions: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, Kinobeads Competition Binding Assay, and Phosphoproteomics.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly assesses the physical interaction between a drug and its target protein in intact cells or cell lysates. The principle underlying CETSA is that the binding of a ligand, such as this compound, to its target protein, Plk1, confers thermal stability to the protein. This stabilization results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein.

Key Advantages:

  • Label-free: Does not require modification of the compound or the target protein.

  • Physiologically relevant: Can be performed in intact cells, providing evidence of target engagement in a native environment.

  • Versatile: Adaptable to various detection methods, including Western blotting and mass spectrometry.

Comparative Data:

While specific CETSA data for this compound is not yet publicly available, a well-characterized Plk1 inhibitor, BI 2536, can be used as a benchmark for expected results. Treatment of cells with a Plk1 inhibitor would be expected to show a dose-dependent increase in the thermal stability of Plk1.

Method Compound Target Expected Outcome
CETSAThis compoundPlk1Increased thermal stability of Plk1 (Tm shift)
CETSABI 2536 (Comparator)Plk1Demonstrated increase in Plk1 thermal stability
Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HCT116) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, wash and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for Plk1.

  • Data Analysis: Detect the protein bands using a suitable secondary antibody and imaging system. Quantify the band intensities and normalize them to the signal at the lowest temperature. Plot the percentage of soluble Plk1 protein against the temperature to generate melting curves. A rightward shift in the melting curve for this compound-treated samples compared to the control indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis cells Culture Cells treatment Treat with this compound or Vehicle cells->treatment heat Heat Aliquots at Different Temperatures treatment->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge western Western Blot for Plk1 centrifuge->western analysis Generate Melting Curves western->analysis

CETSA Workflow Diagram.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that quantifies compound binding to a specific protein target in living cells. This technology utilizes a NanoLuc® luciferase-tagged protein of interest (e.g., Plk1) as the energy donor and a fluorescently labeled tracer that binds to the same protein as the energy acceptor. When the tracer binds to the NanoLuc®-Plk1 fusion protein, BRET occurs. A test compound, like this compound, that binds to Plk1 will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Key Advantages:

  • Live-cell format: Provides real-time measurement of target engagement in a physiological context.

  • High-throughput: Amenable to multi-well plate formats for screening and dose-response studies.

  • Quantitative: Allows for the determination of cellular potency (IC50).

Comparative Data:

Specific NanoBRET data for this compound is not currently available. However, published data for the Plk1 inhibitor BI 2536 demonstrates the utility of this assay for quantifying target engagement.[2] A successful NanoBRET assay with this compound would be expected to show a dose-dependent decrease in the BRET signal, allowing for the calculation of a cellular IC50 value.

Method Compound Target Expected Outcome
NanoBRETThis compoundPlk1Dose-dependent decrease in BRET signal (Cellular IC50)
NanoBRETBI 2536 (Comparator)Plk1Reported cellular IC50 values demonstrate target engagement
Experimental Protocol: Plk1 NanoBRET™ Assay
  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding a NanoLuc®-Plk1 fusion protein and a suitable promoter.

  • Cell Plating and Treatment: Plate the transfected cells in a 96- or 384-well white plate. Add the NanoBRET™ tracer specific for the Plk1 kinase and varying concentrations of this compound or a control inhibitor. Incubate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the cellular IC50 value.

NanoBRET_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis transfect Transfect Cells with NanoLuc-Plk1 plate Plate Transfected Cells transfect->plate add_tracer Add NanoBRET Tracer plate->add_tracer add_dap81 Add this compound Dilutions add_tracer->add_dap81 add_substrate Add Substrate add_dap81->add_substrate measure Measure Luminescence (Donor & Acceptor) add_substrate->measure calc_bret Calculate BRET Ratio measure->calc_bret plot_curve Generate Dose-Response Curve (IC50) calc_bret->plot_curve Kinobeads_Workflow cluster_prep Preparation cluster_binding Competition Binding cluster_pulldown Pulldown & Digestion cluster_analysis Analysis lysate Prepare Cell Lysate incubate_dap81 Incubate Lysate with This compound Dilutions lysate->incubate_dap81 add_kinobeads Add Kinobeads incubate_dap81->add_kinobeads wash Wash Beads add_kinobeads->wash elute Elute Bound Proteins wash->elute digest Digest to Peptides elute->digest lcms LC-MS/MS Analysis digest->lcms quantify Identify & Quantify Kinases lcms->quantify Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis treat_cells Treat Cells with this compound lyse_digest Lysis & Protein Digestion treat_cells->lyse_digest enrich Phosphopeptide Enrichment (e.g., TiO2) lyse_digest->enrich lcms LC-MS/MS Analysis enrich->lcms quantify Identify & Quantify Phosphosites lcms->quantify bioinformatics Bioinformatics & Pathway Analysis quantify->bioinformatics

References

Evaluating the Synergistic Effects of Daptomycin (DAP) with Other Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the exploration of combination therapies to enhance efficacy and combat resistance. Daptomycin (DAP), a cyclic lipopeptide antibiotic, has demonstrated significant synergistic potential when combined with other antimicrobial agents, particularly against challenging Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). This guide provides a comparative overview of the synergistic effects of Daptomycin with various therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of Synergistic Effects

The synergistic activity of Daptomycin in combination with other antibiotics is often quantified using in vitro methods such as checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and time-kill assays to measure the rate and extent of bacterial killing. A summary of key quantitative data from various studies is presented below.

Table 1: Synergistic Activity of Daptomycin and β-Lactams against MRSA
Combination PartnerBacterial Strain(s)Key Finding(s)Reference(s)
Ceftaroline (CPT) Daptomycin-susceptible and -resistant MRSAEnhanced daptomycin binding to the bacterial cell membrane.[1] A ceftaroline-daptomycin combination resulted in a reduction of 6.15 log10 (CFU/mL) at 48 hours against a daptomycin-nonsusceptible MRSA isolate.[1][1]
Oxacillin (OXA) Daptomycin-resistant MRSACombination of DAP and oxacillin prevented the selection of daptomycin-resistant variants.[2][2]
Nafcillin (NAF) Daptomycin-nonsusceptible MRSACombination of DAP plus nafcillin was bactericidal at 8 hours and maintained this activity for 72 hours.[3][3]
Table 2: Synergistic Activity of Daptomycin and Fosfomycin against MRSA
Combination PartnerBacterial Strain(s)Key Finding(s)Reference(s)
Fosfomycin (FOF) Daptomycin-susceptible and -resistant MRSAThe combination of daptomycin and fosfomycin exhibited the highest synergistic/additive effect (81%) against MRSA strains in one study.[4] In an in vitro study, the synergism rate of daptomycin in combination with fosfomycin was 37%.[4] In a rabbit model of experimental endocarditis, daptomycin plus fosfomycin significantly improved the efficacy of daptomycin monotherapy.[4]
Table 3: Synergistic Activity of Daptomycin Combinations against Enterococcus Species
Combination PartnerBacterial Strain(s)Key Finding(s)Reference(s)
Ampicillin (AMP) Vancomycin-resistant E. faecium and E. faecalisDaptomycin plus ampicillin demonstrated synergy.
Ceftaroline (CPT) Vancomycin-resistant E. faecium and E. faecalisCeftaroline reduced daptomycin MIC values the most against all strains and showed synergy in time-kill experiments.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of Daptomycin synergy.

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

  • Preparation of Antibiotic Solutions: Stock solutions of Daptomycin and the combination antibiotic are prepared at concentrations that are a multiple of the highest concentration to be tested. A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of Daptomycin are added to the wells along the x-axis, and serial dilutions of the second antibiotic are added along the y-axis. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each antibiotic alone are also included.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

Time-kill assays provide information on the rate of bacterial killing by an antibiotic or antibiotic combination over time.

  • Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in CAMHB.

  • Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics at specified concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. A growth control without any antibiotic is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU) is counted.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model with Simulated Endocardial Vegetations (SEV)

This model simulates the human pharmacokinetic profiles of antibiotics and their effects on bacteria within a simulated infected vegetation, which is relevant for studying infections like endocarditis.

  • Model Setup: A one-compartment or two-compartment in vitro model is used, consisting of a central reservoir containing media, a peristaltic pump to simulate drug clearance, and a chamber containing the SEV. The SEV is typically composed of a fibrin and platelet clot inoculated with the test organism.

  • Simulation of Human Pharmacokinetics: Antibiotics are administered into the central reservoir to achieve concentrations that mimic human plasma levels after dosing. The peristaltic pump is calibrated to simulate the drug's half-life.

  • Sampling: Samples are collected from the central reservoir to confirm the simulated pharmacokinetic profile and from the SEV at various time points to determine the bacterial density (CFU/g of vegetation).

  • Data Analysis: The change in bacterial density within the SEV over time is determined for each antibiotic regimen. This allows for the evaluation of the efficacy of different dosing strategies and combinations in a more clinically relevant model.

Mechanisms of Synergy and Experimental Workflows

The synergistic effects of Daptomycin combinations are often attributed to complementary mechanisms of action that enhance the overall antibacterial activity.

Daptomycin and β-Lactam Synergy

The combination of Daptomycin and a β-lactam antibiotic, such as ceftaroline, has been shown to be highly synergistic against MRSA. The proposed mechanism involves the β-lactam inhibiting cell wall synthesis, which in turn facilitates Daptomycin's access to and disruption of the bacterial cell membrane.

Daptomycin_BetaLactam_Synergy cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) Daptomycin Daptomycin Cell_Wall->Daptomycin Increased Access Cell_Membrane Cell Membrane Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Depolarization & Ion Leakage PBP Penicillin-Binding Proteins (PBPs) PBP->Cell_Wall Cross-linking Beta_Lactam β-Lactam (e.g., Ceftaroline) Beta_Lactam->Cell_Wall Weakens Cell Wall Beta_Lactam->PBP Inhibits Daptomycin->Cell_Membrane Binds to & Disrupts

Caption: Mechanism of Daptomycin and β-Lactam Synergy.

Daptomycin and Fosfomycin Synergy

Fosfomycin inhibits an early step in peptidoglycan synthesis, which is distinct from the action of β-lactams. This disruption of the cell wall is also thought to enhance the activity of Daptomycin.

Daptomycin_Fosfomycin_Synergy cluster_bacterium Bacterial Cell Peptidoglycan_Precursor Peptidoglycan Precursor Synthesis Cell_Wall Cell Wall (Peptidoglycan) Peptidoglycan_Precursor->Cell_Wall Leads to Daptomycin Daptomycin Cell_Wall->Daptomycin Enhanced Penetration Cell_Membrane Cell Membrane Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Membrane Depolarization Fosfomycin Fosfomycin Fosfomycin->Peptidoglycan_Precursor Inhibits MurA enzyme Fosfomycin->Cell_Wall Inhibits Synthesis Daptomycin->Cell_Membrane Binds to & Disrupts

Caption: Mechanism of Daptomycin and Fosfomycin Synergy.

General Experimental Workflow for Synergy Testing

The process of evaluating the synergistic effects of Daptomycin with other therapies typically follows a structured workflow, from initial in vitro screening to more complex in vivo or in vitro model testing.

Synergy_Testing_Workflow Strain_Selection Bacterial Strain Selection (e.g., MRSA, VRE) MIC_Determination MIC Determination (Daptomycin & Combination Agent) Strain_Selection->MIC_Determination Checkerboard Checkerboard Assay (FIC Index Calculation) MIC_Determination->Checkerboard Time_Kill Time-Kill Assay Checkerboard->Time_Kill Promising Combinations Analysis Data Analysis & Interpretation Checkerboard->Analysis PKPD_Model In Vitro PK/PD Model (e.g., SEV Model) Time_Kill->PKPD_Model Confirmed Synergy Time_Kill->Analysis In_Vivo In Vivo Animal Model (e.g., Endocarditis, Sepsis) PKPD_Model->In_Vivo In_Vivo->Analysis

Caption: Experimental Workflow for Synergy Evaluation.

References

Safety Operating Guide

Navigating the Disposal of "DAP-81": A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

A crucial first step in the proper disposal of any chemical is its unambiguous identification. The term "DAP-81" is not a universally recognized chemical identifier, and the absence of a specific Safety Data Sheet (SDS) for a compound with this name necessitates a cautious and informed approach to its disposal.

Initial research has revealed that "this compound" could potentially refer to a diaminopyrimidine derivative used in research as a PLK1 inhibitor.[1] However, the term "DAP" is also a common abbreviation for various other chemical products, including construction materials and different chemical compounds, each with unique disposal requirements. Without a definitive SDS for the specific "this compound" , providing precise disposal protocols would be unsafe and irresponsible.

This guide, therefore, provides essential, immediate safety and logistical information based on established best practices for the disposal of common laboratory chemicals. Researchers, scientists, and drug development professionals must use this as a framework and always consult their institution's specific safety protocols and the manufacturer's SDS for the exact substance they are handling.

I. Personal Protective Equipment (PPE) and Spill Management

Before handling any chemical for disposal, wearing appropriate personal protective equipment is mandatory. This includes, but is not limited to:

  • Protective gloves (material to be determined by the specific chemical's properties)

  • Safety glasses or goggles

  • Laboratory coat or gown

  • Closed-toe shoes

In the event of a spill, the area should be immediately evacuated and secured. Follow your institution's established spill response procedure. For powdered substances, avoid creating dust. For liquids, use an appropriate absorbent material.

II. General Chemical Disposal Procedures

The following steps outline a general workflow for the proper disposal of laboratory chemicals. This process should be adapted based on the specific hazards and properties outlined in the chemical's SDS.

Step 1: Identification and Hazard Assessment

  • Positively identify the chemical and locate its Safety Data Sheet (SDS).

  • Review the SDS for specific disposal instructions, physical and chemical properties, and toxicity information.

Step 2: Segregation of Chemical Waste

  • Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional.

  • Segregate waste into categories such as:

    • Halogenated solvents

    • Non-halogenated solvents

    • Acids

    • Bases

    • Heavy metal waste

    • Solid chemical waste

Step 3: Containerization and Labeling

  • Use only approved, compatible, and properly sealed containers for chemical waste.

  • Label all waste containers clearly with:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents

    • The associated hazards (e.g., flammable, corrosive, toxic)

    • The date of accumulation

Step 4: Storage and Disposal

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.

Quantitative Data for Common Laboratory Waste (Illustrative Examples)

The following table provides example data for common laboratory waste categories. This is for illustrative purposes only and does not represent data for a specific "this compound."

Waste CategoryTypical pH RangePrimary HazardRecommended Container
Halogenated SolventsN/AToxic, CarcinogenicGlass or polyethylene, tightly sealed
Non-Halogenated SolventsN/AFlammableMetal or polyethylene, tightly sealed
Strong Acids< 2CorrosiveGlass or acid-resistant plastic
Strong Bases> 12.5CorrosivePolyethylene or polypropylene

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

A Start: Identify Chemical (e.g., 'this compound') B Locate and Review Safety Data Sheet (SDS) A->B C Determine Hazards (Flammable, Corrosive, Toxic, etc.) B->C D Segregate Waste Stream C->D E Select Appropriate Waste Container D->E F Label Container Correctly E->F G Store in Designated Waste Area F->G H Arrange for Professional Hazardous Waste Disposal G->H I End: Disposal Complete H->I

Figure 1. General workflow for the safe disposal of laboratory chemicals.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。